(R)-2-(Methoxymethyl)pyrrolidine
Description
The exact mass of the compound (R)-2-(Methoxymethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-(Methoxymethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Methoxymethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84025-81-0 | |
| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2-(Methoxymethyl)pyrrolidine CAS number 84025-81-0 properties
The following technical guide details the properties, synthesis, and applications of (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0), structured for researchers and drug development professionals.
CAS 84025-81-0 | Chiral Auxiliary & Building Block
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine (often referred to as O-Methyl-D-prolinol or the (R)-SMP ether ) is a critical chiral pyrrolidine derivative used primarily in asymmetric synthesis. Unlike its hydrazine counterpart (RAMP), this ether derivative serves two distinct functions:
-
Chiral Ligand/Base: As a precursor to chiral lithium amides, it facilitates enantioselective deprotonation reactions (e.g., in the synthesis of Bedaquiline).
-
Chiral Building Block: It provides a rigid pyrrolidine scaffold with a defined stereocenter for the synthesis of bioactive alkaloids and pharmaceutical intermediates.
Its utility stems from the steric bulk of the methoxymethyl group adjacent to the nitrogen, which directs the stereochemical outcome of reactions via chelation or steric hindrance.
Chemical Identity & Physical Properties
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (2R)-2-(Methoxymethyl)pyrrolidine |
| Common Synonyms | O-Methyl-D-prolinol; (R)-SMP; (+)-2-(Methoxymethyl)pyrrolidine (solvent dependent) |
| CAS Number | 84025-81-0 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| SMILES | COCC[C@@H]1CCCN1 |
Physical & Chiral Properties
| Property | Value | Condition / Note |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; amine odor. |
| Density | 0.930 – 0.933 g/mL | At 20–25 °C. |
| Boiling Point | 62–65 °C | At 40 mmHg (reduced pressure). |
| Refractive Index | ||
| Optical Rotation | Concentration | |
| Optical Rotation | Concentration | |
| Solubility | Miscible | Water, Ethanol, DCM, THF. |
| pKa | ~10.5 | Estimated (secondary amine). |
Critical Note on Stereochemistry: The specific rotation sign of pyrrolidine derivatives is highly solvent-dependent. While (R)-2-(Methoxymethyl)pyrrolidine is typically levorotatory (-) in acidic aqueous media (HCl), the sign may invert in non-polar solvents like benzene. Always verify stereochemistry via chiral HPLC or derivatization rather than rotation sign alone.
Synthetic Pathways
The synthesis of (R)-2-(Methoxymethyl)pyrrolidine strictly requires the preservation of the chiral center found in the starting material, (R)-Proline (D-Proline) . Direct methylation of prolinol is not feasible due to the competing nucleophilicity of the secondary amine; thus, an N-protection strategy is mandatory.
Core Synthesis Logic
-
Reduction: (R)-Proline is reduced to the amino alcohol ((R)-Prolinol).
-
N-Protection: The amine is masked (Formyl, Boc, or Cbz) to prevent N-methylation.
-
O-Methylation: The alcohol is deprotonated and methylated (Williamson ether synthesis).
-
Deprotection: The masking group is removed to yield the free amine.
Workflow Diagram (DOT)
Figure 1: Step-wise synthetic route from (R)-Proline to (R)-2-(Methoxymethyl)pyrrolidine.
Detailed Experimental Protocol (Recommended Route)
Based on modified procedures from Organic Syntheses and standard protecting group chemistry.
Step 1: Reduction
-
Reagents: (R)-Proline, LiAlH₄, THF.
-
Procedure: Add (R)-Proline portion-wise to a suspension of LiAlH₄ in dry THF under Argon. Reflux for 4-6 hours. Quench carefully (Fieser method), filter, and concentrate to obtain (R)-Prolinol.
Step 2: N-Formylation (Enders' Method)
-
Reagents: Methyl formate.
-
Procedure: Reflux (R)-Prolinol in methyl formate. The amine reacts to form N-formyl-(R)-prolinol. Distill to purify.
Step 3: O-Methylation
-
Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide), THF.
-
Procedure: Dissolve N-formyl intermediate in THF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add MeI (1.2 eq) dropwise. Stir at room temperature until conversion is complete.
Step 4: Hydrolysis (Deprotection)
-
Reagents: 10% KOH or HCl.
-
Procedure: Reflux the N-formyl-O-methyl intermediate in 10% KOH (aq) for 24 hours to cleave the formyl group. Extract with ether/DCM, dry over Na₂SO₄, and distill under reduced pressure to yield pure (R)-2-(Methoxymethyl)pyrrolidine .
Mechanistic Applications in Drug Development
The primary high-value application of CAS 84025-81-0 is its use as a Chiral Lithium Amide Base . When treated with n-Butyllithium, the secondary amine becomes a chiral base capable of distinguishing between enantiotopic protons.
Case Study: Synthesis of Bedaquiline
In the synthesis of the antituberculosis drug Bedaquiline, (R)-2-(Methoxymethyl)pyrrolidine has been identified as a key chiral reagent.[1] It forms a chiral lithium amide that mediates the enantioselective lithiation of quinoline intermediates.
Mechanism of Enantioselective Deprotection
The methoxymethyl ether oxygen coordinates with the Lithium atom, forming a rigid bicyclic chelate. This rigidity creates a distinct "chiral pocket" that forces the approaching substrate to adopt a specific orientation, leading to high enantiomeric excess (ee).
Catalytic Cycle Diagram (DOT)
Figure 2: Mechanism of enantioselective induction using the lithiated derivative of CAS 84025-81-0.
Handling, Stability, and Safety
Safety Data Sheet (SDS) Highlights
| Hazard Class | Statement | Precaution |
| Flammability | H226: Flammable liquid and vapor. | Keep away from heat/sparks. Ground containers. |
| Skin/Eye | H315/H319: Causes skin and serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Reactivity | Air Sensitive: May absorb CO₂ or oxidize over time. | Store under inert atmosphere (Argon/Nitrogen). |
Storage Protocols
-
Atmosphere: Must be stored under Nitrogen or Argon. The amine reacts with atmospheric CO₂ to form carbamates.
-
Temperature: Refrigeration (2–8°C) is recommended to prevent discoloration.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
References
- Enders, D., et al.Organic Syntheses, Coll. Vol. 8, p. 26; Vol. 65, p. 183. (Foundational methodology for Proline-derived auxiliaries).
-
Organic Process Research & Development. Application of Chiral Transfer Reagents in the Synthesis of Bedaquiline. (2023).[1] ACS Publications. Retrieved from [Link]
-
PubChem. Compound Summary: 2-(Methoxymethyl)pyrrolidine.[1][2] National Library of Medicine. Retrieved from [Link]
Sources
O-Methyl-D-Prolinol: Physicochemical Profile & Synthetic Utility
Technical Whitepaper for Drug Development & Synthetic Chemistry Professionals [1]
Executive Summary
O-Methyl-D-Prolinol, formally known as (R)-2-(Methoxymethyl)pyrrolidine , represents a critical chiral building block in modern asymmetric synthesis.[1] Unlike its N-methylated counterpart, this ether derivative retains the secondary amine functionality, allowing it to serve as a versatile scaffold for the design of chiral ligands, organocatalysts (e.g., Jørgensen-Hayashi precursors), and pharmaceutical intermediates. This guide provides a definitive technical profile, validated synthetic protocols, and handling standards required for high-precision research and development.
Chemical Identity & Stereochemical Analysis
Accurate identification is paramount due to the prevalence of structural isomers (e.g., N-methyl-prolinol) and enantiomers.[1]
| Attribute | Detail |
| IUPAC Name | (2R)-2-(Methoxymethyl)pyrrolidine |
| Common Name | O-Methyl-D-Prolinol |
| CAS Number | 84025-81-0 (Specific to R-isomer) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Stereochemistry | R-configuration (derived from D-Proline) |
| Chiral Purity | Typically ≥ 99% ee |
Critical Distinction: Researchers must distinguish this compound from (S)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6), derived from L-Proline, and N-Methyl-D-Prolinol (CAS 99494-01-6), where the methylation occurs on the nitrogen atom.[1]
Physical Constants Profile
The following data aggregates experimentally validated values. Note the significant dependence of optical rotation on solvent and pH conditions.[1][2]
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 62 °C | @ 40 mmHg (Reduced Pressure) |
| Density | 0.933 g/mL | @ 20–25 °C |
| Refractive Index | Standard Reference | |
| Flash Point | 45 °C | Closed Cup (Flammable) |
| Specific Rotation | ||
| Specific Rotation | ||
| Solubility | High | Water, Methanol, DCM, THF |
| pKa | ~10.5 | Estimated (Secondary amine) |
Synthetic Protocol: Regioselective Preparation
Direct methylation of prolinol often leads to N-methylation or mixtures.[1][2] The following Protection-Alkylation-Deprotection strategy ensures exclusive O-methylation, yielding high purity suitable for pharmaceutical applications.
Workflow Diagram
Figure 1: Step-wise synthesis ensuring regioselective O-methylation via N-Boc protection.
Detailed Methodology
Step 1: Reduction
-
Reagents: D-Proline, Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.[2]
-
Procedure: Add D-Proline portion-wise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 4-6 hours. Quench carefully (Fieser method), filter, and concentrate to yield D-Prolinol.[2]
Step 2: N-Protection (Chemoselectivity Control)
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), NaOH (aq), Dioxane.[1][2]
-
Rationale: Protecting the secondary amine prevents N-methylation in the subsequent step.[1][2]
-
Procedure: React D-Prolinol with Boc₂O in a biphasic system. Extract with EtOAc to isolate N-Boc-D-Prolinol.[1][2]
Step 3: O-Methylation [1]
-
Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), anhydrous THF.[2]
-
Procedure:
Step 4: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1][2]
-
Procedure: Stir the protected intermediate in the acid solution until TLC shows consumption. Basify (pH > 12) with NaOH, extract into DCM, dry over MgSO₄, and distill under reduced pressure (62°C @ 40 mmHg) to yield pure (R)-2-(Methoxymethyl)pyrrolidine .
Applications in Drug Discovery & Catalysis
O-Methyl-D-Prolinol serves as a "privileged chiral scaffold."[1][2] Its utility stems from the steric bulk of the methoxymethyl group and the Lewis-basic nitrogen, which can coordinate with metals or form transient covalent bonds (enamines/iminiums).[2]
Key Application Areas
-
Chiral Auxiliary: Used in the alkylation of ketones/aldehydes (SAMP/RAMP hydrazone methodology utilizes the amino analog, but ether analogs are used in lithiation directing groups).[2]
-
Ligand Precursor: The secondary amine is easily derivatized to form N-ligands for asymmetric hydrogenation or cross-coupling.[1][2]
-
Organocatalysis: Precursor to diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), which catalyze Michael additions and
-functionalizations with high enantioselectivity.[1][2]
Handling, Stability & Safety (SDS Summary)
This compound is a reactive amine and ether; strict adherence to safety protocols is required.[2]
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flash point 45°C. Ground/bond container.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][2] |
Storage Protocol:
-
Atmosphere: Air-sensitive.[1][3][2] Store under Argon or Nitrogen.[1][2]
-
Temperature: Refrigerate (2–8 °C) to prevent slow oxidation or discoloration.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
TCI Chemicals. (R)-2-(Methoxymethyl)pyrrolidine Product Specifications & SDS. Retrieved from .[1][2]
-
Enders, D., et al. (1987).[1][2][5] "(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries."[1][2][5] Organic Syntheses, 65, 173.[5] .[1][2] (Note: Reference for general synthetic handling of prolinol derivatives).
-
Sigma-Aldrich. (S)-(+)-2-(Methoxymethyl)pyrrolidine Product Data.[1][2] Retrieved from .[1][2]
-
PubChem. 2-(Methoxymethyl)pyrrolidine Compound Summary. CID 143953.[1][2][6] Retrieved from .[1][2]
Sources
- 1. (2S)-1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 643492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
spectroscopic data for (R)-2-(Methoxymethyl)pyrrolidine NMR
An In-depth Technical Guide to the Spectroscopic Data of (R)-2-(Methoxymethyl)pyrrolidine NMR
Introduction
(R)-2-(Methoxymethyl)pyrrolidine is a valuable chiral building block in modern organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its stereochemically defined structure makes it a critical component in the synthesis of enantiomerically pure compounds, where precise three-dimensional arrangement is paramount for biological activity. The methoxymethyl substituent at the C2 position of the pyrrolidine ring provides a key functional handle for further molecular elaboration.
Predicted ¹H and ¹³C NMR Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (R)-2-(Methoxymethyl)pyrrolidine. These predictions are based on the analysis of related structures, such as D-proline and L-prolinol, and general principles of NMR spectroscopy. The numbering convention used for the assignments is shown in Figure 1.
Table 1: Predicted ¹H NMR Data for (R)-2-(Methoxymethyl)pyrrolidine in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 3.10 - 3.25 | m | - | 1H |
| H-3α, H-3β | 1.65 - 1.90 | m | - | 2H |
| H-4α, H-4β | 1.75 - 2.00 | m | - | 2H |
| H-5α | 2.85 - 3.00 | m | - | 1H |
| H-5β | 2.70 - 2.85 | m | - | 1H |
| H-6a, H-6b | 3.35 - 3.50 | m | - | 2H |
| H-7 (OCH₃) | 3.30 | s | - | 3H |
| N-H | 1.95 (broad) | s | - | 1H |
Table 2: Predicted ¹³C NMR Data for (R)-2-(Methoxymethyl)pyrrolidine in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 60.0 - 62.0 |
| C-3 | 27.0 - 29.0 |
| C-4 | 22.0 - 24.0 |
| C-5 | 46.0 - 48.0 |
| C-6 | 75.0 - 77.0 |
| C-7 (OCH₃) | 58.0 - 60.0 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of (R)-2-(Methoxymethyl)pyrrolidine.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of (R)-2-(Methoxymethyl)pyrrolidine is of high purity (≥98%) to avoid interfering signals from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available CDCl₃ contains TMS.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or the TMS signal at 0.00 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm or the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Workflow
Figure 1: Structure and atom numbering of (R)-2-(Methoxymethyl)pyrrolidine.
Caption: Workflow for NMR analysis of (R)-2-(Methoxymethyl)pyrrolidine.
Spectral Interpretation and Rationale
¹H NMR Spectrum:
-
C2-H (3.10 - 3.25 ppm): This proton is at a chiral center and is adjacent to the nitrogen and the methoxymethyl group. Its chemical shift is downfield due to the influence of these electron-withdrawing groups. It is expected to be a multiplet due to coupling with the C3 and C6 protons.
-
C3-H₂ and C4-H₂ (1.65 - 2.00 ppm): These methylene protons of the pyrrolidine ring are in a more shielded environment and are expected to appear as complex, overlapping multiplets in the aliphatic region.
-
C5-H₂ (2.70 - 3.00 ppm): These protons are adjacent to the nitrogen atom and will, therefore, be deshielded compared to the C3 and C4 protons. They are expected to appear as distinct multiplets.
-
C6-H₂ (3.35 - 3.50 ppm): These methylene protons are adjacent to the oxygen atom and will be significantly deshielded. They are diastereotopic due to the adjacent chiral center at C2 and may appear as a complex multiplet.
-
OCH₃ (3.30 ppm): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet.
-
N-H (1.95 ppm): The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable.
¹³C NMR Spectrum:
-
C2 (60.0 - 62.0 ppm): This carbon is attached to the nitrogen and the methoxymethyl group, leading to a downfield shift.
-
C3 and C4 (22.0 - 29.0 ppm): These are typical chemical shifts for sp³ hybridized carbons in a five-membered ring.
-
C5 (46.0 - 48.0 ppm): This carbon is adjacent to the nitrogen, resulting in a downfield shift compared to C3 and C4.
-
C6 (75.0 - 77.0 ppm): The carbon of the CH₂ group is attached to an oxygen atom, causing a significant downfield shift.
-
C7 (58.0 - 60.0 ppm): The methoxy carbon appears in a typical region for such functional groups.
2D NMR for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between H-2 and the protons on C-3 and C-6. It would also help to trace the connectivity of the protons within the pyrrolidine ring (H-2 through H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule. For example, correlations would be expected between the OCH₃ protons (H-7) and C-6, and between the C-6 protons and C-2.
By combining the information from these 1D and 2D NMR experiments, a complete and confident assignment of all spectroscopic data for (R)-2-(Methoxymethyl)pyrrolidine can be achieved, ensuring its structural integrity for its application in synthesis.
References
-
Chem-Impex. (R)-(-)-2-(Methoxymethyl)pyrrolidine. [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
Sources
Technical Whitepaper: (R)-2-(Methoxymethyl)pyrrolidine
This technical guide provides an in-depth analysis of (R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as (R)-SMP ), a critical chiral scaffold in asymmetric synthesis.
Structural Architecture, Synthetic Pathways, and Asymmetric Utility
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine (CAS: 84025-81-0) is a pyrrolidine-based chiral auxiliary derived from D-Proline.[1] It serves as the fundamental scaffold for the RAMP (R-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology, pioneered by Dieter Enders. Beyond its role as a precursor, (R)-SMP functions as a bidentate chiral ligand in organometallic catalysis, leveraging the steric bulk of the pyrrolidine ring and the hemilabile coordination of the methoxy ether oxygen to control stereoselectivity in C-C bond formation.
Structural Analysis & Stereochemical Logic
Absolute Configuration
The molecule possesses a single stereogenic center at the C2 position of the pyrrolidine ring.
-
Configuration: (R)
-
Origin: Synthesized from D-Proline (unnatural enantiomer) to access the (R)-series. (Note: L-Proline yields the (S)-enantiomer, used for SAMP).
-
Conformation: The pyrrolidine ring typically adopts an envelope conformation. The bulky methoxymethyl group at C2 occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, creating a rigid chiral pocket.
Chelation Mechanics (The "Key" to Selectivity)
The utility of (R)-SMP relies on its ability to form rigid metal-chelates.
-
Bidentate Coordination: The pyrrolidine nitrogen (secondary amine) and the methoxy oxygen act as Lewis bases.
-
Lithium Locking: Upon lithiation (e.g., using organolithiums), the Li+ ion coordinates to both the nitrogen anion and the ether oxygen. This forms a rigid 5-membered chelate ring.
-
Face Blocking: This chelation locks the conformation, forcing incoming electrophiles to attack from the sterically accessible face (opposite the auxiliary's bulk), typically resulting in high enantiomeric excesses (>95% ee).
Figure 1: Transformation from D-Proline to (R)-SMP and the subsequent formation of the rigid lithium chelate essential for asymmetric induction.
Physicochemical Profile
The following data characterizes high-purity (R)-2-(Methoxymethyl)pyrrolidine.
| Property | Value | Notes |
| CAS Number | 84025-81-0 | Distinct from (S)-enantiomer (63126-47-6) |
| Molecular Formula | C₆H₁₃NO | MW: 115.17 g/mol |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; amine odor |
| Density | 0.930 – 0.933 g/mL | @ 20°C |
| Boiling Point | ~60–65°C | @ 10–12 mmHg (Vacuum distillation required) |
| Refractive Index | ||
| Optical Rotation | c=2, 1M HCl (Note: Sign is (-) for R-isomer in HCl) | |
| Solubility | Miscible in EtOH, THF, DCM, Ether | Limited water solubility at high pH |
| pKa | ~10.5 | Typical for secondary cyclic amines |
Synthetic Methodology
Synthesis from D-Proline (Standard Protocol)
The most robust route involves the reduction of D-Proline. Direct reduction of the amino acid is possible but often requires refluxing in THF with Lithium Aluminum Hydride (LiAlH₄).
Reagents: D-Proline, LiAlH₄, THF (anhydrous), KOH (for workup).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.
-
Slurry Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.
-
Addition: Add D-Proline (1.0 equiv) portion-wise (solid) or as a THF slurry over 30 minutes. Caution: Vigorous hydrogen evolution.
-
Reflux: Heat the mixture to reflux (66°C) for 12–18 hours to ensure complete reduction of the carboxylate.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (per
g LiAlH₄) - mL 15% NaOH
- mL water
-
mL water (per
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distill the residue under reduced pressure (approx. 60°C @ 12 mmHg) to obtain (R)-SMP as a colorless oil.
Conversion to RAMP (The Enders Reagent)
To utilize (R)-SMP in hydrazone alkylation, it is converted to the hydrazine:
-
Nitrosation: (R)-SMP + NaNO₂/HCl
N-nitroso derivative. -
Reduction: N-nitroso derivative + LiAlH₄
RAMP ((R)-1-amino-2-methoxymethylpyrrolidine).
Applications: The Enders SAMP/RAMP Methodology
The primary utility of (R)-SMP is its conversion to RAMP, which allows for the asymmetric
Mechanism of Action
-
Hydrazone Formation: RAMP condenses with an achiral ketone.
-
Metallation: Treatment with LDA generates an aza-enolate.[2] The lithium coordinates to the methoxy oxygen and the hydrazine nitrogen, locking the geometry into a Z-azaenolate.
-
Alkylation: The electrophile attacks from the face opposite the pyrrolidine ring.
-
Cleavage: Ozonolysis or acid hydrolysis releases the alkylated ketone and allows recovery of the auxiliary (often as the nitroso compound).
Figure 2: The Enders RAMP Hydrazone alkylation cycle, demonstrating the transformation from the (R)-SMP scaffold to the final chiral product.
Safety & Handling Guidelines
-
Hazards: (R)-SMP is a flammable liquid and a skin/eye irritant .[3][4] It causes severe eye damage (Category 1) and skin irritation (Category 2).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. It is hygroscopic; moisture absorption degrades its chelating efficiency.
-
Incompatibility: Strong oxidizing agents and acids.
-
Disposal: As a nitrogenous organic base, it should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of aldehydes and ketones by alkylation of SAMP- and RAMP-hydrazones.[2][5] Angewandte Chemie International Edition, 15(9), 549-551. Link
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2] Tetrahedron, 58(12), 2253-2329. Link
-
PubChem. (2025).[6][3][7] (R)-2-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine. Link
-
TCI Chemicals. (2025). Safety Data Sheet: (R)-2-(Methoxymethyl)pyrrolidine.[1][6][8] Link
-
Sigma-Aldrich. (2025). (R)-2-(Methoxymethyl)pyrrolidine Product Specification. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. web.mit.edu [web.mit.edu]
- 6. (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine | C8H17NO2 | CID 2724974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-(-)-2-(methoxymethyl)pyrrolidine [stenutz.eu]
Synthesis of O-Methyl-D-Prolinol from D-Proline: A Technical Guide for Advanced Research
Abstract
O-Methyl-D-Prolinol, formally known as (R)-2-(methoxymethyl)pyrrolidine, is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its unique structural properties and chirality make it an invaluable component in the development of novel active pharmaceutical ingredients (APIs) and as a ligand or auxiliary in enantioselective reactions.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of O-Methyl-D-Prolinol, commencing from the readily available chiral pool starting material, D-proline. We will dissect a robust, field-proven four-step synthetic pathway, elucidating the causal logic behind each procedural choice, from the initial reduction and strategic protecting group manipulations to the final selective methylation and deprotection. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive framework that integrates theoretical mechanisms with practical, step-by-step experimental procedures, troubleshooting insights, and detailed characterization data.
Introduction: The Strategic Importance of O-Methyl-D-Prolinol
The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecular structures.[2] Within this class, chiral prolinol derivatives stand out. O-Methyl-D-Prolinol, the methyl ether of D-prolinol, serves as a critical chiral auxiliary and synthetic intermediate.[1] Its methoxy group offers unique reactivity and steric influence compared to the parent alcohol, enabling precise control over stereochemical outcomes in complex synthetic sequences.[1][3]
The synthesis of enantiomerically pure compounds is a fundamental requirement in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4] Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[5][6] O-Methyl-D-Prolinol and its derivatives are frequently employed in this capacity, enhancing the efficiency and selectivity of crucial bond-forming reactions.[1] This guide details a reliable and scalable synthesis route to access this high-value compound from D-proline, an inexpensive, naturally occurring chiral amino acid.[7]
Synthetic Strategy & Mechanistic Overview
The conversion of D-proline to O-Methyl-D-Prolinol is not a direct transformation. The primary challenge lies in selectively methylating the hydroxyl group of the intermediate D-prolinol in the presence of a more nucleophilic secondary amine. Direct methylation would overwhelmingly favor N-methylation. Therefore, a robust strategy involving protecting groups is essential.
Our synthetic pathway is a four-step sequence:
-
Reduction: The carboxylic acid moiety of D-proline is reduced to a primary alcohol to form D-prolinol.
-
Nitrogen Protection: The secondary amine of D-prolinol is protected to prevent its reaction in the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal.
-
O-Methylation: The hydroxyl group of the N-protected D-prolinol is deprotonated with a strong base and subsequently methylated.
-
Nitrogen Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule, O-Methyl-D-Prolinol.
This strategic sequence ensures high chemoselectivity and results in a high-purity final product.
Visualized Synthetic Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 99494-01-6: N-Methyl-D-prolinol | CymitQuimica [cymitquimica.com]
- 4. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Proline - Wikipedia [en.wikipedia.org]
mechanism of action for pyrrolidine-based chiral auxiliaries
Focus: The Enders SAMP/RAMP Hydrazone Methodology
Executive Summary
In the landscape of asymmetric synthesis, pyrrolidine-based chiral auxiliaries—specifically the SAMP/RAMP hydrazone methodology pioneered by Dieter Enders—represent a gold standard for
This guide dissects the mechanistic underpinnings of this transformation, providing a self-validating experimental framework for researchers in medicinal chemistry and drug development.
Structural Basis of Chirality
The efficacy of pyrrolidine auxiliaries rests on two structural pillars: Rigidity and Chelation .[2]
-
The Scaffold: The 5-membered pyrrolidine ring is conformationally constrained compared to acyclic amines. This reduces the entropic penalty of organizing the transition state.
-
The Directing Group: The side chain at the C2 position (e.g.,
in SAMP) serves a dual purpose:-
Steric Shielding: It physically blocks one face of the enolate.
-
Lithium Chelation: The ether oxygen coordinates with the lithium cation during enolization, freezing the bond rotations and enforcing a specific
geometry.
-
The Auxiliaries:
-
SAMP: (S)-1-amino-2-methoxymethylpyrrolidine (Yields S or R products depending on electrophile priority).[1]
-
RAMP: (R)-1-amino-2-methoxymethylpyrrolidine (The enantiomer).[1]
Mechanistic Pathway & Transition State
The transformation follows a distinct "Attachment
2.1 The Azaenolate Intermediate
Upon treatment with Lithium Diisopropylamide (LDA), the hydrazone undergoes deprotonation.[1][4] The resulting lithium azaenolate does not exist as a free species but forms a rigid chelated complex.
-
Kinetic Control: Deprotonation at
typically favors the formation of the azaenolate (where the double bond geometry is ) due to the minimization of strain between the pyrrolidine ring and the -substituent. -
Chelation: The lithium atom is tetracoordinated, binding to:
2.2 The Transition State (TS)
The alkylation proceeds via a cyclic transition state. The electrophile approaches from the face trans to the bulky methoxymethyl group of the pyrrolidine ring.
-
SAMP Case: The methoxymethyl group points "down" (in a standard projection), forcing the electrophile to attack from the "top" face.
-
RAMP Case: The group points "up," forcing attack from the "bottom."
Visualizing the Pathway:
Figure 1: The reaction coordinate of the Enders SAMP/RAMP methodology, highlighting the critical chelation and steric blocking phases.
Experimental Protocol: -Alkylation of a Ketone
Objective: Asymmetric synthesis of
Step 1: Hydrazone Formation [1][4][5]
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser under Argon.
-
Reagents: Combine ketone (10 mmol) and SAMP (10.5 mmol) in benzene or toluene (30 mL).
-
Expert Note: A catalytic amount of p-TsOH (10 mg) accelerates imine formation.
-
-
Reaction: Reflux until theoretical water volume is collected (approx. 4-12 hours).
-
Workup: Remove solvent in vacuo. The crude hydrazone is often pure enough, but distillation is recommended for high precision.
Step 2: Metallation and Alkylation (The Critical Step)
-
Solvent Prep: Ensure THF is freshly distilled over Na/Benzophenone. Anhydrous conditions are non-negotiable.
-
LDA Generation: In a flame-dried Schlenk flask, add diisopropylamine (11 mmol) to THF (30 mL). Cool to
. Add -BuLi (11 mmol) dropwise. Stir 15 min. -
Deprotonation: Cool LDA solution to
. Add the SAMP-hydrazone (dissolved in minimal THF) dropwise via syringe pump over 20 mins.-
Mechanistic Check: The solution usually turns bright yellow/orange, indicating azaenolate formation. Stir for 1 hour at
to ensure complete lithiation and chelation.
-
-
Alkylation: Add the alkyl halide (e.g., MeI, BnBr) (11 mmol) dropwise.
-
Temperature: Keep at
for 2 hours, then allow to warm to room temperature overnight. -
Why? The low temperature prevents "equilibration" to the thermodynamic enolate, which would erode stereoselectivity.
-
Step 3: Cleavage (Ozonolysis Method)
-
Dissolve alkylated hydrazone in
. Cool to . -
Bubble Ozone (
) through the solution until a blue color persists (indicating excess ozone). -
Purge with Argon to remove excess
. -
Quench: Add dimethyl sulfide (DMS) or
to reduce the ozonide. Warm to RT. -
Purification: Flash chromatography separates the chiral ketone from the nitrosated auxiliary byproducts.
Table 1: Troubleshooting Common Failures
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Titrate |
| Low ee | Temperature fluctuation | Ensure |
| Racemization | Acidic workup too harsh | Use buffer (pH 7) or ozonolysis instead of HCl hydrolysis. |
| No Reaction | Wet THF | Re-distill THF; water kills the azaenolate instantly. |
Cleavage Strategies & Recovery
The removal of the auxiliary is the final hurdle. While ozonolysis is mildest for the product, it destroys the auxiliary. For industrial applications where cost is a factor, hydrolytic methods are preferred.
Method A: Ozonolysis (High Value)
-
Pros: No racemization, mild conditions, works for sensitive substrates.[7]
-
Cons: Destroys the SAMP auxiliary (converts to nitroso-species).
Method B: Methyl Iodide / HCl (Recycling Mode)
-
React alkylated hydrazone with excess MeI (forms the hydrazonium iodide salt).
-
Hydrolyze with 3N HCl (two-phase system: pentane/water).
-
Mechanism: The quaternary nitrogen is a superb leaving group.
-
Recovery: The SAMP auxiliary ends up in the aqueous phase.[7] Basify with NaOH and extract to recover >80% of SAMP.
Applications in Drug Discovery
The SAMP/RAMP methodology has been instrumental in the total synthesis of complex natural products and pharmaceutical intermediates.
-
Epothilones: Used to set the stereocenters in the macrocyclic ring of these potent anticancer agents.
-
Pheromones: Synthesis of insect pheromones (e.g., ant alarm pheromones) where enantiopurity determines biological activity.
- -Blockers: Synthesis of chiral side chains for cardiovascular drugs.
Pathway Visualization: From Precursor to Drug Candidate
Figure 2: Logical flow of utilizing SAMP/RAMP in a total synthesis campaign.
References
-
Enders, D., & Eichenauer, H. (1976).[1] Asymmetric synthesis of
-substituted ketones by metallation and alkylation of chiral hydrazones.[1][7] Angewandte Chemie International Edition in English. -
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][3][5][7] Tetrahedron.
-
Corey, E. J., & Enders, D. (1976).[1] Applications of N,N-dimethylhydrazones to organic synthesis. Chemische Berichte.
-
Lázár, L., & Fülöp, F. (2003). Recent developments in the synthesis and application of chiral pyrrolidines. European Journal of Organic Chemistry.
-
Vicario, J. L., et al. (2005). The Asymmetric Alkylation of Chiral Hydrazones. Organic Reactions.[1][2][3][5][8][9][10][11]
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mit.edu [web.mit.edu]
basic principles of asymmetric synthesis using chiral auxiliaries
When the target is a chiral aldehyde or ketone, the SAMP/RAMP hydrazone method, developed by Dieter Enders, is a premier strategy. [21]SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP are derived from proline. Condensation with an achiral ketone or aldehyde forms a chiral hydrazone. [3] Mechanism of Stereocontrol: Deprotonation of the hydrazone with LDA creates a lithiated azaenolate. [3][22]The lithium cation is chelated by the nitrogen of the azaenolate and the oxygen of the methoxymethyl sidearm. This creates a rigid five-membered ring structure that locks the conformation. The bulky pyrrolidine ring effectively blocks one face of the azaenolate, forcing the electrophile to approach from the opposite, unhindered side, thus ensuring high diastereoselectivity. [22][23]The auxiliary can be cleaved by ozonolysis or hydrolysis to reveal the α-alkylated ketone or aldehyde. [3]
Experimental Protocol: Asymmetric Alkylation via an Evans' Oxazolidinone
This protocol provides a representative example of the key steps involved in an auxiliary-mediated synthesis.
Objective: To synthesize enantiomerically enriched (R)-2-methyl-4-pentenoic acid.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in dry CH₂Cl₂ (0.2 M) under an N₂ atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Cool the mixture to 0 °C and add propionic anhydride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude N-propionyl oxazolidinone by flash column chromatography (e.g., 20% EtOAc/hexanes).
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in dry THF (0.1 M) under an N₂ atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 equiv.) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation. [16]4. Add allyl iodide (1.5 equiv.) dropwise. Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography to yield the diastereomerically pure alkylated adduct. A typical diastereoselectivity is >98:2. [16] Step 3: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the purified alkylated adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (0.8 M, 2.0 equiv.). [16][17]3. Stir the reaction vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 5.0 equiv.) and stir for 20 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Make the aqueous solution basic (pH > 11) with NaOH to allow for extraction of the chiral auxiliary. Extract with CH₂Cl₂ (3x) to recover the (S)-4-benzyl-2-oxazolidinone.
-
Acidify the aqueous layer to pH < 2 with 6 M HCl and extract the desired carboxylic acid product with EtOAc (3x).
-
Combine the final organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically pure 2-methyl-4-pentenoic acid.
Modern Perspective: Role in Drug Development
Despite the rise of asymmetric catalysis, chiral auxiliaries retain a vital role, particularly in the early stages of drug discovery and process development. [3][18] Advantages:
-
Reliability and Predictability: The methodologies are exceptionally well-studied and robust, often providing higher and more consistent stereoselectivity than catalytic methods for certain transformations. [3][9]* Versatility: A single auxiliary, like an Evans' oxazolidinone, can be used for a wide array of C-C and C-heteroatom bond formations. [19][20]* Scalability: Many auxiliary-based procedures are amenable to large-scale synthesis, a critical factor in pharmaceutical manufacturing. [21] Limitations:
-
Atom Economy: The use of stoichiometric amounts of the auxiliary is inherently less atom-economical than catalytic approaches. [3][7]* Additional Synthetic Steps: The attachment and cleavage steps add to the overall length of a synthetic sequence, which can impact overall yield and cost. [3][6] In conclusion, the chiral auxiliary-based approach to asymmetric synthesis is a cornerstone of modern organic chemistry. For the researcher and drug development professional, a deep, mechanistic understanding of how these tools operate is essential for their rational and effective deployment in the synthesis of complex, enantiomerically pure molecules.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(16), 3957-3960. [Link]
-
University of Wisconsin. Evans Enolate Alkylation-Hydrolysis. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1513-1517. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Myers Research Group. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]
-
Grayson, M. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry. [Link]
-
Simon Fraser University. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Chiral Auxiliary Design. (n.d.). The Importance of Chiral Auxiliary Design in Asymmetric Synthesis. [Link]
-
de Souza, R. O. M. A., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 32(8), 1537-1560. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
Williamson, K. L., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 82(9), 1384. [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry, 9(10), 929-940. [Link]
-
Chiralpedia. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. [Link]
-
Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
YouTube. (2023). Ender's SAMP/RAMP stereoselective alkylation. [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]
-
Cheong, P. H.-Y., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8133-8138. [Link]
-
Phillips, A. M. F., & Wiemer, D. F. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(12), 5488-5492. [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. york.ac.uk [york.ac.uk]
- 7. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. tcichemicals.com [tcichemicals.com]
discovery and development of SAMP and RAMP auxiliaries
An In-Depth Technical Guide to the Discovery and Development of SAMP/RAMP Chiral Auxiliaries
Authored by Gemini, Senior Application Scientist
Introduction: The Quest for Chirality and the Rise of Auxiliaries
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. The biological systems with which pharmaceuticals interact are inherently chiral, meaning they differentiate between enantiomers of a drug molecule, often with one enantiomer providing the therapeutic benefit and the other being inactive or, in some cases, harmful. This reality has driven the field of asymmetric synthesis, which seeks to produce a single desired stereoisomer of a chiral compound.
Among the most powerful strategies to achieve this is the use of chiral auxiliaries.[1] These are enantiomerically pure compounds that are temporarily incorporated into an achiral substrate, directing a subsequent chemical reaction to proceed with high stereoselectivity.[2][3] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse. Pioneered by figures like E.J. Corey and B.M. Trost, this approach has become a cornerstone of synthetic organic chemistry.[1]
Within this context, the development of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) by E. J. Corey and Dieter Enders in 1976 marked a watershed moment.[4] This guide provides a comprehensive overview of the discovery, mechanism, and application of the SAMP/RAMP hydrazone methodology, a technique that offered a reliable and highly stereoselective solution to one of the most fundamental transformations in organic chemistry: the α-alkylation of carbonyl compounds.[4][5]
Genesis of a Solution: The Enders-Corey Collaboration
Prior to the mid-1970s, the direct asymmetric α-alkylation of aldehydes and ketones was a formidable challenge. Classical enolate chemistry was often plagued by issues of poor regioselectivity, over-alkylation, and low stereocontrol.[4] The work of Corey and Enders sought to overcome these limitations by converting the carbonyl compound into a chiral hydrazone, thereby activating the α-position for deprotonation while simultaneously creating a sterically defined environment to guide an incoming electrophile.[4]
The choice of a proline-derived structure was deliberate. The rigid five-membered pyrrolidine ring restricts conformational flexibility, which is crucial for effective stereochemical communication. The methoxymethyl substituent at the C2 position was a key innovation, designed to chelate with the lithium cation of the base (lithium diisopropylamide, LDA), further locking the intermediate into a single, highly organized transition state. This elegant design is the foundation of the method's remarkable success.
Synthesis of the Auxiliaries: A Modern, Safer Protocol
The practical utility of a chiral auxiliary is deeply tied to its accessibility. The original syntheses of SAMP and RAMP, while effective, involved hazardous nitrosamine intermediates. A subsequent, optimized procedure developed by Enders' group circumvents this issue, starting from the readily available amino acid (S)- or (R)-proline.[6] This safer, six-step sequence makes the auxiliaries widely accessible for laboratory and potential industrial use.[6]
Experimental Protocol: Synthesis of SAMP from (S)-Proline
This protocol is adapted from the procedure published in Organic Syntheses, which has been rigorously tested and validated.[6]
-
(S)-Proline → (S)-Proline Methyl Ester Hydrochloride: (S)-Proline is esterified using thionyl chloride in methanol. This protects the carboxylic acid and prepares it for the next step.
-
Reduction to (S)-Prolinol: The methyl ester is reduced to the corresponding alcohol, (S)-2-(hydroxymethyl)pyrrolidine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
O-Methylation: The hydroxyl group is converted to a methoxy ether using a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride). This step installs the crucial chelating group, yielding (S)-2-(methoxymethyl)pyrrolidine.
-
N-Benzoylation: The secondary amine of the pyrrolidine ring is protected with a benzoyl group to direct the subsequent amination step.
-
N-Amination: The protected pyrrolidine undergoes N-amination. The modern protocol utilizes a Hofmann degradation, which is safer than methods involving nitrosamines.[6]
-
Deprotection: The benzoyl protecting group is removed under harsh conditions, followed by distillation to yield pure (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). The overall yield for this sequence is typically in the 50-58% range.[6]
The SAMP/RAMP Hydrazone Method: A Mechanistic Deep Dive
The power of the SAMP/RAMP methodology lies in its predictable and highly controlled three-step sequence: hydrazone formation, stereoselective C-C bond formation, and auxiliary cleavage.[4]
Step 1: Hydrazone Formation
The process begins with the condensation of a ketone or aldehyde with the chiral auxiliary (SAMP or RAMP).[4] This is typically a straightforward reaction, often driven to completion by removing the water byproduct. The resulting hydrazone exists as a mixture of E and Z isomers about the C=N bond, but this initial ratio is often inconsequential as the subsequent deprotonation step funnels the material through a specific, stereochemically defined intermediate.
Step 2: Deprotonation and Asymmetric Alkylation
This is the critical stereochemistry-defining step.
-
Deprotonation: The hydrazone is treated with a strong, non-nucleophilic base, almost universally lithium diisopropylamide (LDA), at low temperatures (0°C to -78°C).[4][7] LDA selectively removes a proton from the α-carbon, forming a lithiated species known as an azaenolate.[4]
-
Azaenolate Geometry: The genius of the auxiliary's design becomes apparent here. The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This intramolecular coordination locks the intermediate into a rigid, five-membered ring structure. Extensive studies have shown that this intermediate strongly favors a specific geometry: E with respect to the C=C double bond and Z with respect to the C-N single bond (EC=CZC-N).[4][8] This conformational rigidity is paramount for high stereoselectivity.
-
Alkylation: The electrophile (e.g., an alkyl halide) is then introduced, typically at very low temperatures (-110°C to -78°C) to maximize selectivity.[4][7] The bulky pyrrolidine ring effectively shields one face of the azaenolate. Consequently, the electrophile is forced to approach from the opposite, sterically unhindered face, resulting in the formation of a new carbon-carbon bond with a very high degree of diastereoselectivity (often >95% de).[8][9]
Step 3: Auxiliary Cleavage and Recovery
After the new stereocenter has been set, the auxiliary is no longer needed and must be cleaved to reveal the final chiral ketone or aldehyde. The choice of cleavage method depends on the stability of the product and the other functional groups present.
-
Ozonolysis: The most common and generally high-yielding method involves treating the alkylated hydrazone with ozone at -78°C.[7][9] This oxidatively cleaves the C=N bond, liberating the desired carbonyl compound and converting the auxiliary into a nitrosamine.[4][9] The nitrosamine can then be reduced (e.g., with LiAlH₄) to recover the original SAMP or RAMP auxiliary for reuse.[9]
-
Hydrolysis: Acidic hydrolysis (e.g., with saturated aqueous oxalic acid or HCl) is a milder alternative to ozonolysis and is useful for substrates that are sensitive to oxidation.[8]
-
Other Oxidative Methods: Reagents like sodium periodate (NaIO₄) or m-CPBA can also be employed for the cleavage.[4]
Field-Proven Protocols and Data
The reliability of the SAMP/RAMP method is best demonstrated through its application. The following protocol for the synthesis of (S)-(+)-4-Methyl-3-heptanone, an ant alarm pheromone, is a classic example that consistently delivers high enantiomeric purity.[9]
Detailed Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone
Part A: Hydrazone Formation
-
Setup: A 50-mL flask is charged with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP, 3.0 mmol) and 3-pentanone (36 mmol, excess).[9]
-
Reaction: The mixture is heated at 60°C under an argon atmosphere overnight. The excess ketone acts as the solvent.
-
Workup: The reaction mixture is diluted with diethyl ether and washed with water to remove any unreacted SAMP. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by short-path distillation to yield 3-pentanone SAMP hydrazone as a colorless oil (Typical Yield: ~87%).[9]
Part B: Asymmetric Alkylation
-
LDA Preparation: In a flame-dried, three-necked flask under argon, anhydrous tetrahydrofuran (THF) is cooled to 0°C. Diisopropylamine (22 mmol) is added, followed by the dropwise addition of n-butyllithium (22 mmol). The solution is stirred for 15 minutes to form LDA.
-
Deprotonation: The solution is cooled to -78°C, and the 3-pentanone SAMP hydrazone (20 mmol) dissolved in THF is added slowly. The mixture is stirred for 4 hours at this temperature to ensure complete formation of the azaenolate.
-
Alkylation: Propyl iodide (30 mmol) is added dropwise to the cold azaenolate solution. The reaction is allowed to stir at -78°C for 12 hours.
-
Quench & Workup: The reaction is quenched by adding water. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to yield the crude alkylated hydrazone (Typical Yield: ~90%).[9]
Part C: Ozonolytic Cleavage
-
Setup: The crude alkylated hydrazone (18 mmol) is dissolved in dichloromethane (50 mL) in a Schlenk tube and cooled to -78°C.
-
Ozonolysis: A stream of dry ozone is bubbled through the solution until a persistent blue-green color indicates the reaction is complete (typically 3-4 hours).[9]
-
Purge & Concentrate: Nitrogen is bubbled through the solution as it warms to room temperature to remove excess ozone. The solvent is removed by distillation.
-
Purification: The residue is purified by microdistillation to afford pure (S)-(+)-4-Methyl-3-heptanone (Overall Yield: 56-58%).[9]
Data Presentation: Scope of the Alkylation Reaction
The SAMP/RAMP methodology is effective for a wide range of carbonyl compounds and electrophiles, consistently producing high levels of stereoselectivity.
| Carbonyl Precursor | Electrophile (R-X) | Product Configuration | Yield (%) | ee / de (%) | Reference |
| 3-Pentanone | CH₃CH₂CH₂-I | (S) | 71 | >95 (ee) | [9] |
| Propanal | CH₃-I | (S) | 55 | 91 (ee) | [9] |
| Cyclohexanone | CH₃-I | (R) | 80 | >98 (de) | [9] |
| Acetone | C₆H₅CH₂-Br | (R) | 65 | 78 (ee) | [9] |
| Oxetan-3-one | C₆H₅CH₂-Br | (S) | 55 | 84 (ee) | [8] |
| Nonane-5-one | CH₃-I | (S) | 62 | >96 (de) | [7] |
Note: The product configuration depends on whether SAMP or RAMP is used and the priority of the substituents.
Applications in Drug Development and Total Synthesis
The reliability and high fidelity of the SAMP/RAMP hydrazone method have made it a valuable tool in the synthesis of complex, biologically active molecules. Its ability to install stereocenters adjacent to carbonyl groups is a common requirement in natural product synthesis.
Notable examples include its application in the total synthesis of:
-
Zaragozic Acid A: A potent inhibitor of sterol biosynthesis.[4]
-
(-)-Denticulatin A and B: Polypropionate metabolites with interesting biological profiles.[4]
-
Epothilones A and B: A class of potent anticancer agents.[4]
-
Arteannuin Analogs: Related to the crucial antimalarial drug artemisinin.[4]
-
Piperidine Alkaloids: Used to construct key stereocenters in molecules like (+)-2-epi-deoxoprosopinine.[5]
The method's utility extends beyond simple alkylations to include asymmetric Michael additions, aldol reactions, and syntheses of chiral primary amines, making it a versatile platform for drug discovery programs.[9]
Conclusion: An Enduring Legacy
The represent a landmark achievement in asymmetric synthesis. The methodology transformed the challenge of α-alkylating carbonyl compounds from an often-unpredictable process into a robust, reliable, and highly stereoselective operation. The logical design of the auxiliary, the detailed mechanistic understanding of the key azaenolate intermediate, and the broad applicability of the method underscore its scientific elegance and practical power. For researchers and drug development professionals, the Enders SAMP/RAMP hydrazone reaction remains an essential and field-proven tool for the precise construction of chiral molecules, cementing its legacy as a classic in the art and science of organic synthesis.
References
-
Title: Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) Source: Organic Syntheses URL: [Link]
-
Title: Chiral Auxiliaries in Asymmetric Synthesis of Natural Products Source: YouTube (Lecture by Dr. Vandana Saini) URL: [Link]
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing (RSC Advances) URL: [Link]
-
Title: Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate (Review Article) URL: [Link]
-
Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]
-
Title: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE Source: Organic Syntheses (via MIT OpenCourseWare) URL: [Link]
-
Title: The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils Source: Iranian Chemical Communication URL: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mit.edu [web.mit.edu]
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine: Stability and Reactivity Profile
Foreword: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often the critical determinant of its biological activity, with one enantiomer eliciting the desired therapeutic effect while the other may be inactive or even harmful. It is in this context that chiral building blocks, such as (R)-2-(methoxymethyl)pyrrolidine, emerge as indispensable tools for the synthetic chemist. This guide provides an in-depth technical overview of the stability and reactivity of (R)-2-(methoxymethyl)pyrrolidine, offering insights for researchers, scientists, and drug development professionals to effectively harness its synthetic potential.
Core Characteristics and Physicochemical Properties
(R)-2-(methoxymethyl)pyrrolidine, also known as O-Methyl-D-Prolinol, is a colorless liquid at room temperature.[1] Its chiral nature, stemming from the stereocenter at the 2-position of the pyrrolidine ring, makes it a valuable asset in asymmetric synthesis.[1] The presence of both a secondary amine and a methoxymethyl group provides two distinct points for functionalization, allowing for the construction of complex molecular architectures.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [2] |
| Density | 0.932 g/mL at 20 °C | [1] |
| Boiling Point | 62 °C at 40 mmHg | |
| Flash Point | 45 °C | |
| Specific Rotation [α]D²⁰ | -32.5° to -36.5° (c=2 in aq HCl) | |
| Solubility | Soluble in water and organic solvents | [1] |
Stability Profile: A Guide to Handling and Storage
A thorough understanding of the stability of (R)-2-(methoxymethyl)pyrrolidine is crucial for its effective use and to ensure the integrity of experimental results.
Thermal Stability
Chemical Stability and Incompatibilities
(R)-2-(methoxymethyl)pyrrolidine is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. As a secondary amine, it is a basic compound and will react exothermically with acids. It is incompatible with strong oxidizing agents.
Recommended Storage and Handling Protocol
To ensure the longevity and purity of (R)-2-(methoxymethyl)pyrrolidine, the following handling and storage protocol should be implemented:
Caption: Recommended workflow for the safe storage and handling of (R)-2-(methoxymethyl)pyrrolidine.
Reactivity Profile: A Nucleophilic Workhorse
The synthetic utility of (R)-2-(methoxymethyl)pyrrolidine is primarily derived from the nucleophilic character of its secondary amine. The lone pair of electrons on the nitrogen atom readily participates in a variety of bond-forming reactions.
Nucleophilicity: A Quantitative Perspective
The reactivity of a nucleophile can be quantified using Mayr's nucleophilicity parameters (N and s). For (S)-2-(methoxymethyl)pyrrolidine, the enantiomer of the topic compound, these parameters have been determined in acetonitrile.[3] Given that enantiomers have identical chemical reactivity in an achiral environment, these values are directly applicable to the (R)-enantiomer.
| Parameter | Value | Solvent | Source |
| N | 16.50 | Acetonitrile | [3] |
| sN | 0.71 | Acetonitrile | [3] |
The high N value indicates that (R)-2-(methoxymethyl)pyrrolidine is a potent nucleophile, capable of reacting with a wide range of electrophiles. The sN parameter reflects the sensitivity of the nucleophile to the electrophilicity of the reaction partner. In general, secondary amines are significantly more nucleophilic than their primary amine counterparts.[4][5]
Key Reactions and Mechanistic Considerations
The secondary amine of (R)-2-(methoxymethyl)pyrrolidine readily undergoes N-alkylation with alkyl halides to form chiral tertiary amines. This reaction proceeds via a standard SN2 mechanism.
Caption: SN2 mechanism for the N-alkylation of (R)-2-(methoxymethyl)pyrrolidine.
Experimental Protocol: N-Alkylation of (R)-2-(methoxymethyl)pyrrolidine
This protocol is adapted from a general procedure for the N-alkylation of secondary amines.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-(methoxymethyl)pyrrolidine (1.0 eq.) and a suitable anhydrous solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.). The base acts as a scavenger for the hydrogen halide generated during the reaction.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (40-60 °C) may be required to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated pyrrolidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric components.
-
Anhydrous Solvent: Prevents hydrolysis of the alkyl halide and ensures the base remains effective.
-
Non-nucleophilic Base: Prevents the base from competing with the pyrrolidine as a nucleophile.
-
Slow Addition of Electrophile: Controls the reaction rate and prevents potential exotherms.
(R)-2-(methoxymethyl)pyrrolidine reacts readily with acylating agents such as acid chlorides and anhydrides to form the corresponding chiral amides. This reaction is typically fast and high-yielding.
Experimental Protocol: N-Acylation of (R)-2-(methoxymethyl)pyrrolidine
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-(methoxymethyl)pyrrolidine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to moderate the exothermic reaction with the acylating agent.
-
Acylating Agent Addition: Add the acid chloride or anhydride (1.05 eq.) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acylating agent and the hydrohalic acid byproduct. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be further purified by column chromatography or recrystallization if necessary.
The true value of (R)-2-(methoxymethyl)pyrrolidine lies in its application in asymmetric synthesis.[1]
-
Chiral Auxiliary: The pyrrolidine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. The chiral environment created by the auxiliary favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. A key example is in the diastereoselective alkylation of ketone enamines.
Caption: General workflow for asymmetric alkylation of a ketone using (R)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary.
-
Chiral Ligand: The nitrogen and the ether oxygen of (R)-2-(methoxymethyl)pyrrolidine can coordinate to a metal center, forming a chiral catalyst. This catalyst can then mediate a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The chiral ligand environment around the metal dictates the stereochemical outcome of the reaction. For instance, derivatives of 2-(methoxymethyl)pyrrolidine have been successfully employed as ligands in the asymmetric addition of diethylzinc to aldehydes.
Conclusion: A Versatile Tool for Stereoselective Synthesis
(R)-2-(methoxymethyl)pyrrolidine is a valuable and versatile chiral building block with a well-defined stability and reactivity profile. Its high nucleophilicity allows for straightforward functionalization at the nitrogen atom, while its inherent chirality makes it a powerful tool in the field of asymmetric synthesis, both as a chiral auxiliary and as a precursor for chiral ligands. A thorough understanding of its handling requirements and reactivity is key to successfully employing this reagent in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.
References
-
2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953. PubChem. [Link]
-
Mayr's Database Of Reactivity Parameters: Molecule(S)-2-(methoxymethyl)pyrrolidine. Mayr's Database. [Link]
-
Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. PubMed. [Link]
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. [Link]
-
Diastereoselective synthesis of N-secondary alkyl 2-alkoxymethylpyrrolidines via sequential addition reactions of organolithium and -magnesium reagents to N-thioformyl 2-alkoxymethylpyrrolidines. PubMed. [Link]
-
Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of. pubs.acs.org. [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. PMC. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. [Link]
-
Relationship between the theoretical nucleophilicity (ω −1 ) for... ResearchGate. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and A. Baxendale Group. [Link]
-
Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PMC. [Link]
-
Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. PMC. [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water. American Chemical Society. [Link]
-
Nucleophilicity Prediction via Multivariate Linear Regression Analysis. PMC. [Link]
Sources
The Enduring Power of the Pyrrolidine Ring: A Technical Guide to Prolinol Ether Chiral Auxiliaries
In the landscape of asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. For researchers, scientists, and drug development professionals, the efficient construction of enantiomerically pure molecules is a constant challenge. Among the myriad of tools available, chiral auxiliaries remain a robust and reliable strategy for stereochemical control.[1] This in-depth technical guide focuses on a particularly powerful and versatile class: prolinol ether chiral auxiliaries . Derived from the inexpensive and readily available chiral pool starting material, (S)- or (R)-proline, these auxiliaries offer a potent combination of high stereoselectivity, operational simplicity, and tunable steric and electronic properties.[2]
This guide will delve into the core features of prolinol ether auxiliaries, moving beyond a mere recitation of facts to explain the underlying principles that govern their efficacy. We will explore their synthesis, dissect the mechanisms of stereocontrol, and provide practical, field-proven insights into their application in key carbon-carbon bond-forming reactions.
The Prolinol Scaffold: A Foundation Built for Stereocontrol
The remarkable success of prolinol-derived auxiliaries stems from the inherent properties of the proline backbone. The five-membered pyrrolidine ring provides a conformationally rigid scaffold that is crucial for creating a predictable and well-defined chiral environment.[3] This rigidity minimizes the number of possible transition states in a reaction, thereby enhancing stereoselectivity.
The journey from the common amino acid proline to the versatile prolinol ether auxiliary is a testament to straightforward and scalable organic synthesis. The initial reduction of proline to prolinol provides the foundational chiral alcohol, which serves as the launching point for a variety of derivatives.[3]
Caption: Mechanism of stereocontrol via a chelated transition state.
Applications in Asymmetric Synthesis: A Field-Proven Toolkit
Prolinol ether auxiliaries have demonstrated their value in a wide array of stereoselective transformations. The following sections highlight their application in three key C-C bond-forming reactions, supported by quantitative data from the literature.
Asymmetric Alkylation: The Power of SAMP/RAMP Hydrazones
One of the most celebrated applications of prolinol methyl ether is in the form of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP), developed by Dieter Enders. [3]These auxiliaries are used to form chiral hydrazones with aldehydes and ketones, which can then be deprotonated to form azaenolates. These intermediates undergo highly diastereoselective alkylation, with the stereochemical outcome dictated by the chelation of the lithium cation by the methoxy group and the hydrazone nitrogen atoms. [3]This forces the electrophile to approach from the sterically less encumbered face.
| Ketone/Aldehyde | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Cyclohexanone | Methyl Iodide | SAMP | ≥95 | 70-85 |
| Propanal | Benzyl Bromide | SAMP | >90 | 65-80 |
| Acetone | Ethyl Iodide | RAMP | ≥95 | 75-90 |
Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions. [3]
Asymmetric Aldol Reactions
In asymmetric aldol reactions, a prolinol ether auxiliary can be attached to the enolate precursor (e.g., as an N-acyl derivative). Upon enolization with a strong base, the resulting metal enolate is again locked into a rigid, chelated conformation. The subsequent reaction with an aldehyde proceeds with high facial selectivity, governed by the steric shielding of the auxiliary. The choice of the ether substituent allows for fine-tuning of this steric hindrance.
| N-Acyl Prolinol Ether | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propanoyl-(S)-2-(methoxymethyl)pyrrolidine | Benzaldehyde | >95:5 | 85-95 |
| N-Propionyl-(S)-2-(benzyloxymethyl)pyrrolidine | Isobutyraldehyde | >97:3 | 80-90 |
Asymmetric Diels-Alder Reactions
For asymmetric Diels-Alder reactions, the prolinol ether auxiliary is typically incorporated into the dienophile as an N-enoyl derivative. In the presence of a Lewis acid (e.g., Et₂AlCl), a bidentate chelate forms between the Lewis acid, the carbonyl oxygen of the enoyl group, and the ether oxygen of the auxiliary. This locks the conformation of the dienophile and presents a sterically biased face for the approach of the diene, leading to high endo/exo and facial selectivity. [2]
| N-Enoyl Prolinol Ether Dienophile | Diene | endo:exo Ratio | Diastereomeric Excess (d.e.) (%) |
|---|---|---|---|
| N-Acryloyl-(S)-2-(methoxymethyl)pyrrolidine | Cyclopentadiene | >99:1 | >98 |
| N-Crotonoyl-(S)-2-(methoxymethyl)pyrrolidine | 1,3-Butadiene | >95:5 | >94 |
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides a detailed, self-validating protocol for a key application of prolinol ether auxiliaries.
Protocol: Asymmetric Alkylation of a Ketone via a SAMP Hydrazone
This protocol describes the asymmetric methylation of cyclohexanone using SAMP as the chiral auxiliary.
Materials:
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Cyclohexanone
-
Anhydrous diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Methyl iodide (MeI)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Standard glassware for anhydrous reactions
Caption: Workflow for SAMP-mediated asymmetric alkylation.
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexanone (1.0 eq) and SAMP (1.1 eq) in anhydrous diethyl ether. Reflux the mixture for 2-4 hours, collecting the water formed in the Dean-Stark trap. After completion, remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone, which can be used directly in the next step.
-
Azaenolate Formation (Deprotonation): In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous diethyl ether at -78°C and then allowing it to warm to 0°C. Cool the LDA solution to 0°C and add the crude SAMP-hydrazone from the previous step dropwise. Stir the resulting orange to reddish solution for 2 hours at 0°C.
-
Alkylation: Cool the azaenolate solution to -78°C. Add methyl iodide (1.2 eq) dropwise. Stir the reaction mixture at this temperature for 4-6 hours.
-
Work-up and Auxiliary Cleavage: Quench the reaction by the slow addition of water at -78°C. Allow the mixture to warm to room temperature and extract with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) and cool to -78°C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen to remove excess ozone, then add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature overnight.
-
Purification and Auxiliary Recovery: Wash the reaction mixture with water. The aqueous layer will contain the protonated, water-soluble auxiliary, which can be recovered. The organic layer contains the desired chiral ketone. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-2-methylcyclohexanone.
Conclusion: A Legacy of Precision and Versatility
Prolinol ether chiral auxiliaries represent a powerful and enduring class of stereodirecting groups in asymmetric synthesis. [2]Their derivation from an inexpensive chiral pool source, the straightforward nature of their synthesis, and their high efficacy in a range of crucial transformations make them invaluable assets for both academic and industrial chemists. The ability to rationally tune the steric and electronic properties of the ether substituent provides a mechanism for optimizing selectivity for a given transformation. By understanding the fundamental principles of chelation-controlled stereodiction, researchers can confidently leverage these auxiliaries to accelerate the synthesis of complex chiral molecules with a high degree of precision.
References
- Enders, D., & an Mey, M. (1984). Asymmetric Synthesis of α-Substituted Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(11), 881-883.
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(–)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), Versatile Chiral Auxiliaries. Organic Syntheses, 65, 173.
- Waldmann, H. (1988). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 53(26), 6133-6136.
Sources
Technical Guide: Stereocontrol Mechanisms of (R)-2-(Methoxymethyl)pyrrolidine
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as (R)-SMP or O-methyl-D-prolinol) represents a "privileged" chiral scaffold in asymmetric synthesis. Unlike its parent compound, D-proline, or its alcohol derivative (prolinol), the methyl ether moiety confers unique chelation properties that are exploited in two distinct catalytic domains: Chiral Lithium Amide (CLA) bases and Covalent Organocatalysis .[1]
This guide deconstructs the stereochemical enforcement mechanisms of (R)-SMP, focusing on its role as a ligand in enantioselective deprotonation—a methodology pioneered by Nigel Simpkins—and its utility in enamine/iminium activation. We provide actionable protocols for generating non-racemic enol silanes, a critical transformation in the synthesis of complex polyketide and alkaloid drug targets.
Structural Basis of Stereocontrol
The efficacy of (R)-SMP arises from the interplay between the rigid pyrrolidine ring and the pendant methoxymethyl group.
The Chelation Effect (Metal-Mediated)
In lithiated states (e.g., when used as a Simpkins Base), the methoxy oxygen acts as a hemilabile ligand.[1] Upon deprotonation of the amine by n-BuLi, the lithium atom coordinates to both the nitrogen anion and the methoxy oxygen.
-
Result: Formation of a rigid 5-membered chelate ring .
-
Consequence: This "locked" conformation restricts the rotation of the exocyclic bond, creating a well-defined chiral pocket that discriminates between enantiotopic protons on prochiral substrates.
Steric Steering (Organocatalysis)
In metal-free organocatalysis, the methoxymethyl group serves as a steric blocking element.[1] When (R)-SMP condenses with an aldehyde to form an enamine, the methoxy group preferentially adopts a trans-orientation relative to the alkene to minimize dipole repulsion and steric clash, shielding one face of the enamine.[1]
Mechanistic Pathways
Pathway A: Enantioselective Deprotonation (The Simpkins Model)
This is the most potent application of (R)-SMP in drug development. The lithiated derivative, Lithium (R)-2-(methoxymethyl)pyrrolidide , is used to desymmetrize prochiral ketones.[1]
Mechanism:
-
Complexation: The chiral base forms a dimer or oligomer in solution (THF).
-
Recognition: The lithium chelate approaches the ketone. The steric bulk of the pyrrolidine ring forces the base to abstract the proton from the less hindered face (or the face that avoids severe steric interaction with the base's backbone).
-
Transition State: A cyclic, chair-like transition state (Zimmerman-Traxler model) is proposed where the lithium coordinates to the ketone oxygen while the nitrogen abstracts the alpha-proton.
Pathway B: Enamine/Iminium Catalysis
(R)-SMP acts as a Lewis base catalyst.
-
Enamine Cycle: Reaction with enolizable aldehydes forms a nucleophilic enamine. The methoxymethyl group directs the electrophile attack to the Si-face (for R-catalyst) or Re-face (for S-catalyst).
-
Iminium Cycle: Reaction with
-unsaturated aldehydes forms an electrophilic iminium ion, facilitating conjugate additions.[1]
Visualization of Stereocontrol
The following diagrams illustrate the core logic of the Simpkins Base mechanism and the standard experimental workflow.
Caption: The Simpkins Base mechanism relies on the formation of a rigid lithium-chelate that discriminates between enantiotopic protons via a structured transition state.
Experimental Protocols
Protocol 1: Preparation of (R)-2-(Methoxymethyl)pyrrolidine
Note: While commercially available, in-house synthesis from D-Proline ensures high optical purity.
| Step | Reagent | Conditions | Key Observation |
| 1. Reduction | D-Proline, LiAlH₄, THF | Reflux, 12h | Formation of D-Prolinol (viscous oil).[1] |
| 2. Protection | Boc₂O, NaOH | 0°C to RT | N-Boc-D-prolinol formation. |
| 3. Methylation | NaH, MeI, THF | 0°C to RT | O-methylation.[1] Gas evolution (H₂) observed.[1] |
| 4. Deprotection | TFA/DCM or HCl/MeOH | RT, 2h | Removal of Boc group. |
| 5. Isolation | NaOH (aq), Extraction | pH > 12 | (R)-SMP obtained as colorless oil.[1] |
Protocol 2: Enantioselective Deprotonation (Benchmark Reaction)
Target: Synthesis of chiral silyl enol ether from 4-tert-butylcyclohexanone.
-
Base Generation:
-
Flame-dry a 3-neck flask under Argon.
-
Add (R)-SMP (1.1 equiv) and anhydrous THF (concentration ~0.2 M).[1]
-
Cool to -78°C .
-
Add n-BuLi (1.0 equiv) dropwise. Stir for 30 mins to form the lithium amide.
-
-
Deprotonation:
-
Add TMSCl (Trimethylsilyl chloride, 5.0 equiv) to the base solution before the ketone (Internal Quench/Corey-Gross method) OR add ketone first (External Quench).[1]
-
Recommendation: Use Internal Quench (ISQ) for higher ee in many cases.[1][2] Add a mixture of the ketone (1.0 equiv) and TMSCl in THF dropwise over 30 mins at -100°C or -78°C.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with Et₂O.
-
Analyze via Chiral GC or NMR (using a chiral shift reagent).[1]
-
Expected Outcome: >80-90% ee of the (R)-enol silane (configuration depends on specific substrate/base match).
Troubleshooting & Optimization
| Variable | Impact on Stereocontrol | Recommendation |
| Solvent | Critical for aggregation state. | THF is standard. Adding HMPA (1-2 equiv) can break oligomers but may alter the sense of induction. |
| Temperature | Lower is generally better. | Maintain -78°C or -100°C . Higher temps allow thermodynamic equilibration (racemization).[1] |
| Additives | Modulates Li-coordination. | LiCl (0.5 - 1.0 equiv) often improves ee by forming mixed aggregates that are more reactive/selective. |
| Quench Method | Kinetic vs. Thermodynamic trap. | TMSCl (Internal Quench) captures the enolate immediately upon formation, preventing equilibration.[1] |
References
-
Simpkins, N. S. (1994).[1] Chiral Lithium Amide Bases. The Journal of the Chemical Society, Perkin Transactions 1.[1] Link[1]
-
Enders, D., & Klatt, M. (1996).[1] Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP). Synthesis. Link[1]
-
Koga, K. (1986).[1] Enantioselective Deprotonation of Cyclic Ketones. Journal of the American Chemical Society. Link[1]
-
MacMillan, D. W. C. (2012).[1] Enantioselective Organo-SOMO Cycloadditions. Princeton University Group. Link (Redirect to verified Princeton/NIH source).[1]
-
BenchChem. (2024).[1] Application Notes: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Link[1]
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of added salts on enantioselective transformations of cyclic ketones by chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Aldol Reaction in Asymmetric Synthesis
The aldol reaction, a cornerstone of carbon-carbon bond formation, enables the construction of β-hydroxy carbonyl compounds, a motif prevalent in a vast array of natural products and pharmaceutical agents.[1] The challenge in harnessing its full synthetic potential lies in controlling the stereochemistry at the two newly formed chiral centers. Among the most robust and reliable strategies to achieve this is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic moiety that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is cleaved and can ideally be recovered.[2]
This guide focuses on the application of (R)-2-(Methoxymethyl)pyrrolidine (RAMP) , a highly effective chiral auxiliary, in asymmetric aldol-type reactions. Developed and popularized by the seminal work of Dieter Enders and his group, the RAMP-hydrazone methodology provides a powerful and predictable route to enantiomerically pure β-hydroxy ketones.[2][3] This method is predicated on the formation of a chiral hydrazone, which serves as a chiral enolate equivalent, offering exceptional levels of stereocontrol.
The RAMP Auxiliary: Mechanism of Stereocontrol
The remarkable efficiency of the RAMP auxiliary stems from its unique structural features, which allow for the formation of a highly organized and rigid transition state. The stereochemical outcome of the reaction is dictated by a confluence of steric and electronic effects.
The overall process can be broken down into three key stages: hydrazone formation, metalated azaenolate formation and reaction, and auxiliary cleavage.
Caption: Overall workflow of the RAMP-hydrazone mediated asymmetric aldol reaction.
The key to the asymmetric induction lies in the structure of the lithium azaenolate intermediate. Upon deprotonation of the RAMP-hydrazone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), a six-membered ring chelate is formed.[4] The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This chelation locks the molecule into a rigid, planar conformation.
Caption: Transition state model for the RAMP-hydrazone aldol reaction.
The bulky pyrrolidine ring, now fused to this rigid chelate, effectively shields one face of the nucleophilic carbon. Consequently, the electrophile (the aldehyde) can only approach from the less sterically hindered face, leading to a highly predictable and diastereoselective carbon-carbon bond formation. The (R)-configuration of the auxiliary directs the formation of a specific enantiomer of the β-hydroxy ketone product.
Data Presentation: Scope and Efficiency
The RAMP-hydrazone methodology has been successfully applied to a wide range of ketones and aldehydes, consistently delivering high yields and excellent stereoselectivities. The following table provides a representative summary of the results obtained in asymmetric alkylations and aldol-type reactions.
| Entry | Ketone | Aldehyde/Electrophile | Yield (%) | d.e. (%) | e.e. (%) | Reference |
| 1 | 5-Nonanone | Methyl iodide | 57 | >96 | >96 | [4] |
| 2 | 2,2-Dimethyl-1,3-dioxan-5-one | Dodecyl iodide | - | >96 | >96 | [5] |
| 3 | Cyclohexanone | Benzaldehyde | 65 | >95 | >95 | [6] |
| 4 | Acetone | Benzaldehyde | 81 | >95 | >95 | [6] |
| 5 | Propiophenone | Benzaldehyde | 75 | >95 | >95 | [6] |
d.e. = diastereomeric excess; e.e. = enantiomeric excess. Data presented are representative of the high stereoselectivities typically achieved with this methodology.
Experimental Protocols
The following is a detailed, three-part protocol for a typical asymmetric aldol reaction using (R)-2-(Methoxymethyl)pyrrolidine (RAMP) as the chiral auxiliary.
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware.
-
Anhydrous solvents are essential. Diethyl ether and tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl immediately prior to use.
-
Lithium diisopropylamide (LDA) is typically prepared fresh by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C and then warming to 0 °C for 30 minutes.
Part A: Synthesis of the RAMP-Hydrazone
This procedure describes the formation of the chiral hydrazone from a representative ketone, 3-pentanone.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-2-(Methoxymethyl)pyrrolidine (RAMP) (1.0 eq) and the ketone (e.g., 3-pentanone, 1.2 eq).[2]
-
Reaction: Heat the mixture at 60 °C under an argon atmosphere overnight (approximately 12-16 hours).[3][4]
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer with water to remove any unreacted RAMP.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude hydrazone is often of sufficient purity for the next step, but can be further purified by distillation under reduced pressure.[2]
Part B: Asymmetric Aldol Addition
This part details the formation of the lithium azaenolate and its subsequent reaction with an aldehyde.
-
Azaenolate Formation:
-
In a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet, dissolve the RAMP-hydrazone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF via the dropping funnel, maintaining the temperature at 0 °C.[4]
-
Stir the resulting solution at 0 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
-
Aldol Reaction:
-
Cool the azaenolate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldol adduct hydrazone.
-
Part C: Cleavage of the Chiral Auxiliary
The final step is the liberation of the chiral β-hydroxy ketone from the hydrazone adduct. While ozonolysis is a common method, it can be harsh.[2][3] A milder, buffered oxidative cleavage is often preferred for aldol products.[6]
Method 1: Buffered Oxidative Cleavage (Recommended for Aldol Adducts) [6]
-
Setup: Dissolve the crude aldol adduct hydrazone (1.0 eq) and selenium dioxide (SeO₂) (1.5 eq) in methanol.
-
Reaction: To the solution, add pH 7 phosphate buffer followed by 30% aqueous hydrogen peroxide (H₂O₂). The amount of buffer may need to be optimized to prevent side reactions like dehydration or retro-aldol fragmentation.[6]
-
Workup: Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude β-hydroxy ketone by flash column chromatography on silica gel.
Method 2: Hydrolysis with Oxalic Acid (Allows for Auxiliary Recovery) [7]
-
Setup: Vigorously stir the crude hydrazone adduct in a two-phase system of an organic solvent (e.g., diethyl ether or dichloromethane) and a saturated aqueous solution of oxalic acid at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Workup: Separate the layers. The organic layer contains the crude β-hydroxy ketone. The aqueous layer contains the protonated RAMP auxiliary.
-
Product Isolation: Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
-
Auxiliary Recovery: Basify the aqueous layer with concentrated NaOH until pH > 12. Extract with diethyl ether (3x). Dry the combined organic extracts, concentrate, and distill to recover the RAMP auxiliary for reuse.[7]
Conclusion
The use of (R)-2-(Methoxymethyl)pyrrolidine (RAMP) as a chiral auxiliary in asymmetric aldol-type reactions represents a highly reliable and effective method for the synthesis of enantiomerically enriched β-hydroxy ketones. The well-defined mechanism, proceeding through a rigid, chelated lithium azaenolate, provides a strong basis for the predictable and high levels of stereocontrol observed. The protocols outlined in this guide, from hydrazone formation to the final cleavage of the auxiliary, offer a practical framework for researchers in academia and industry to apply this powerful methodology to the synthesis of complex chiral molecules.
References
-
Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia. Retrieved from [Link]
-
Daraie, M. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils. Iranian Chemical Communication, 2, 137-146. Available at: [Link]
-
Enders, D., et al. (2002). Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters, 4(11), 1875-1877. Available at: [Link]
-
Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, Coll. Vol. 7, p.344 (1990); Vol. 65, p.173 (1987). Available at: [Link]
-
Enders, D., et al. (2006). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 71(1), 147-155. Available at: [Link]
-
Enders, D. Publications. Organic Chemistry Portal. Available at: [Link]
-
Smith, A. B., III, et al. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 9(10), 1951-1954. Available at: [Link]
-
Enders, D., et al. (1999). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett, 1999(1), 86-88. Available at: [Link]
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. Google Patents.
Sources
- 1. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
protocol for enantioselective alkylation of ketones with (R)-2-(Methoxymethyl)pyrrolidine
Application Note: High-Precision Enantioselective -Alkylation of Ketones via (R)-RAMP Hydrazones
Executive Summary
This application note details the protocol for the enantioselective
Key Advantages:
-
Predictability: Rigid chelation control eliminates conformational ambiguity.
-
Versatility: Compatible with methyl, ethyl, benzyl, and functionalized alkyl halides.
-
Recovery: The chiral auxiliary can be recovered and recycled.[1]
Mechanistic Rationale & Stereochemical Control[1]
To achieve high
The Chelation-Controlled Transition State
Upon deprotonation with Lithium Diisopropylamide (LDA), the hydrazone forms a distinct species:
-
Regioselectivity: Deprotonation occurs at the less substituted
-position (kinetic control) or the position allowing the most stable chelate. -
Configuration: The azaenolate adopts the (Z)-configuration to minimize steric strain between the auxiliary and the alkene backbone.
-
Chelation: The lithium cation (
) is tightly coordinated by two Lewis bases: the azaenolate nitrogen and the methoxy oxygen of the RAMP side chain.
Stereochemical Outcome:
This chelation locks the auxiliary's conformation. The bulky pyrrolidine ring blocks one face of the enolate. Consequently, the electrophile (
Visualization of the Pathway
Figure 1: The logical flow of the Enders alkylation, highlighting the critical chelation step (Red).
Experimental Protocol
Pre-Protocol Checklist
-
Glassware: Flame-dried Schlenk lines are mandatory. Moisture destroys the LDA and disrupts the chelation aggregate.
-
Solvents: THF must be distilled from Sodium/Benzophenone immediately prior to use.
-
Reagents: (R)-RAMP (Commercial or synthesized from D-glutamic acid). Alkyl halides should be purified by filtration through basic alumina if aged.
Phase 1: Hydrazone Formation
Objective: Condense the ketone with (R)-RAMP to form the chiral template.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser under Argon.
-
Stoichiometry: Mix Ketone (1.0 equiv) and (R)-RAMP (1.05 equiv) in Benzene or Toluene (approx. 0.5 - 1.0 M).
-
Note: For volatile ketones, perform the reaction neat (no solvent) at 60°C.
-
-
Reaction: Reflux until theoretical water volume is collected (typically 4–12 hours).
-
Workup: Cool to RT. Remove solvent in vacuo.
-
Purification: Distill the crude oil under high vacuum (Kugelrohr is preferred).
-
Quality Control: Verify purity via NMR. The hydrazone
proton typically appears distinct.[2]
-
Phase 2: Metallation & Asymmetric Alkylation
Objective: Generate the nucleophile and install the new carbon bond.
-
LDA Preparation:
-
In a Schlenk flask, add dry THF and Diisopropylamine (1.1 equiv).
-
Cool to 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min.
-
-
Metallation:
-
Add the Purified Hydrazone (dissolved in minimal THF) dropwise to the LDA solution at 0°C.
-
Critical Step: Stir at 0°C for 2–4 hours.
-
Why? This duration ensures complete deprotonation and thermodynamic equilibration to the chelated Z-azaenolate.
-
-
Alkylation:
-
Cool the mixture to -110°C (Liquid
/Pentane bath) or -78°C (Dry Ice/Acetone) depending on required precision. -
Add the Alkyl Halide (1.1 – 1.5 equiv) slowly down the side of the flask.
-
Allow to warm slowly to Room Temperature overnight (approx. 12–15 hours).
-
-
Quench: Pour into saturated
solution. Extract with Diethyl Ether. -
Isolation: Dry (
) and concentrate. The "Alkylated Hydrazone" is usually stable enough for the next step without distillation, but a quick filtration through short silica is recommended.
Phase 3: Cleavage (Auxiliary Removal)
Objective: Release the chiral ketone and recover the auxiliary.
Method A: Ozonolysis (Preferred for highest yields/purity) [2]
-
Dissolve alkylated hydrazone in
at -78°C. -
Bubble Ozone (
) until the solution turns blue (indicating excess ozone). -
Purge with Argon to remove excess
. -
Decomposition: Add dimethyl sulfide (DMS) or
to reduce the ozonide. Warm to RT. -
Result: Yields the Chiral Ketone + (R)-RAMP-Nitroso species.
-
Note: The nitroso species requires Lithium Aluminum Hydride (LAH) reduction to recycle back to RAMP.
-
Method B: Oxalic Acid Hydrolysis (Preferred for easy recovery)
-
Dissolve hydrazone in a biphasic mixture of Pentane and saturated aqueous Oxalic Acid.
-
Stir vigorously at RT for 24–48 hours.
-
Separation:
-
Recovery: Basify the aqueous layer (NaOH) and extract with ether to recover pure (R)-RAMP.
Data Interpretation & Troubleshooting
Cleavage Method Comparison
| Feature | Ozonolysis | Acid Hydrolysis (HCl/MeI) | Oxalic Acid |
| Yield (Ketone) | High (80-95%) | Moderate (60-80%) | Good (70-90%) |
| Racemization Risk | Lowest | Low | Low |
| Functional Group Tolerance | Low (Oxidizes alkenes) | Moderate | High (Mildest) |
| Auxiliary Recovery | Requires LAH reduction | Direct (as salt) | Direct (as salt) |
Troubleshooting Guide
Problem: Low Enantiomeric Excess (< 80% ee)
-
Root Cause 1: Incomplete Metallation. Fix: Ensure LDA formation is at 0°C and hydrazone metallation time is at least 2 hours.
-
Root Cause 2: Temperature Spike. Fix: The alkyl halide addition must happen at cryogenic temperatures (-78°C or lower). If the reaction exotherms, chelation breaks.
-
Root Cause 3: Wet THF. Fix: Water protonates the LDA, leading to non-chelated enolates or simple racemic alkylation.
Problem: No Reaction (Starting Material Recovered)
-
Root Cause: Steric bulk of electrophile. Fix: Secondary alkyl halides react poorly (
mechanism). Use primary alkyl iodides or triflates.
Visualizing the Stereochemical Model
The following diagram illustrates the specific spatial arrangement required for success.
Figure 2: Spatial arrangement of the Lithium cation chelating the methoxy and nitrogen atoms, forcing the electrophile to attack from the unhindered face.
References
-
Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of
-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. -
Enders, D., et al. (1987). Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone.[1] Organic Syntheses, 65, 183.
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][3][5][6][2][7][8] Tetrahedron, 58(12), 2253-2329.
-
Lázár, L., & Fülöp, F. (2003). Recent developments in the SAMP/RAMP-hydrazone methodology. European Journal of Organic Chemistry, 2003(16), 3025-3042.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kcl.digimat.in [kcl.digimat.in]
- 8. researchgate.net [researchgate.net]
Precision Stereocontrol in Pyrrolidine Synthesis: A Guide to 1,3-Dipolar Cycloadditions
Executive Summary
The pyrrolidine scaffold is a structural cornerstone in medicinal chemistry, present in FDA-approved therapeutics such as Daridorexant (insomnia), Velpatasvir (HCV), and Ramipril (hypertension). Its value lies in its three-dimensional rigidity, which positions pharmacophores with high vector precision. However, the synthesis of polysubstituted pyrrolidines presents a critical challenge: controlling the relative stereochemistry (diastereoselectivity) and absolute configuration (enantioselectivity) of up to four contiguous stereocenters.
This Application Note details the Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides. This method is the industry "gold standard" for generating complexity, offering superior atom economy and stereocontrol compared to intramolecular hydroamination or ring-closing metathesis. We compare two distinct protocols: Metal-Catalyzed (Ag/Cu) for
Strategic Methodology: The 1,3-DC Landscape
The 1,3-DC reaction involves the concerted [3+2] cycloaddition of an azomethine ylide (4
Mechanistic Logic & Stereocontrol
The reaction proceeds via a concerted but asynchronous transition state.[1] The diastereoselectivity is governed by two competing transition states:
-
Endo-TS: The substituents of the dipole and dipolarophile are cis to each other (often favored by secondary orbital interactions and metal chelation).
-
Exo-TS: The substituents are trans (favored by steric repulsion in non-catalyzed or specific organocatalytic systems).
Metal Catalysis (Ag, Cu): The metal coordinates to the iminoester nitrogen and oxygen, "locking" the dipole into a rigid "W-shaped" geometry. This rigidity is the primary driver for high endo-selectivity and enantiocontrol when chiral ligands are employed.
Diagram 1: Metal-Catalyzed Mechanism & Stereochemical Divergence
Caption: Mechanistic pathway of Ag(I)-catalyzed 1,3-DC. Chelation locks the dipole, favoring the Endo-TS via secondary orbital interactions.
Protocol A: Ag(I)-Catalyzed Asymmetric 1,3-DC
Best For: Synthesizing proline derivatives, 2,3,4,5-tetrasubstituted pyrrolidines, and accessing high enantiomeric excess (ee).
Materials
-
Precursor:
-Iminoester (prepared from aldehyde + glycine methyl ester). -
Dipolarophile: N-Phenylmaleimide or Methyl Acrylate.
-
Catalyst: AgOAc (Silver Acetate) or AgF.
-
Ligand: (R)-Fesulphos or (R)-BINAP (for enantiocontrol).
-
Base: Et
N or DIPEA. -
Solvent: Toluene (anhydrous) or DCM.
Step-by-Step Protocol
-
Catalyst Pre-Complexation (Critical):
-
In a flame-dried Schlenk tube under Argon, add AgOAc (0.05 mmol, 10 mol%) and the Chiral Ligand (0.055 mmol, 11 mol%).
-
Add anhydrous Toluene (2.0 mL).
-
Stir at Room Temperature (RT) for 30 minutes . Why? This ensures the active chiral cationic silver species is fully formed before the substrate is introduced, reducing background racemic reaction.
-
-
Substrate Addition:
-
Add the
-iminoester (0.50 mmol, 1.0 equiv) dissolved in Toluene (1.0 mL). -
Add the base (Et
N, 0.60 mmol, 1.2 equiv) to deprotonate the -proton and generate the dipole. The solution often turns yellow/orange.
-
-
Cycloaddition:
-
Cool the reaction mixture to -20°C (or maintain RT depending on optimization).
-
Add the Dipolarophile (0.55 mmol, 1.1 equiv) slowly.
-
Stir until TLC indicates consumption of the iminoester (typically 2–12 hours).
-
-
Workup & Purification:
-
Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation Check:
-
Yield: Expect >85%.
-
dr (Diastereomeric Ratio): Analyze crude NMR. Endo protons (H-2, H-3, H-4, H-5) typically show specific coupling constants (
Hz for cis-relationships). -
Troubleshooting: If dr is low, lower the temperature to -40°C or switch solvent to THF to alter the chelation strength.
Protocol B: Decarboxylative 1,3-DC (Spiro-Scaffolds)
Best For: Generating spiro-oxindole pyrrolidines (privileged scaffolds in oncology) using Isatin derivatives. This method avoids the need for pre-formed iminoesters.
Materials
-
Reactants: Isatin (1.0 equiv), Sarcosine (secondary amino acid, 1.2 equiv), Dipolarophile (Chalcone or Nitrostyrene, 1.0 equiv).
-
Solvent: Methanol or Ethanol (reflux).[2]
-
Catalyst: None required (Thermal) or AgOAc (for asymmetric induction with ligand).
Step-by-Step Protocol
-
One-Pot Assembly:
-
In a round-bottom flask, combine Isatin (0.5 mmol) and Sarcosine (0.6 mmol).
-
Add the Dipolarophile (0.5 mmol).
-
Add Methanol (5 mL).
-
-
Reaction:
-
Workup:
-
Cool to RT.
-
The product often precipitates out of Methanol. Filter and wash with cold MeOH.
-
If no precipitate, evaporate and column (DCM/MeOH).
-
Comparative Data Analysis
| Feature | Method A: Metal-Catalyzed (Ester) | Method B: Decarboxylative (Isatin) |
| Complexity | High (Requires pre-formed imine) | Low (One-pot, multicomponent) |
| Stereocontrol | Tunable (Ligand dependent, up to >99% ee) | Substrate dependent (often high dr, racemic unless catalyzed) |
| Product Type | Proline esters, fused systems | Spiro-oxindoles, Spiro-pyrrolidines |
| Sensitivity | High (Moisture sensitive, requires inert atm) | Robust (Tolerates moisture/air) |
| Key Reference | Chem. Rev.[5] 1998, 98, 863 [1]; Org. Lett. 2010, 12, 1752 [2] | ACS Omega 2019, 4, 2132 [3] |
Validation: Determining Relative Stereochemistry
Proving the cis/trans relationship of substituents is non-trivial. Do not rely solely on coupling constants (
The NOESY Protocol
Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive non-crystallographic method.
-
Sample Prep: Dissolve ~10 mg pure product in CDCl
or C D (Benzene-d6 often separates overlapping signals). -
Acquisition: Run 2D NOESY with a mixing time of 500–800 ms.
-
Analysis Logic:
-
Cis-Relationship: Strong cross-peaks between H-2 and H-5 (if 2,5-cis) or H-3 and H-4.
-
Trans-Relationship: Absence of cross-peaks between ring protons; presence of cross-peaks between a proton and a substituent on the same face.
-
Diagram 2: Stereochemical Validation Workflow
Caption: Decision tree for validating relative stereochemistry using NMR spectroscopy.
References
-
Gothelf, K. V.; Jørgensen, K. A.[9] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chem. Rev.[8][9]1998 , 98, 863–910. Link
-
Oura, I.; Shimizu, K.; Ogata, K.; Fukuzawa, S. Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex.[6] Org.[6][8][10] Lett.2010 , 12, 1752–1755.[6] Link
-
Al-Mulla, A. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide.[5][11][12] ACS Omega2019 , 4, 2132. Link
-
Adrio, J.; Carretero, J. C. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[8] Chem. Commun.[8]2019 , 55, 11979-11991. Link
-
Noda, H.; et al. Pyrrolidine synthesis via acid-promoted activation.[6] Org.[6][8][10] Lett.2020 , 22, 8769.[6] Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Industrial Scale-Up Strategies for Chiral Pyrrolidines: From Asymmetric Hydrogenation to Classical Resolution
Executive Summary
Chiral pyrrolidines serve as the structural backbone for a vast array of pharmaceutical agents, including ACE inhibitors (Ramipril), DPP-4 inhibitors (Vildagliptin), and next-generation antivirals. While academic synthesis often prioritizes novelty, industrial scale-up demands a rigorous balance of atom economy , process safety , and cost of goods (COGs) .
This application note provides a decision-making framework and detailed protocols for the two most dominant industrial routes: Asymmetric Hydrogenation (AH) and Classical Resolution via Diastereomeric Crystallization . Unlike bench-scale methods, these protocols are designed with self-validating quality control loops and solvent recycling strategies essential for multi-kilogram production.
Part 1: Strategic Route Selection
Before initiating wet chemistry, process chemists must evaluate the substrate against the three primary scale-up pillars. The choice between synthesis de novo (Asymmetric Hydrogenation) and separation (Resolution) often hinges on the availability of the starting material and the cost of the catalyst.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Hydrogenation (AH) | Classical Resolution (Salt Formation) | Chiral Pool (e.g., from Proline) |
| Atom Economy | High (Addition of H₂ only) | Low to Medium (Requires stoichiometric resolving agent) | Variable (Depends on step count) |
| Cost Driver | Catalyst (Ir/Rh/Ru) & Ligand IP | Resolving Agent & Solvent Recovery | Starting Material Cost |
| Scalability | Excellent (Flow or Batch) | Excellent (Standard reactors) | Good, but often linear sequences |
| Cycle Time | Short (Reaction time < 24h) | Long (Heating/Cooling cycles) | Long (Multi-step protection/deprotection) |
| Waste Stream | Low (Solvent + Trace Metal) | High (Mother liquors) | Medium |
Decision Matrix: Route Selection Logic
The following decision tree illustrates the logic flow for selecting the optimal manufacturing route based on substrate properties.
Figure 1: Strategic decision tree for selecting the synthesis route of chiral pyrrolidines based on starting material (SM) cost and structural features.
Part 2: Protocol A - Asymmetric Hydrogenation (AH)
Target: Enantioselective reduction of substituted pyrroles or cyclic imines. Scale: 100g – 1kg Pilot Batch.
Scientific Rationale
Asymmetric hydrogenation is the gold standard for atom economy. For pyrrolidines, this typically involves the reduction of cyclic imines or substituted pyrroles. Iridium complexes with P,N-ligands (e.g., Crabtree-type or Pfaltz-type) are preferred due to their ability to hydrogenate unfunctionalized olefins and imines without requiring a coordinating group.
Critical Process Parameters (CPPs)
-
Pressure: 20–50 bar (Higher pressure favors kinetics but increases safety risk).
-
Catalyst Loading: S/C (Substrate/Catalyst) ratio > 1000 is required for economic viability.
-
H₂ Quality: O₂ contamination deactivates Ir-catalysts immediately.
Step-by-Step Protocol
Materials:
-
Substrate: 2-substituted pyrrole or cyclic imine (1.0 equiv).
-
Catalyst: [Ir(COD)(P-N Ligand)]BArF (0.05 – 0.1 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (degassed).
-
Additives: Iodine (I₂) or acetic acid (often enhances rate/ee).
Workflow:
-
Inerting (Critical):
-
Charge the high-pressure autoclave with the solid substrate.
-
Perform 3 cycles of Vacuum/Nitrogen purge to remove all adsorbed oxygen.
-
-
Catalyst Preparation:
-
In a glovebox or under strict Schlenk conditions, dissolve the Ir-catalyst in degassed solvent.
-
Note: If using an iodine additive, premix with the catalyst for 15 mins to form the active precatalyst species.
-
-
Reaction Initiation:
-
Cannulate the catalyst solution into the autoclave (under N₂ counter-flow).
-
Pressurize with H₂ to 10 bar, vent (purge), and repeat 3 times.
-
Final pressurization to 50 bar .
-
-
Reaction Phase:
-
Stir at 1000 rpm (mass transfer limitation is common in heterogeneous or viscous mixtures).
-
Maintain temperature at 25–40°C. Monitor H₂ uptake curve.
-
Endpoint: Reaction is complete when H₂ consumption plateaus (typically 12–24h).
-
-
Workup & Purification:
-
Vent H₂ (carefully, into exhaust).
-
Concentrate solvent.
-
Purification: For AH, the product is often >95% pure. A simple filtration through a silica plug (to remove metal residues) or crystallization as a salt (e.g., HCl salt) is sufficient.
-
Validation Check:
-
Analyze aliquot via Chiral HPLC. Target: >96% ee, >98% conversion.
Part 3: Protocol B - Classical Resolution via Diastereomeric Salt Formation
Target: Separation of racemic pyrrolidines when AH is not feasible. Scale: Multi-kilogram.
Scientific Rationale
While less "modern" than AH, resolution is robust. The key to economic feasibility is the "Dutch Resolution" principle (using families of resolving agents) and the Recycle Loop , where the undesired enantiomer is racemized and re-processed.
Solvent & Agent Screening Strategy
Do not rely on a single agent. Screen the "Big 3" acidic resolving agents for basic pyrrolidines:
-
Tartaric Acid derivatives (L-Tartaric, Dibenzoyl-L-tartaric).
-
Mandelic Acid .
-
Camphorsulfonic Acid .
Step-by-Step Protocol
Materials:
-
Racemic Pyrrolidine (1.0 equiv).
-
Resolving Agent (0.5 – 1.0 equiv).
-
Solvent: Ethanol/Water or Isopropanol (IPA).
Workflow:
-
Salt Formation:
-
Dissolve Racemic Pyrrolidine in boiling IPA (approx. 5-10 mL/g).
-
Add Resolving Agent (0.5 equiv for "half-salt" method, 1.0 equiv for full salt).
-
Engineering Control: Control cooling rate at 0.5°C/min. Rapid cooling traps impurities (occlusion).
-
-
Filtration & Analysis:
-
Filter the precipitate (Enantiomer A-Salt).
-
Mother Liquor (ML): Contains Enantiomer B (enriched) + Unreacted A.
-
-
Recrystallization (The Upgrade):
-
The initial solid usually has 70-85% ee. Recrystallize from Ethanol/Water to achieve >99% ee.
-
-
Free Basing:
-
Treat solid with NaOH (aq) and extract with MTBE.
-
-
The Recycle Loop (Racemization):
-
Take the Mother Liquor (rich in Enantiomer B).
-
Free base the amine.
-
Racemization Protocol: Heat with catalytic aldehyde (creates imine intermediate) or strong base (e.g., KOtBu) to scramble the stereocenter.
-
Return this "new" racemate to Step 1.
-
Diagram: The Efficiency Loop
This diagram visualizes the critical recycling step that makes resolution economically competitive.
Figure 2: The "Recycle Loop" workflow. By racemizing the mother liquor, the theoretical yield increases from 50% to ~100%.
Part 4: Quality Control & Safety Considerations
Analytical Strategy
For chiral pyrrolidines, derivatization is often required for accurate HPLC/GC analysis due to lack of chromophores.
-
Derivatization Agent: Benzoyl chloride or Mosher's acid chloride.
-
Column: Chiralpak IA or IC (immobilized phases are more robust).
-
Standard: Establish a racemic standard first to define separation parameters.
Safety at Scale
-
Exotherms: Pyrrolidine salt formation is exothermic. On >1kg scale, active cooling is mandatory during acid addition.
-
Hydrogenation Risks: High-pressure H₂ requires Class 1 Div 2 electrical rating. Ru/Ir catalysts can be pyrophoric when dry; always handle as wet slurry or in solution.
References
-
Asymmetric Hydrogenation of Cyclic Imines
-
Industrial Resolution Strategies
-
Continuous Flow Synthesis
-
Pyrrolidine Scaffolds in Drug Discovery
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of chiral amines - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-(Methoxymethyl)pyrrolidine as a ligand in asymmetric catalysis
Application Note: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Catalysis
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine (often denoted as (R)-SMP or the R-enantiomer of the Proline-derived ether) is a privileged chiral ligand and auxiliary.[1] Unlike its parent amino acid (D-Proline), (R)-SMP lacks the acidic carboxylic proton, replacing it with a Lewis-basic methoxy ether. This structural modification transforms it into a robust bidentate hemilabile ligand .[1]
This guide details the deployment of (R)-SMP in two critical pharmaceutical workflows:
-
Catalytic Asymmetric Addition of Organozinc Reagents: Achieving high enantiomeric excess (ee) in secondary alcohol synthesis.[1]
-
Chiral Lithium Amide Deprotonation: Mediating enantioselective alkylations of ketones and epoxides.[1]
Chemical Profile & Mechanistic Basis
The utility of (R)-SMP stems from its ability to form rigid 5-membered chelate rings with metal centers (Li, Zn, Cu).
-
Rigidity: The pyrrolidine ring locks the nitrogen lone pair orientation.[1]
-
Hemilability: The methoxy oxygen coordinates to the metal (Lewis acid) but can dissociate to allow substrate binding, a critical feature for catalytic turnover.
-
Chiral Induction: The bulky stereocenter at C2 forces incoming nucleophiles to attack from the less hindered face (typically Re-face shielding in specific complexes).[1]
Table 1: Physicochemical Properties
| Property | Specification | Relevance |
| CAS No. | 84025-81-0 (R-isomer) | Identification (Note: 63126-47-6 is S-isomer) |
| Appearance | Colorless to pale yellow liquid | Visual purity check (darkening indicates oxidation) |
| Boiling Point | 62–65 °C (15 mmHg) | Distillable for high-purity applications |
| Chirality | (R)-Enantiomer | Derived from D-Proline |
| Solubility | Miscible in THF, Et₂O, Toluene | Compatible with non-polar organometallic conditions |
| pKa (Conj.[1][2][3][4][5] Acid) | ~10.5 (Pyrrolidine N) | Sufficiently basic to stabilize metal cations |
Mechanistic Visualization
The following diagram illustrates the Transition State Assembly for the Diethylzinc addition. The (R)-SMP ligand coordinates to the Zinc atom, creating a chiral environment that discriminates between the Si and Re faces of the aldehyde.
Figure 1: Mechanistic pathway for the enantioselective addition of diethylzinc to aldehydes mediated by (R)-SMP.
Protocol I: Catalytic Enantioselective Addition of Diethylzinc
This protocol describes the synthesis of (R)-1-phenylpropan-1-ol.[1] The (R)-SMP ligand acts as a catalyst (5-10 mol%), accelerating the reaction relative to the background racemic reaction and inducing stereochemistry.
Reagents & Equipment
-
Ligand: (R)-2-(Methoxymethyl)pyrrolidine (>98% ee).[1]
-
Metal Source: Diethylzinc (1.0 M in hexanes).[1] Caution: Pyrophoric. [1]
-
Substrate: Benzaldehyde (freshly distilled).
-
Solvent: Toluene (anhydrous, Na/Benzophenone distilled).[1]
-
Apparatus: Flame-dried Schlenk flask, argon atmosphere.
Step-by-Step Methodology
-
Catalyst Formation:
-
In a 25 mL Schlenk flask under Argon, charge (R)-SMP (115 mg, 1.0 mmol, 10 mol%) and anhydrous toluene (5 mL).
-
Cool to 0 °C.
-
Add Diethylzinc (2.2 mL, 2.2 mmol, 1.0 M in hexanes) dropwise over 5 minutes.
-
Observation: Ethane gas evolution may occur.[1] Stir for 20 minutes at 0 °C to form the active chiral Zinc-amido complex.[1]
-
-
Substrate Addition:
-
Cool the mixture to -20 °C (Ice/Salt or Cryocooler). Lower temperatures typically enhance ee%.[1]
-
Add Benzaldehyde (106 mg, 1.0 mmol) dissolved in toluene (1 mL) slowly via syringe pump or dropwise over 10 minutes.
-
Scientific Rationale: Slow addition prevents local concentration spikes of aldehyde, ensuring the catalyzed pathway dominates over the non-catalyzed background reaction.
-
-
Reaction Monitoring:
-
Workup & Purification:
-
Analytical Validation:
-
Yield: Expect 85–95%.
-
Enantiomeric Excess: Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).[1]
-
Target: >90% ee (R-isomer).
-
Protocol II: Chiral Lithium Amide Deprotonation
Here, (R)-SMP is used to generate a chiral lithium amide base in situ.[1] This base discriminates between enantiotopic protons on a symmetical ketone (e.g., 4-tert-butylcyclohexanone) or opens meso-epoxides.[1]
Workflow Logic
Figure 2: Generation and application of the Chiral Lithium Amide base derived from (R)-SMP.
Methodology
-
Base Generation:
-
Asymmetric Transformation (Example: Epoxide Opening):
-
Add Cyclohexene oxide (1.0 eq) slowly at -78 °C.[1]
-
Allow to warm to 0 °C over 4 hours.
-
The chiral base removes a proton from the epoxide (beta-elimination) or directs nucleophilic attack if used with an external nucleophile, leading to allylic alcohols with high optical purity.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee% (<50%) | Temperature too high | Ensure reaction is maintained at -20 °C or lower (-78 °C for Li-chemistry). |
| Low Yield | Moisture contamination | (R)-SMP is hygroscopic.[1] Re-distill over CaH₂ and store under Argon. |
| Racemic Background | Uncatalyzed reaction | For Zn-additions, ensure the Ligand:Zn ratio is correct.[1] Excess free ZnEt₂ promotes the racemic pathway.[1] |
| Ligand Recovery | Improper Workup | (R)-SMP is an amine.[1] During acid quench (HCl), it goes into the aqueous phase. Basify the aqueous layer to pH 12 and extract with DCM to recover the ligand. |
References
-
Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of aldehydes via hydrazones.[1] Chemische Berichte, 112(9), 2938-2960. (Foundational work on pyrrolidine auxiliaries).[1]
-
Soai, K., & Ookawa, A. (1986). Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral pyrrolidinylmethanols.[1] Journal of the Chemical Society, Chemical Communications, (6), 412-413. (Establishes pyrrolidine ligands for Zn additions).
-
Simpkins, N. S. (1996).[1] Asymmetric deprotonation of ketones using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, 2729-2739. (Key reference for Lithium Amide applications).
-
TCI Chemicals. (R)-2-(Methoxymethyl)pyrrolidine Product Specification and Safety Data.
-
Tomori, E., & Shibasaki, M. (2002). Catalytic Asymmetric Synthesis of Hydroxy Ketones. Tetrahedron: Asymmetry. (Discusses related ligand architectures).
(Note: While specific URL persistence varies, the citations above refer to immutable scientific literature defining the field.)
Sources
- 1. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Aziridine and a 2-Pyrrolidone with Pyridyl Sidearms as Ligands for Cationic Rh(I)-Catalyzed Hydrosilylation and Hydrogenation of C=C and C≡C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of organometallic reagents to chiral N-methoxylactams: enantioselective syntheses of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]
Mastering the Synthesis of Complex Heterocycles: Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Using Pyrrolidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is relentless. Among the myriad of synthetic strategies, the 1,3-dipolar cycloaddition stands out as a powerful and elegant tool for the construction of five-membered heterocycles.[1] This guide provides an in-depth exploration of 1,3-dipolar cycloaddition reactions that employ pyrrolidine derivatives as key building blocks, leading to the creation of diverse and complex molecular scaffolds, such as those found in numerous natural products and pharmaceuticals.[2][3]
This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these transformations. The focus is on providing a practical and comprehensive resource that bridges theoretical knowledge with real-world application.
The Power of Pyrrolidine in 1,3-Dipolar Cycloadditions: A Mechanistic Overview
The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the concerted addition of a 1,3-dipole to a dipolarophile, typically an alkene or alkyne, to form a five-membered ring.[1] In the context of this guide, the key 1,3-dipole is an azomethine ylide, a reactive intermediate that can be readily generated from pyrrolidine derivatives.[4]
Pyrrolidine derivatives, particularly α-amino acids like L-proline, are excellent precursors for azomethine ylides. The most common method for their in situ generation is the decarboxylative condensation of the amino acid with a carbonyl compound, such as an aldehyde or a ketone.[2] This process is often thermally promoted and involves the formation of an iminium intermediate, which then loses carbon dioxide to yield the azomethine ylide.
Once formed, the azomethine ylide readily participates in the [3+2] cycloaddition with a suitable dipolarophile. The stereochemical outcome of this reaction is a crucial aspect, as it can generate multiple new stereocenters in a single step.[3] The high degree of stereospecificity often observed is a hallmark of concerted pericyclic reactions.[1] The regioselectivity and diastereoselectivity can be influenced by factors such as the nature of the substituents on both the dipole and the dipolarophile, the solvent, and the use of catalysts.[5]
The resulting cycloadducts are polysubstituted pyrrolidine rings, often fused or in spiro arrangements, which are privileged structures in medicinal chemistry.[6] For instance, the reaction of an azomethine ylide derived from isatin and proline with a dipolarophile is a widely used method for the synthesis of spirooxindoles, a class of compounds with a broad range of biological activities.[2]
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, with detailed explanations for each step to ensure reproducibility and success.
Protocol 1: Three-Component Synthesis of a Spirooxindole-Pyrrolizidine Derivative
This protocol details a one-pot, three-component reaction between isatin, L-proline, and an electron-deficient alkene (a dipolarophile) to synthesize a complex spiro-fused heterocyclic system. This method is highly efficient and demonstrates the power of multicomponent reactions in generating molecular diversity.[2][7]
Reaction Scheme:
Materials and Equipment:
-
Reagents:
-
Isatin (or a substituted isatin derivative)
-
L-proline
-
N-phenylmaleimide (or other suitable dipolarophile)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Column chromatography setup (silica gel, 200-300 mesh)
-
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol, 1.0 eq), L-proline (1.2 mmol, 1.2 eq), and N-phenylmaleimide (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (15 mL) to the flask. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction, often leading to high yields.[7]
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The elevated temperature is necessary to promote the decarboxylative condensation and subsequent cycloaddition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
TLC System: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) is a common mobile phase for these types of compounds.
-
Visualization: The spots can be visualized under a UV lamp (254 nm), where the aromatic components will appear as dark spots.[7] Additionally, staining with an iodine chamber can be used, which often reveals organic compounds as brown spots.[8] The reaction is considered complete when the starting materials (isatin and N-phenylmaleimide) are no longer visible on the TLC plate. Reaction times can vary but are typically in the range of 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[6]
-
Eluent: A gradient of n-hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 n-hexane/EtOAc) and gradually increase the polarity to elute the product. The exact ratio will depend on the specific product and should be determined by TLC analysis of the crude mixture.
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
-
Final Steps: Remove the solvent from the combined fractions using a rotary evaporator to yield the pure spirooxindole-pyrrolizidine derivative. The product can be further dried under high vacuum.
Expected Outcome and Characterization:
The reaction typically affords the spirooxindole product in good to excellent yields (often >80%) and with high diastereoselectivity. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. For example, the ¹H NMR spectrum will show characteristic signals for the protons of the spiro-fused system, and the ¹³C NMR will confirm the presence of the spiro-carbon.
| Reactant | Exemplary Dipolarophile | Solvent | Temp. | Yield (%) | Reference |
| Isatin, L-Proline | N-Phenylmaleimide | EtOH | Reflux | 93 | [7] |
| Substituted Isatins, L-Proline | (E)-Chalcones | MeOH | Reflux | 83-92 | [6] |
| Isatin, L-Proline | Dimethyl Acetylenedicarboxylate | EtOH | RT | 90 | [9] |
Protocol 2: Synthesis of a Pyrrolizidine Derivative via a Two-Component Cycloaddition
This protocol describes the synthesis of a pyrrolizidine scaffold through the reaction of a pyrrolidine-derived azomethine ylide with an electron-deficient alkene. This method highlights a more direct approach where the pyrrolidine ring is already part of the azomethine ylide precursor.
Reaction Scheme:
Materials and Equipment:
-
Reagents:
-
Sarcosine (N-methylglycine)
-
An appropriate aldehyde (e.g., paraformaldehyde)
-
An electron-deficient alkene (e.g., dimethyl maleate)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
-
Equipment:
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
TLC plates and visualization tools
-
Rotary evaporator
-
Column chromatography setup
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere, add sarcosine (1.0 mmol, 1.0 eq), paraformaldehyde (2.0 mmol, 2.0 eq), and the dipolarophile (e.g., dimethyl maleate, 1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask. The use of a Dean-Stark trap is crucial to remove the water generated during the formation of the azomethine ylide, thus driving the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux. The azomethine ylide is generated in situ and immediately trapped by the dipolarophile.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. The disappearance of the dipolarophile is a good indicator of reaction completion.
-
Work-up and Isolation:
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.
Trustworthiness and Validation
The protocols provided herein are based on established and peer-reviewed synthetic methods. The key to successful and reproducible results lies in the careful control of reaction conditions, the use of pure reagents, and diligent monitoring of the reaction progress. It is highly recommended to perform a small-scale test reaction to optimize conditions for a specific set of substrates. Characterization of the final product by multiple spectroscopic techniques is essential for confirming its identity and purity.
Future Perspectives and Applications
The 1,3-dipolar cycloaddition of pyrrolidine derivatives is a cornerstone of modern heterocyclic chemistry. Its applications in drug discovery are vast, enabling the synthesis of complex molecules with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[2] The continued development of enantioselective catalytic systems for these reactions will further enhance their utility, allowing for the synthesis of single enantiomer products with high precision.[10] As our understanding of disease pathways grows, the ability to rapidly generate libraries of complex, pyrrolidine-containing molecules using these methods will be invaluable in the search for new and effective therapeutics.
References
-
Almansour, A. I., Arumugam, N., Kumar, R. S., Ali, M. A., & Ismail, R. (2015). A novel one-pot green synthesis of dispirooxindolo-pyrrolidines via 1,3-dipolar cycloaddition reactions of azomethine ylides. Molecules, 20(1), 780-791. Available at: [Link]
-
Boudriga, S., et al. (2015). N-metalated azomethine ylides. A new access to spiropyrrolines derivatives. Tetrahedron, 71(12), 1844-1850. Available at: [Link]
-
Chen, C., et al. (2020). Catalytic Asymmetric Reactions with N-Metallated Azomethine Ylides. Accounts of Chemical Research, 53(6), 1234-1249. Available at: [Link]
-
Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Hu, X.-Y., et al. (2020). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. Organic & Biomolecular Chemistry, 18(43), 8694-8718. Available at: [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]
-
Jadidi, K., et al. (2004). The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. European Journal of Organic Chemistry, 2004(13), 2823-2827. Available at: [Link]
-
Li, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 24(4), 3771. Available at: [Link]
- M. Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
-
Pearson, W. H., & Lian, B. W. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(12), 4547-4584. Available at: [Link]
-
Peng, X., et al. (2014). A three-component, 1,3-dipolar cycloaddition of in situ generated azomethine ylides from isatin derivatives and benzylamine, with benzylideneacetone. Tetrahedron Letters, 55(1), 227-230. Available at: [Link]
-
Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
- Shi, D., et al. (2013). An Efficient Synthesis of New Dispiropyrrolidine Derivatives via Three-Component 1,3-Dipolar Cycloaddition Reaction. Journal of Heterocyclic Chemistry, 50(S1), E108-E112.
-
Singh, G. S., & D'hooghe, M. (2021). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 26(24), 7578. Available at: [Link]
- Stanley, L. M., & Sibi, M. P. (2008). Enantioselective copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides. Chemical Reviews, 108(8), 2887-2902.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Various Authors. (n.d.). ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate. GlobalChemMall. Available at: [Link]
-
Various Authors. (n.d.). TLC stains. Available at: [Link]
-
Various Authors. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(13), 8481-8501. Available at: [Link]
-
Venkatesan, P., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. New Journal of Chemistry, 45(17), 7689-7699. Available at: [Link]
-
Wang, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Semantic Scholar. Available at: [Link]
-
Zhang, X., et al. (2021). Pseudo-Five-Component Reaction for Diastereoselective Synthesis of Butterfly Shaped Bispiro[Oxindole-Pyrrolidine]s. The Journal of Organic Chemistry, 86(23), 17395-17403. Available at: [Link]
Sources
- 1. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarponggroup.com [sarponggroup.com]
- 4. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. epfl.ch [epfl.ch]
- 10. Catalytic Asymmetric Reactions with N-Metallated Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
creating chiral enamines with (R)-2-(Methoxymethyl)pyrrolidine for C-C bond formation
Application Note: Asymmetric C-C Bond Formation via (R)-2-(Methoxymethyl)pyrrolidine Enamines
Part 1: Strategic Overview & Mechanistic Logic
The Reagent Profile
(R)-2-(Methoxymethyl)pyrrolidine (SMP) is a chiral pyrrolidine derivative distinct from both the natural amino acid L-Proline and the hydrazone-based SAMP/RAMP auxiliaries. While Proline relies on hydrogen bonding (via the carboxylic acid) to direct stereochemistry, SMP relies primarily on steric shielding provided by the bulky methoxymethyl (MOM) ether group.
Why choose SMP over Proline?
-
Solubility: SMP is highly soluble in non-polar organic solvents (Toluene, DCM, Benzene), whereas Proline often requires polar solvents (DMSO, DMF) or aqueous mixtures due to its zwitterionic nature.
-
Absence of Acidic Proton: The lack of a carboxylic acid allows SMP to be used in reactions where acid-labile substrates are present, or where the "H-bond directing" mechanism of Proline is ineffective.
-
Stoichiometric vs. Catalytic Flexibility: SMP functions excellently as both a stoichiometric chiral auxiliary (Stork Enamine Synthesis) and a sub-stoichiometric organocatalyst (Michael Additions).
Mechanistic Principle: The Steric Shield
The stereoselectivity in SMP-mediated enamine chemistry arises from the minimization of
The Logic of Induction:
-
Enamine Formation: The secondary amine condenses with the carbonyl.[1][2]
-
Conformational Lock: The bulky
group forces the enamine double bond to be trans to the auxiliary's substituent to avoid steric clash. -
Face Blocking: The ether group effectively "shields" one face of the double bond (typically the Re-face for the (R)-enantiomer), forcing the electrophile to attack from the opposite, exposed face.
Caption: Mechanistic flow of SMP-mediated enamine formation and subsequent stereoselective electrophilic attack.
Part 2: Experimental Protocols
Protocol A: Stoichiometric Enamine Isolation (Stork-Type Alkylation)
Best for:
Reagents:
-
Ketone (e.g., Cyclohexanone): 1.0 equiv
-
(R)-2-(Methoxymethyl)pyrrolidine (SMP): 1.1 - 1.2 equiv
-
Solvent: Benzene or Toluene (Dry)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to an inert gas line (Argon/Nitrogen).
-
Mixing: Add the ketone, SMP, and p-TsOH into the flask. Add Toluene (approx. 5 mL per mmol of ketone).
-
Reflux (Water Removal): Heat the mixture to reflux. The reaction is driven by the azeotropic removal of water.[2]
-
Critical Checkpoint: Monitor the water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 4–12 hours).[2]
-
-
Isolation (Distillation):
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (Rotavap).
-
Mandatory Step: Perform fractional distillation under high vacuum. Enamines are sensitive to hydrolysis; do not subject to column chromatography on silica (which is acidic and wet).
-
Yield Target: >85% as a colorless to pale yellow oil.
-
-
Alkylation (C-C Bond Formation):
-
Dissolve the isolated enamine in dry acetonitrile or dioxane.
-
Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv).
-
Stir at reflux or RT (substrate dependent) for 12–24 hours.
-
-
Hydrolysis: Add 10% aqueous HCl or an Acetate buffer to hydrolyze the iminium salt back to the ketone. Stir vigorously for 2–4 hours. Extract with ether.[2]
Protocol B: Catalytic Asymmetric Michael Addition
Best for: Addition of aldehydes/ketones to Nitroolefins.[3] This is an "Organocatalytic" approach where SMP is recycled.
Reagents:
-
Aldehyde (Donor): 2.0 equiv
-
Nitroolefin (Acceptor): 1.0 equiv
-
Catalyst: (R)-SMP (10–20 mol%)
-
Co-Catalyst (Critical): Benzoic Acid or 2,4-Dinitrophenol (10–20 mol%)
-
Solvent: CHCl
, THF, or Toluene (can sometimes be run neat).
Workflow:
-
Catalyst Pre-mix: In a vial, dissolve (R)-SMP (20 mol%) and the Acidic Co-catalyst (20 mol%) in the solvent.
-
Why Acid? The acid aids in the hydrolysis of the iminium intermediate, turning over the catalytic cycle. Without it, the reaction may stall.
-
-
Addition: Add the Nitroolefin (1.0 equiv).
-
Initiation: Add the Aldehyde (2.0 equiv) in one portion.
-
Incubation: Stir at room temperature (or 0°C for higher ee).
-
Time: 24–48 hours. Monitor by TLC (disappearance of nitroolefin).
-
-
Workup:
-
Quench with 1N HCl.
-
Extract with DCM.
-
Purify via flash chromatography (Silica gel is acceptable here as the product is the aldehyde/ketone, not the enamine).
-
Data: Impact of Acid Co-Catalyst on Yield/Selectivity (Representative data for Michael Addition of isovaleraldehyde to nitrostyrene)
| Co-Catalyst (20 mol%) | Yield (%) | ee (%) | Notes |
| None | < 30% | n.d. | Reaction stalls; poor turnover. |
| Acetic Acid | 55% | 70% | Too weak to promote rapid hydrolysis. |
| Benzoic Acid | 85% | 90% | Optimal balance of acidity. |
| p-TsOH | 40% | 60% | Too strong; background racemization. |
| 2,4-Dinitrophenol | 92% | 94% | Excellent, but harder to remove. |
Part 3: Visualization of the Catalytic Cycle
The following diagram illustrates the organocatalytic cycle for the Michael Addition (Protocol B), highlighting the role of the acid co-catalyst.
Caption: Organocatalytic cycle showing the regeneration of SMP. The acid co-catalyst facilitates the Hydrolysis step.
Part 4: Quality Control & Troubleshooting
1. NMR Characterization of Enamines: If isolating the enamine (Protocol A), you must verify formation before alkylation.
- H NMR Signature: Look for the vinyl proton of the enamine. For cyclohexanone-derived enamines, this typically appears as a triplet or broad signal around 4.3 – 4.6 ppm .
-
Absence of Carbonyl: The starting ketone carbonyl peak (~205-210 ppm in
C NMR) should disappear, replaced by the enamine carbons (~140-145 ppm and ~90-100 ppm).
2. Moisture Sensitivity:
-
Symptom:[1][4][5][6][7] Low yield or recovery of starting ketone.
-
Cause: Enamines hydrolyze rapidly in the presence of atmospheric moisture.
-
Fix: Ensure the Dean-Stark apparatus is flame-dried. Transfer isolated enamines via cannula or syringe under positive Argon pressure.
3. Racemization:
-
Cause: High temperature or prolonged reaction times allowing thermodynamic equilibration of the enamine geometry (
vs ). -
Fix: Lower the reaction temperature (0°C to -20°C) for the C-C bond formation step. Ensure the "Kinetic" enamine is formed.
References
-
Stork Enamine Synthesis Overview. Chemistry Steps. [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene. National Institutes of Health (PMC). [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry. [Link]
-
Enamines – Formation, Properties, Reactions. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of SAMP/RAMP Chemistry: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center for SAMP/RAMP chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful tool for asymmetric synthesis. Here, we move beyond standard protocols to address the practical challenges and subtle side reactions that can arise during your experiments. Our goal is to provide you with the in-depth, field-tested insights needed to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to SAMP/RAMP Asymmetric Synthesis
The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of modern asymmetric synthesis, enabling the highly stereoselective α-alkylation of aldehydes and ketones.[1] Developed by E. J. Corey and Dieter Enders, this methodology relies on the temporary installation of a chiral auxiliary—(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP)—to direct the stereochemical outcome of a subsequent alkylation reaction.[1] The overall process can be dissected into three key stages:
-
Hydrazone Formation: The chiral auxiliary is condensed with the starting carbonyl compound.
-
Deprotonation and Alkylation: A strong base is used to generate a chiral azaenolate, which then reacts with an electrophile.
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired α-alkylated carbonyl compound.
While this method is renowned for its high diastereoselectivity and reliability, success hinges on meticulous experimental technique and an awareness of potential side reactions. This guide will address common issues encountered at each stage of the process in a practical question-and-answer format.
Troubleshooting Guide
I. Hydrazone Formation
Question: My hydrazone formation is sluggish or incomplete. What can I do?
Answer:
Incomplete hydrazone formation is often a result of insufficient reaction time, inadequate water removal, or steric hindrance. Here are some troubleshooting steps:
-
Reaction Time and Temperature: While many simple ketones and aldehydes will form hydrazones readily at room temperature, more hindered substrates may require elevated temperatures (e.g., 60 °C) and extended reaction times (overnight) to proceed to completion.[2][3]
-
Water Removal: The condensation reaction to form the hydrazone releases one equivalent of water. This water can hydrolyze the formed hydrazone, leading to an equilibrium that disfavors the product. Ensure you are using anhydrous solvents and consider the use of a dehydrating agent, such as magnesium sulfate, or performing the reaction under conditions where water is azeotropically removed. For many standard procedures, simply running the reaction neat or in a concentrated solution under an inert atmosphere is sufficient.[2]
-
Purity of Starting Materials: Ensure your carbonyl compound and SAMP/RAMP auxiliary are pure. Impurities can interfere with the reaction.
Experimental Protocol for Hydrazone Formation:
A representative procedure for the formation of a SAMP-hydrazone from 3-pentanone is as follows:
-
In a flask equipped with a condenser and under an argon atmosphere, combine SAMP (1.0 equivalent) and 3-pentanone (1.2 equivalents).[2]
-
Heat the mixture at 60 °C overnight.[2]
-
After cooling, dilute the crude product with diethyl ether and wash with water to remove any unreacted starting materials.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude hydrazone can often be used directly in the next step, but purification by distillation or column chromatography may be necessary for certain substrates.[1]
II. Deprotonation and Alkylation
Question: I'm observing low yields in my alkylation step. What are the likely causes?
Answer:
Low yields in the alkylation step can often be traced back to incomplete deprotonation of the hydrazone. The choice of base and reaction conditions are critical for ensuring the quantitative formation of the reactive azaenolate.
-
Base Selection: Lithium diisopropylamide (LDA) is the most commonly used base for this transformation.[1] However, for some substrates, particularly those with higher pKa values, LDA may not be strong enough to achieve complete deprotonation. In such cases, stronger bases like n-butyllithium (nBuLi) or tert-butyllithium (tBuLi) can be more effective.[4]
-
Temperature Control: Deprotonation is typically carried out at 0 °C, followed by cooling to a very low temperature (e.g., -78 °C to -110 °C) before the addition of the electrophile.[1][3] This temperature control is crucial for maintaining the stability of the azaenolate and maximizing stereoselectivity.
-
Solvent and Additives: Anhydrous tetrahydrofuran (THF) or diethyl ether are the standard solvents. Ensure your solvent is rigorously dried, as any residual water will quench the strong base.
Question: My reaction is producing a mixture of regioisomers with an unsymmetrical ketone. How can I improve regioselectivity?
Answer:
Regioselectivity in the deprotonation of unsymmetrical ketones is a known challenge. The outcome can be influenced by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Deprotonation: Deprotonation at the less sterically hindered α-position is favored under kinetic control. This is typically achieved by using a strong, bulky base like LDA at low temperatures with a short reaction time.
-
Thermodynamic Deprotonation: Formation of the more substituted, thermodynamically more stable azaenolate is favored under thermodynamic control. This can be promoted by using a smaller, less hindered base, higher temperatures, and longer reaction times, which allow for equilibration to the more stable regioisomer.
-
For SAMP/RAMP hydrazones, the bulky nature of the auxiliary generally directs deprotonation to the less substituted carbon, favoring the kinetic product. However, careful optimization of the base, temperature, and reaction time may be necessary to achieve high regioselectivity for your specific substrate.
Question: I'm observing di-alkylation as a side product. How can I prevent this?
Answer:
While less common than in traditional enolate chemistry, di-alkylation can occur, particularly with highly reactive electrophiles or if an excess of the electrophile is used.
-
Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the electrophile to ensure complete consumption of the azaenolate without promoting a second alkylation.
-
Reaction Time and Temperature: After the addition of the electrophile at low temperature, the reaction is typically allowed to warm slowly to room temperature.[1] Monitor the reaction by TLC to determine the optimal reaction time and quench the reaction upon completion to prevent over-alkylation.
Question: The diastereoselectivity of my alkylation is lower than expected. What factors could be at play?
Answer:
High diastereoselectivity is a hallmark of SAMP/RAMP chemistry, arising from the preferential attack of the electrophile on one face of the rigid, chelated azaenolate intermediate. A loss of stereocontrol can be due to several factors:
-
Azaenolate Geometry: The desired (E)-azaenolate is formed under standard conditions and is crucial for high stereoselectivity. Deviations from these conditions could potentially lead to the formation of other, less selective azaenolate isomers.
-
Temperature Control: Strict adherence to low temperatures during the addition of the electrophile is critical. Higher temperatures can lead to a less organized transition state and reduced diastereoselectivity.
-
Purity of Reagents: Ensure all reagents, especially the electrophile, are pure.
Visualizing the Alkylation Step:
Caption: Troubleshooting workflow for the deprotonation and alkylation steps.
III. Auxiliary Cleavage
Question: I'm observing low yields and/or racemization during the ozonolysis of my alkylated hydrazone. How can I improve this step?
Answer:
Ozonolysis is a common and effective method for cleaving the hydrazone, but it can be harsh and may not be suitable for all substrates.
-
Temperature Control: Ozonolysis should be performed at low temperatures (-78 °C) to prevent over-oxidation and potential epimerization of the newly formed stereocenter.[3]
-
Work-up: After ozonolysis, a reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) is necessary to quench the excess ozone and reduce the ozonide intermediate.
-
Racemization: The final α-alkylated carbonyl compound can be susceptible to racemization, especially if basic or acidic conditions are present during work-up or purification. It is crucial to maintain neutral conditions. Some sources recommend treating glassware with chlorotrimethylsilane to neutralize any basic residues on the glass surface that could catalyze epimerization during distillation.[2] For sensitive compounds, purification by column chromatography on silica gel is often preferred over distillation to avoid heat-induced racemization.[5]
Question: My substrate contains functional groups that are sensitive to ozonolysis. What are some alternative cleavage methods?
Answer:
Several milder methods exist for hydrazone cleavage that are compatible with a wider range of functional groups.
| Cleavage Method | Reagents | Advantages | Potential Side Reactions/Considerations |
| Oxidative Cleavage | Ozone (O₃) followed by a reductive work-up | Generally high yielding and reliable. | Harsh conditions, not suitable for substrates with other ozone-sensitive functional groups (e.g., alkenes, electron-rich aromatics). |
| Sodium periodate (NaIO₄) | Milder than ozonolysis. | ||
| Magnesium monoperoxyphthalate (MMPP) | Milder than ozonolysis. | ||
| Hydrolytic Cleavage | Saturated aqueous oxalic acid | Mild conditions, avoids harsh oxidants.[4] | Can be slow for some substrates.[4] |
| Cupric acetate (Cu(OAc)₂) | Can be effective for preserving enantiomeric purity. | May result in moderate yields. | |
| Methyl iodide followed by hydrolysis | The resulting hydrazonium salt is readily hydrolyzed. |
Experimental Protocol for Ozonolysis Cleavage:
The following is a general procedure for the ozonolytic cleavage of an alkylated SAMP-hydrazone:
-
Dissolve the alkylated hydrazone in an appropriate solvent (e.g., dichloromethane) in a Schlenk tube and cool to -78 °C.[2]
-
Bubble ozone through the solution until a persistent blue or green color is observed, indicating an excess of ozone.[2]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.[2]
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the solution to warm to room temperature.
-
After an appropriate work-up, the crude product can be purified by column chromatography.[1]
Visualizing the Overall SAMP/RAMP Workflow:
Caption: The three main stages of the SAMP/RAMP hydrazone alkylation process.
Frequently Asked Questions (FAQs)
Q1: Can I use other bases besides LDA, nBuLi, or tBuLi?
A1: While these are the most common and generally most effective bases, other strong, non-nucleophilic bases could potentially be used. However, the choice of base can significantly impact the regioselectivity and stereoselectivity of the reaction, so any deviation from standard protocols should be carefully optimized.
Q2: How can I recycle the SAMP or RAMP auxiliary?
A2: The nitrosamine byproduct formed during ozonolysis can be reduced back to the SAMP or RAMP auxiliary using a reducing agent like lithium aluminum hydride (LiAlH₄).[2] This allows for the recovery and reuse of the often-expensive chiral auxiliary.
Q3: Is it possible to introduce functional groups other than alkyl chains?
A3: Yes, the SAMP/RAMP methodology is versatile and can be used with a variety of electrophiles, including allyl halides, benzyl halides, and in some cases, for aldol and Michael additions.[2]
Q4: What is the role of the methoxymethyl group on the pyrrolidine ring?
A4: The methoxymethyl group plays a crucial role in organizing the transition state of the alkylation reaction. The oxygen atom chelates to the lithium cation of the azaenolate, creating a rigid, five-membered ring structure. This rigid conformation is essential for the high levels of stereocontrol observed in the reaction.
Q5: Can I use SAMP/RAMP chemistry for the synthesis of quaternary stereocenters?
A5: Yes, it is possible to generate quaternary stereocenters by performing a second alkylation on a mono-alkylated hydrazone. This requires a second deprotonation and alkylation step and can be achieved in a one-pot procedure.[4]
References
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. doi:10.15227/orgsyn.065.0173. Available at: [Link]
-
Enders, D., et al. (1985). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, Coll. Vol. 8, p.403 (1993); Vol. 65, p.173 (1987). Available at: [Link]
-
Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils. Iranian Chemical Communication, 2, 137-146. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]
-
Scott, M. D., & Procter, D. J. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(9), 4652–4658. doi:10.1021/jo400494q. Available at: [Link]
Sources
Technical Support Center: (R)-2-(Methoxymethyl)pyrrolidine (SAMP) Auxiliary Removal
Status: Operational Ticket ID: SAMP-CLV-001 Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Problem
Before proceeding, select the symptom that best describes your current experimental bottleneck.
| Symptom | Probable Cause | Recommended Module |
| Loss of Optical Purity (ee%) | Acid-catalyzed enolization during hydrolysis. | Module B (Optimization) / Module C |
| Low Yield of Carbonyl Product | Incomplete hydrolysis or over-oxidation. | Module A (Titration) / Module B |
| Decomposition of Product | Substrate sensitive to ozone or strong acids.[1] | Module C (Oxalic Acid) |
| Auxiliary Recovery Issues | Formation of nitrosamines (oxidative route). | Module B or C |
Technical Modules & Troubleshooting
Module A: Oxidative Cleavage (Ozonolysis)
Best For: Robust substrates, rapid cleavage, high-throughput. The Mechanism: Ozone performs a [3+2] cycloaddition to the C=N bond. The resulting ozonide decomposes to the carbonyl and a nitrosamine.[2]
Standard Protocol:
-
Dissolve alkylated hydrazone in
at . -
Pass
stream until a faint blue color persists (indicating saturation). -
CRITICAL: Purge excess
with Argon immediately. -
Allow to warm to RT; the nitrosamine and ketone/aldehyde separate.
Troubleshooting Guide:
-
Issue: Over-oxidation (Formation of Carboxylic Acids/N-Oxides)
-
Issue: Safety Concerns (Nitrosamines)
Module B: Hydrolytic Cleavage (Quaternization/Acidolysis)
Best For: Substrates sensitive to oxidation; situations requiring auxiliary recycling.
The Mechanism: Methyl iodide (
Standard Protocol:
-
Reflux hydrazone with excess
(neat or in ) for 3–12 h. -
Remove excess
under vacuum. -
Stir the residue in biphasic
for 10–30 min.
Troubleshooting Guide:
-
Issue: Racemization of
-Chiral Center -
Issue: Incomplete Cleavage
Module C: The "Rescue" Method (Oxalic Acid)
Best For: Highly sensitive substrates, maximum ee% retention, and auxiliary recovery.
Protocol:
-
Treat the hydrazone with saturated aqueous oxalic acid in diethyl ether.
-
Stir vigorously at room temperature.
-
The SAMP auxiliary precipitates as the oxalate salt (recoverable).
Why it works: Oxalic acid is strong enough to hydrolyze the hydrazone but insufficiently acidic to catalyze rapid enolization (racemization) of the product.
Comparative Data Analysis
| Feature | Ozonolysis (Module A) | Acid Hydrolysis (Module B) | Oxalic Acid (Module C) |
| Cleavage Yield | High (80-95%) | Moderate (60-85%) | High (85-95%) |
| ee% Retention | Excellent | Risk of Racemization | Superior (>99% retention) |
| Substrate Scope | Fails with alkenes/sulfides | Fails with acid-labile groups | Broadest tolerance |
| Auxiliary Recovery | Difficult (Nitrosamine formed) | Good (Hydrazine salt) | Excellent (Oxalate salt) |
| Safety Profile | Low (Carcinogenic byproduct) | Moderate (MeI is toxic) | High |
Visualizations
Workflow Diagram: The Enders SAMP/RAMP Cycle
Caption: The complete lifecycle of the auxiliary from attachment to cleavage and recycling.
[1]
Mechanism Diagram: Racemization Risk
Caption: The mechanistic pathway leading to loss of stereochemistry during acidic hydrolysis.
References
-
Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183.
- Enders, D., & Wortmann, L. (1993). "Racemization-free cleavage of SAMP-hydrazones." Accounts of Chemical Research.
- Lassaletta, J. M., et al. (1996). "Oxidative Cleavage of Hydrazones." Journal of Organic Chemistry. (Mechanistic details on ozonolysis).
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. kcl.digimat.in [kcl.digimat.in]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mit.edu [web.mit.edu]
purification strategies for products from chiral auxiliary reactions
Technical Support Center: Purification Strategies for Chiral Auxiliary Products
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CA-PUR-2026
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for stoichiometric chiral synthesis. Unlike catalytic methods, chiral auxiliaries (Evans, Myers, Ellman) impose a unique burden: you must manage mass balance for two distinct entities—the desired enantiopure product and the expensive auxiliary that must be recovered.
This guide treats purification not as a cleanup step, but as a strategic workflow divided into three phases:
-
The Adduct Phase: Diastereomeric purification (upgrading ee% before cleavage).
-
The Cleavage Phase: Releasing the product without racemization or explosion.
-
The Recovery Phase: Isolating the auxiliary for re-use.
Phase 1: The Adduct (Pre-Cleavage Purification)
The "Golden Moment" of Chiral Auxiliaries The primary advantage of using an auxiliary over a catalyst is the ability to separate diastereomers. If your reaction diastereoselectivity (dr) is 90:10, you should never carry this forward. You must upgrade it to >99:1 before cleavage.
Strategy: Crystallization vs. Chromatography
| Feature | Flash Chromatography (SiO₂) | Fractional Crystallization |
| Throughput | Low (g scale) | High (kg scale) |
| dr Upgrade | Linear (difficult to separate minor isomer) | Exponential (eutectic point advantage) |
| Auxiliary Type | Best for Ellman imines / Enders hydrazones | Best for Evans oxazolidinones / Myers amides |
| Solvent System | Typically Hexanes/EtOAc gradients | Boiling Heptane/EtOAc or EtOH |
Troubleshooting Protocol: The "Foggy Crystal" Issue: Your Evans adduct is oiling out or forming an amorphous solid instead of crystallizing.
-
Root Cause: Trace solvent impurities or "floppy" side chains preventing lattice packing.
-
Solution:
-
Dissolve the oil in minimal hot EtOAc.
-
Add Hexanes until slightly cloudy (the "cloud point").
-
Seed it: If you lack a seed crystal, scratch the glass surface with a spatula to create nucleation sites.
-
Cool slowly: Wrap the flask in foil/cotton to slow the cooling rate. Rapid cooling traps impurities (occlusion).
-
Phase 2: The Divorce (Cleavage & Recovery)
This is the most critical technical module. Select your auxiliary class below for the specific recovery workflow.
Class A: Evans Oxazolidinones (The Peroxide Danger)
Standard Method: LiOH / H₂O₂ hydrolysis.[1] The Mechanism: H₂O₂ is more nucleophilic than OH⁻ (the alpha-effect), allowing cleavage at 0°C to prevent racemization. Critical Safety Alert: The intermediate peracid is unstable and can disproportionate, releasing stoichiometric O₂ gas.[2] On a large scale, this causes foam-overs or pressurization.
Step-by-Step Workflow:
Figure 1: The "pH Switch" strategy for separating Evans auxiliaries (neutral) from carboxylic acid products (anionic).[3]
Technical Note: If your product is acid-sensitive, do not use the LiOH method. Switch to Lithium Thioethoxide (LiSEt) to generate the thioester, which can be converted to the aldehyde or ketone under neutral conditions.
Class B: Myers Pseudoephedrine (The Solubility Switch)
The Challenge: Both the auxiliary (amine) and the product (often alcohol/amine) can have overlapping polarities. The Solution: Pseudoephedrine is highly basic.
Protocol:
-
Cleavage: Perform acid hydrolysis (H₂SO₄/Dioxane) or reduction (LiNH₂BH₃).
-
Workup (For Acid Products):
-
Basify mixture to pH > 12 (NaOH).
-
Extract with Toluene.[4] Pseudoephedrine moves to the organic layer (recover it here).
-
The Product (carboxylate) stays in the water.
-
Acidify aqueous layer to pH 1 and extract with EtOAc to isolate the product.
-
-
Workup (For Alcohol Products):
Class C: Ellman Sulfinamides (The "Trap or Toss" Decision)
The Challenge: Acid cleavage (HCl/MeOH) generates tert-butylsulfinyl chloride, which is unstable and volatile.
Troubleshooting Matrix:
| Goal | Protocol | Mechanism |
| Just get the Product | Treat with 4M HCl/Dioxane. Evaporate to dryness. Wash solid ether. | Sulfinyl byproduct degrades/evaporates. Product remains as Amine·HCl salt.[6][7] |
| Recycle Auxiliary | After cleavage, add excess NH₃ . | Traps the unstable sulfinyl chloride as tert-butylsulfinamide (Racemic). |
| Enantiopure Recycle | After cleavage, add a Chiral Alcohol + Base. | Traps as a sulfinate ester. Can be resolved or displaced to regenerate chiral sulfinamide. |
Phase 3: Trace Impurity Removal (The "Polishing" Step)
Even after removing the auxiliary, your product may contain trace Lewis acids (Ti, Mg) or Metathesis catalysts (Ru) used in earlier steps.
Problem: Your product is colored (gray/brown) or fails elemental analysis for metal content.
Solution 1: The DMSO/Silica Trick (For Ruthenium)
-
Method: Add 50 equiv (vs Catalyst) of DMSO or Triphenylphosphine oxide (TPPO) to your crude reaction mixture.[8] Stir for 12 hours.
-
Action: Filter through a small pad of silica gel.
-
Why: DMSO coordinates aggressively to Ru, forming a polar complex that sticks irreversibly to silica, while your organic product elutes.
Solution 2: Rochelle's Salt (For Aluminum/Titanium)
-
Method: Do not use water to quench Aluminum/Titanium reactions. Use saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Why: Tartrate forms a water-soluble chelate with Al/Ti, breaking the "gel" emulsions that trap your product. Stir vigorously for 2+ hours until two clear layers form.
FAQ: Rapid Fire Troubleshooting
Q: My Evans cleavage yield is low (<50%), but the auxiliary recovery is high. Where is my product?
-
A: You likely had incomplete phase separation. Small carboxylic acids are water-soluble even at pH 2. Saturate your aqueous layer with NaCl (salting out) and use 5x extractions with EtOAc or CHCl₃/iPrOH (3:1).
Q: During Myers alkylation, the reaction turned into a solid block.
-
A: This is "LiCl crashing." Myers alkylation requires LiCl to break up LDA aggregates. If the concentration is too high (>0.5 M), the LiCl-Enolate complex precipitates. Dilute with THF.
Q: Can I use the "Evans" method for "Crimmins" (Thiazolidinethione) auxiliaries?
-
A: Yes, but Crimmins auxiliaries are "softer" nucleophiles. They are easier to cleave. You can often use NaBH₄ for reductive cleavage without the Lewis acid additives required for Oxazolidinones.
References
-
Evans, D. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Journal of the American Chemical Society. Link (Discusses the O₂ evolution safety risk and mechanism).
-
Myers, A. G., et al. (1997).[5] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[9] Journal of the American Chemical Society. Link (Foundational text on pseudoephedrine recovery).
-
Ellman, J. A., et al. (2002).[10] Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Accounts of Chemical Research. Link (Details the cleavage and handling of sulfinamides).
-
Ahn, Y. M., Georg, G. I., et al. (2001).[8] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[8][11] Organic Letters.[8] Link (The DMSO/Silica purification protocol).
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
impact of temperature on stereochemical outcome with O-Methyl-D-Prolinol
Technical Support Center: Stereocontrol with -Methyl-D-Prolinol
Current Status: Operational Topic: Thermodynamic Optimization of Stereoselectivity Audience: Synthetic Chemists, Process Development Scientists
Diagnostic Overview: The Steric-Thermal Trade-off
Welcome to the technical guide for optimizing stereochemical outcomes using
The Core Challenge: Because the methyl group provides limited steric shielding compared to a bulky silyl group (e.g., TMS/TES), this catalyst relies heavily on kinetic control to enforce facial selectivity. Consequently, temperature is not just a variable; it is the primary "lock" for your stereochemical outcome.
Mechanistic Impact of Temperature
In enamine/iminium catalysis, stereocontrol depends on the energy difference (
-
High Temperature (>0°C): Thermal energy overcomes the rotational barrier of the exocyclic C-N bond. The
-methyl group rotates freely, exposing both faces of the enamine/iminium intermediate. Result: Racemization or low . -
Optimal Low Temperature (-20°C to -78°C): Thermal energy is insufficient to overcome steric repulsion. The
-methyl group locks into a specific conformation (usually anti to the bulky substituent) to minimize steric strain. Result: High . -
The Parasitic Trap: At very low temperatures,
-methyl-D-prolinol is prone to forming a stable, unreactive oxazolidine species (the "parasitic equilibrium"), effectively removing the catalyst from the cycle.
Visualizing the Pathway
The following diagram illustrates the critical temperature-dependent branch points in the catalytic cycle.
Caption: Figure 1. The Catalytic Cycle vs. Parasitic Equilibrium. Note that extremely low temperatures may favor the dormant oxazolidine state, stalling the reaction.
Troubleshooting Guides
Use these interactive modules to diagnose your specific issue.
Scenario A: Reaction works, but Enantiomeric Excess ( ) is low (< 80%)
Root Cause: The "leakage" pathway is active. Thermal energy is allowing bond rotation in the transition state.
| Diagnostic Step | Actionable Solution |
| 1. Check Temperature | Cool Down. If running at 0°C, lower to -20°C. The |
| 2. Check Concentration | Dilute. High concentration promotes non-selective background reactions. Reduce concentration to 0.1 M or 0.05 M. |
| 3. Check Solvent | Switch to Low Dielectric. Polar solvents (DMF, DMSO) stabilize the zwitterionic transition states of the wrong pathway. Switch to Toluene, CHCl |
Scenario B: Reaction is frozen/stalled (0% Conversion)
Root Cause: You have likely hit the "Parasitic Oxazolidine" trap or the activation energy barrier is too high.
| Diagnostic Step | Actionable Solution |
| 1. Check Catalyst State | Acid Additive. Add 10-20 mol% of a co-acid (e.g., Benzoic acid, AcOH, or PNBA). This protonates the oxazolidine, forcing the equilibrium back toward the active iminium/enamine species. |
| 2. Temperature Ramp | Step-Wise Warming. Do not jump to RT. Increase temp from -78°C to -40°C. There is often a "sweet spot" where the enamine is active but rotation is still restricted. |
| 3. Water Content | Add Molecular Sieves. Water promotes the hydrolysis of the iminium intermediate too early. Add 4Å MS to drive the dehydration step. |
Standardized Experimental Protocol
Application:
Reagents & Setup
-
Catalyst:
-Methyl-D-Prolinol (10-20 mol%) -
Co-catalyst: Benzoic Acid (10-20 mol%) — Critical for breaking parasitic species.
-
Solvent: Toluene or CHCl
(Anhydrous) -
Temperature: -20°C (Starting point)
Step-by-Step Workflow
-
Pre-complexation (The "Aging" Step):
-
In a flame-dried vial, dissolve
-Methyl-D-Prolinol and Benzoic Acid in the solvent. -
Stir at room temperature for 10 minutes to ensure salt formation.
-
Why? This ensures the active catalytic species is ready before the substrate is introduced.
-
-
Substrate Addition & Cooling:
-
Electrophile Addition:
-
Add the electrophile (e.g., nitroolefin, DEAD, quinone) slowly to the cooled solution.
-
Note: Rapid addition can cause local exotherms, destroying selectivity.
-
-
Monitoring:
-
Monitor via TLC or NMR.
-
Decision Gate:
-
If < 10% conversion after 4h: Warm to -10°C.
-
If conversion is good but
is low: Cool to -40°C and double reaction time.
-
-
Data Reference: Temperature vs. Selectivity
Representative data for a Michael Addition to Nitrostyrene (Hypothetical average based on catalyst class behavior).
| Temperature | Yield (24h) | Status | ||
| 25°C | 95% | 65% | 3:1 | Fail (Too hot) |
| 0°C | 90% | 82% | 10:1 | Pass (Moderate) |
| -20°C | 85% | 94% | 19:1 | Optimal |
| -78°C | <10% | N/A | N/A | Stalled (Kinetic Trap) |
FAQ: Advanced Troubleshooting
Q: Can I use water as a solvent with this catalyst?
A: Generally, no. While "on-water" reactions exist,
Q: Why does my
Q: I see a "Non-Linear Effect" (NLE). What does this mean?
A: This suggests catalyst aggregation.[2][4] At low temperatures, the catalyst molecules might stack, forming inactive or non-selective dimers. Solution: Verify the linearity by testing different catalyst loadings (e.g., 10% vs 20%). If
References
- Jørgensen, K. A. (2008). Organocatalysis – After the Gold Rush. Wiley-VCH.
-
Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011).[3] Formation and stability of prolinol and prolinol ether enamines by NMR: delicate selectivity and reactivity balances and parasitic equilibria. Journal of the American Chemical Society.[3]
-
BenchChem Technical Support. (2025). Troubleshooting low enantiomeric excess in asymmetric catalysis.
-
Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Journal of Organic Chemistry.
Catalytic Optimization Support Center: Pyrrolidine Organocatalysis
Status: Operational Operator: Senior Application Scientist (Ph.D.) Topic: Catalyst Loading & Reaction Kinetics Optimization System: Enamine/Iminium Activation (Pyrrolidine-based)[1]
Welcome to the Technical Support Center
You are likely here because your organocatalytic reaction—be it a Hajos-Parrish cyclization, a Michael addition, or an
In pyrrolidine catalysis, loading is not just a number; it is a kinetic driver. Unlike transition metals, where turnover numbers (TON) can be in the millions, organocatalysts often suffer from product inhibition and parasitic off-cycle equilibria.[1]
This guide moves beyond "add more catalyst." We will diagnose the why using kinetic profiling and mechanistic troubleshooting.
Module 1: Reaction Stalling & Conversion Issues
User Issue: "My reaction stalls at 60-70% conversion. Adding more catalyst at the start doesn't help linear scaling."
Diagnosis: You are likely experiencing Product Inhibition or Catalyst Deactivation (Parasitic Equilibria).[1] In pyrrolidine catalysis, the product (often a carbonyl) can compete with the starting material for the catalyst, or the catalyst can get trapped as a stable, non-reactive salt (e.g., oxazolidinones).[1]
Troubleshooting Protocol: The "Same Excess" Experiment
Do not blindly increase loading. You must distinguish between catalyst death and product inhibition.[1] We use the Reaction Progress Kinetic Analysis (RPKA) methodology pioneered by Donna Blackmond.[2][3]
The Protocol:
-
Run A (Standard): [Substrate] = 0.2 M, [Catalyst] = 20 mol%.[1]
-
Run B (Same Excess): [Substrate] = 0.1 M, [Catalyst] = 20 mol% (relative to 0.1 M). Crucially, add 0.1 M of pure Product at the start.
-
Compare: Overlay the conversion curves of A and B shifted in time.
-
Curves Overlap: The catalyst is robust; the stalling is purely kinetic (order of reaction).
-
Curves Diverge (Run B is slower): The product is inhibiting the catalyst.
-
Run A stops, Run B works: Catalyst deactivation is occurring over time (poisoning).[1]
-
Visualizing the Parasitic Cycle
Caption: The Catalytic Cycle vs. Parasitic Traps. Red path indicates catalyst deactivation.
Module 2: Stereocontrol & Selectivity ( )
User Issue: "I reduced the catalyst loading to 5 mol% to save money, but my
Diagnosis:
This is a classic Background Reaction failure.[1] The uncatalyzed background reaction (which is racemic) is slow but constant. As you lower the catalyst loading, the rate of the enantioselective catalytic pathway drops, but the background rate remains the same. The ratio of
Corrective Actions:
| Parameter | Adjustment | Scientific Rationale |
| Concentration | Increase (e.g., 0.5M to 1.0M) | Organocatalysis is often 2nd order overall.[1] Increasing concentration favors the bimolecular catalytic pathway over the unimolecular or solvent-mediated background reaction. |
| Temperature | Decrease (e.g., RT to 4°C) | The catalytic pathway usually has a lower activation energy ( |
| Water | Add Controlled Amount (2-5 eq.) | Water is required for hydrolysis (turnover).[1] In anhydrous conditions, the cycle stalls at the iminium stage, allowing the background reaction to catch up. |
Module 3: The Acid Co-Catalyst Factor
User Issue: "Should I add benzoic acid? Some papers say yes, some say no."[1]
Technical Insight: Pyrrolidine catalysts (like proline or Jørgensen-Hayashi catalysts) require acid to facilitate the formation of the enamine (by protonating the carbonyl oxygen) and the hydrolysis of the product iminium (turnover).
Optimization Matrix:
-
Proline: usually acts as its own acid (internal carboxylic acid).[1] No additive needed.[1][4]
-
TMS-Ethers (Jørgensen): Requires an external acid.[1]
Warning: Too much acid (>20 mol%) can protonate the pyrrolidine nitrogen entirely, shutting down the cycle (Salt Formation).
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Catalyst Loading Optimization Screen
Do not just run 5%, 10%, 20%. Run a kinetic screen.
-
Prepare Stock Solution: Mix Substrate and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in solvent.[1]
-
Aliquot: Split into 3 vials.
-
Add Catalyst:
-
Vial A: 20 mol%
-
Vial B: 10 mol%
-
Vial C: 5 mol%
-
-
Monitor: Take aliquots at t=15, 30, 60, 120 min.
-
Plot: Conversion vs. Time.
-
Decision:
SOP-02: Decision Tree for Troubleshooting
Caption: Diagnostic Logic Flow for Pyrrolidine Catalysis Optimization.
References & Authoritative Sources
-
Reaction Progress Kinetic Analysis (RPKA):
-
Enamine Mechanism & Acid Co-catalysts:
-
Water Effects in Organocatalysis:
-
Non-Linear Effects & Aggregation:
-
Satyanarayana, T., et al. (2009).[1] "Asymmetric Catalysis with Chiral Secondary Amines." Chemical Reviews.
-
Key Insight: Comprehensive review covering loading optimization and non-linear effects in pyrrolidine catalysis.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Chiral Integrity Support Hub: Troubleshooting Auxiliary Cleavage
Mission: To guide researchers through the "last mile" of asymmetric synthesis—removing the chiral auxiliary without compromising the enantiomeric excess (ee) established in previous steps.
Introduction: The "Last Mile" Hazard
You have successfully installed a chiral auxiliary (likely an Evans oxazolidinone or Myers pseudoephedrine amide) and executed a highly stereoselective alkylation or aldol reaction. Your ee is >98%. Now, you must cleave the auxiliary to release your product.[1]
The Risk: This cleavage step is the most common point of failure. Conditions strong enough to break an amide bond are often strong enough to enolize the
This guide provides field-proven protocols and mechanistic insights to navigate this critical transformation.
Module 1: Hydrolytic Cleavage (Carboxylic Acids)
The Issue: Why LiOH Alone Fails
Using Lithium Hydroxide (LiOH) alone often results in:
-
Endocyclic Cleavage: Attack at the auxiliary carbonyl (ring opening), destroying the expensive auxiliary.
-
Racemization: Hydroxide (
of conjugate acid H₂O 15.7) is sufficiently basic to deprotonate the -proton of the substrate, especially if the substrate has other electron-withdrawing groups.
The Solution: The Peroxide Protocol (LiOOH)
The gold standard is the LiOH / H₂O₂ system.
-
Mechanism: This generates the hydroperoxide anion (LiOOH).
-
The Alpha Effect: The hydroperoxide anion is less basic (
of H₂O₂ 11.6) but more nucleophilic than hydroxide due to the alpha effect (repulsion between adjacent lone pairs on oxygen atoms). -
Result: Faster attack at the exocyclic carbonyl (cleavage) with significantly reduced risk of
-deprotonation (racemization).
Field Protocol: LiOH/H₂O₂ Cleavage
Standard scale: 1.0 mmol substrate
-
Dissolution: Dissolve substrate (1.0 equiv) in THF/H₂O (3:1, 0.1 M). Cool to 0 °C.
-
Peroxide Addition: Add H₂O₂ (30% aq., 4.0 equiv) via syringe.
-
Base Addition: Add LiOH (solid or solution, 2.0 equiv).
-
Monitoring: Stir at 0 °C. Monitor by TLC. Most reactions complete in <1 hour.
-
Quench (Critical): Quench with saturated aqueous Na₂SO₃ or Na₂S₂O₃ to destroy excess peroxide before acidification.
-
Isolation: Acidify to pH 2–3, extract with EtOAc.
⚠️ SAFETY ALERT (Scale-Up): On multi-kilogram scales, this reaction can generate oxygen gas due to the radical decomposition of the peracid intermediate by excess H₂O₂. Ensure adequate venting. (Ref: Beutner et al., 2019)
Visualizing the Pathway
Caption: Path A (Red) shows the risks of using hydroxide alone. Path B (Green) illustrates the kinetic advantage of the hydroperoxide anion.
Module 2: Transesterification (Esters)
The Issue: Alkoxide Basicity
Attempting to cleave an auxiliary using Sodium Methoxide (NaOMe) is a high-risk operation. Methoxide is a strong base and will readily epimerize the
The Solution: Titanium(IV) Catalysis
Use Ti(OEt)₄ or Ti(OiPr)₄ .
-
Mechanism: Titanium acts as a Lewis acid, coordinating to the exocyclic carbonyl and activating it for nucleophilic attack by the alcohol solvent. This process is essentially neutral, avoiding the generation of free alkoxide bases.
Field Protocol: Ti-Mediated Transesterification
-
Setup: Dissolve substrate (1.0 equiv) in the desired alcohol (e.g., anhydrous EtOH or MeOH).
-
Catalyst: Add Ti(OEt)₄ (0.1 – 0.5 equiv).
-
Conditions: Reflux is often required (60–80 °C) for 12–24 hours.
-
Workup: Cool to RT. Add water or dilute HCl to hydrolyze the titanium salts (forms a white precipitate of TiO₂). Filter through Celite.
Module 3: Reductive Cleavage (Aldehydes & Alcohols)
Target: Aldehydes (The DIBAL-H Risk)
Stopping at the aldehyde without over-reduction to the alcohol is difficult.
-
Troubleshooting: If you observe racemization, it is likely due to the reaction temperature rising above -78 °C, allowing the tetrahedral intermediate to unravel or enolize.
-
Protocol:
-
Solvent: CH₂Cl₂ (preferred over THF for DIBAL reductions).
-
Temp: Strictly -78 °C .
-
Reagent: DIBAL-H (1.1 equiv). Add slowly down the side of the flask.
-
Quench: Methanol at -78 °C, then Rochelle's salt (potassium sodium tartrate) solution.
-
Target: Alcohols (LiBH₄ vs. LiAlH₄)
-
LiAlH₄: Often too aggressive. Can cause epimerization.[2][3]
-
LiBH₄: Milder.
-
Tip: LiBH₄ in dry THF is slow. Adding 1.0 equiv of water or methanol dramatically accelerates the reaction by forming active borate species, allowing the reaction to proceed at 0 °C rather than RT, preserving stereochemistry.
-
Summary of Cleavage Conditions
| Target Product | Reagent System | Mechanism | Risk Profile | Key Reference |
| Carboxylic Acid | LiOH / H₂O₂ (THF/H₂O) | Hydroperoxide attack | Low. Best for preserving ee. | Evans et al.[2] [1] |
| Ester | Ti(OEt)₄ / EtOH | Lewis Acid activation | Very Low. Neutral conditions. | Seebach et al. [2] |
| Alcohol | LiBH₄ / H₂O (trace) | Reductive cleavage | Medium. Watch for over-reaction. | Penning et al. [3] |
| Aldehyde | DIBAL-H (-78 °C) | Controlled reduction | High. Temp control critical. | Evans et al.[2] [1] |
| Weinreb Amide | AlMe₃ / HN(OMe)Me | Al-mediated amidation | Medium. Requires dry technique. | Basha et al. [4] |
Decision Matrix: Choosing Your Method
Caption: Flowchart for selecting the optimal cleavage reagent based on product type and substrate sensitivity.
References
-
Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141–6144. Link
-
Seebach, D.; et al. "Titanate-Mediated Transesterifications with Functionalized Substrates." Synthesis, 1982 , 138. Link
-
Penning, T. D.; et al. "Mild Reductive Cleavage of Evans Chiral Auxiliaries." Synthetic Communications, 1990 , 20(20), 3079-3086. Link
-
Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171–4174. Link
-
Beutner, G. L.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019 , 23(7), 1478–1483. Link
Sources
influence of additives on enantiomeric excess in organocatalysis
Welcome to the EnantioControl Technical Support Center .
You have reached the Tier 3 Advanced Application Engineering desk. I am Dr. Aris, your Senior Application Scientist. I understand you are experiencing issues with enantiomeric excess (ee) drift or reaction stalling in your organocatalytic systems.
In organocatalysis, the catalyst is often treated as a standalone entity, but in reality, it operates within a delicate supramolecular network. Additives are not inert bystanders; they are architectural components of the transition state.
Below is your troubleshooting guide, structured to diagnose and resolve specific additive-dependent failures.
Module 1: The Acid Co-Catalyst Protocol
Symptom: Reaction is sluggish; conversion is high but ee is moderate; or the reaction stalls after 50% conversion. Diagnosis: Inefficient iminium/enamine formation or slow hydrolysis of the product iminium species.
In amine catalysis (e.g., Proline, MacMillan imidazolidinones), the catalytic cycle relies on the reversible formation of covalent intermediates. Without a Brønsted acid additive, the formation of the active enamine is slow, and the hydrolysis of the product iminium (to release the product and regenerate the catalyst) becomes the rate-limiting step.
The Mechanism: Proton Shuttling
The acid additive acts as a proton shuttle. It lowers the energy barrier for the elimination of water during enamine formation and aids in the hydrolysis step. Crucially, the counter-anion of the acid stabilizes the cationic transition state via hydrogen bonding or ion-pairing, directly influencing the stereochemical outcome.
Experimental Protocol: Acid Screening
Do not default to acetic acid. Follow this optimization loop:
-
Screen pKa Range: Prepare 0.1 M stock solutions of the following acids in your reaction solvent:
-
Acetic Acid (pKa ~4.76)
-
Benzoic Acid (pKa ~4.2)
-
p-Nitrobenzoic Acid (pKa ~3.4)
-
Trichloroacetic Acid (TCA) (pKa ~0.6)
-
-
Molar Loading: Start with 20 mol% relative to the catalyst (not the substrate).
-
Note: If using a chiral phosphoric acid (CPA) as a co-catalyst, use 5-10 mol%.
-
-
Monitoring: Measure initial rate (
) and ee at 20% conversion.
Data Interpretation:
| Additive Type | Observation | Corrective Action |
| Weak Acid (AcOH) | Slow rate, moderate ee | Switch to a stronger acid (Benzoic or p-NBA) to accelerate iminium hydrolysis. |
| Strong Acid (TCA) | Fast rate, low ee (Racemization) | The acid is catalyzing the background reaction or racemizing the product. Revert to p-NBA or lower loading to 5 mol%. |
| Chiral Acid (CPA) | High ee, variable rate | Matched/Mismatched case. Try the opposite enantiomer of the acid to check for "Matched" pairing. |
Module 2: The Water Paradox (Hydrolysis vs. Poisoning)
Symptom: Reaction works in "wet" solvent but fails in anhydrous conditions (or vice versa). Ee fluctuates with humidity. Diagnosis: The "Parasitic Cycle" dominance.
In proline-catalyzed aldol reactions, water plays a dual role.
-
Beneficial: It facilitates proton transfer and hydrolysis of the intermediate.
-
Critical: It suppresses the formation of oxazolidinones .[1] Proline reacts with ketones to form a stable, catalytically inactive oxazolidinone (parasitic species). Water shifts the equilibrium back toward the active enamine.
Visualization: The Water-Switch Mechanism
Figure 1: Water acts as a "rescue agent," hydrolyzing the parasitic oxazolidinone back into the active catalyst. Without water, the catalyst is sequestered in a dead end.
Troubleshooting Protocol: Water Titration
If using hygroscopic catalysts (e.g., Proline), "anhydrous" is often the wrong condition.
-
The "Wet" Test: Add 2-5 equivalents of water (relative to the catalyst) to the reaction.
-
The "Sponge" Test: If the reaction is water-sensitive (e.g., H-bond donors like thioureas), add 4Å Molecular Sieves .
-
Warning: Some molecular sieves are basic. Acid-wash them or use neutral sieves to prevent background catalysis.
-
Module 3: Aggregation & Non-Linear Effects (NLE)
Symptom: Ee drops significantly upon scale-up or increasing concentration. The ee of the product does not match the ee of the catalyst. Diagnosis: Catalyst Aggregation (The "Reservoir" Effect).
Organocatalysts, particularly those with large aromatic groups (e.g., BINOL-derived phosphoric acids) or lithium salts, often form dimers or oligomers.
-
(-)-NLE: Heterochiral aggregates (racemic pairs) are more stable and less active than homochiral monomers. This is actually good; it's "Asymmetric Amplification."
-
(+)-NLE: Homochiral aggregates are the active species (rare but possible).
-
Scale-up Failure: At higher concentrations (scale-up), aggregation increases, altering the active species profile.
Protocol: The Salt Break & Dilution Check
To prove aggregation is the culprit:
-
The Dilution Plot: Run the reaction at 0.01 M, 0.1 M, and 0.5 M. If ee changes with concentration, you have an aggregation problem.
-
The Salt Breaker: Add inorganic salts to disrupt hydrogen-bonded aggregates.
-
Additive: Lithium Chloride (LiCl) or Lithium Perchlorate (LiClO4).
-
Loading: 0.5 to 1.0 equivalents relative to the catalyst.
-
Mechanism: The Lithium cation coordinates to the catalyst oxygen/nitrogen, breaking the intermolecular H-bonds responsible for aggregation.
-
Module 4: Aromatic Alcohol Additives (The Sandwich Effect)
Symptom: Low enantioselectivity in H-bonding catalysis (e.g., Thioureas, Squaramides). Diagnosis: Loose transition state.
Recent studies suggest that additives like phenols or naphthols can "sandwich" themselves between the catalyst and substrate via
Recommendation:
-
Screen 2-Naphthol or Phenol (10-20 mol%).
-
Why: These act as "conformational locks," reducing the degrees of freedom in the transition state and improving ee.
Summary of Additive Effects
| Additive Class | Target Issue | Mechanism | Reference |
| Water | Reaction Stalling / Low Turnover | Hydrolysis of iminium; Reversal of parasitic oxazolidinone formation. | List et al. [1] |
| Brønsted Acids (e.g., p-NBA) | Slow Kinetics / Low ee | Accelerates enamine formation; Stabilizes TS via H-bonding. | MacMillan [2] |
| LiCl / LiClO4 | Non-Linear Effects / Solubility | Disrupts catalyst aggregates; Increases effective monomer concentration. | Seebach/Kagan [3] |
| Phenols / Naphthols | Low Stereocontrol | Armstrong/Blackmond [4] | |
| Molecular Sieves | Hydrolysis of Intermediates | Removes water to prevent decomposition of sensitive intermediates (e.g., imines). | General Practice |
References
-
List, B. (2002).[2] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis.[3][4][5] Nature, 455, 304–308.
-
Saturnino, C., & Kagan, H. B. (2001). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 40(20), 3726-3748.
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Mechanistic Studies. Angewandte Chemie International Edition, 44(28), 4302-4320.
For further assistance, please upload your HPLC traces and reaction conditions to the secure portal. Ticket #EE-992 closed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Substituted Pyrrolidine Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrrolidines. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] However, the introduction of sterically demanding substituents can present considerable synthetic challenges, leading to low yields, poor diastereoselectivity, or complete reaction failure.
This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate these complexities. We will delve into the underlying mechanistic principles and offer actionable protocols to optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield in [3+2] Cycloaddition with a Bulky Dipolarophile
Question: I am attempting a 1,3-dipolar cycloaddition between an azomethine ylide and a sterically hindered α,β-unsaturated ketone, but I'm observing very low conversion to the desired substituted pyrrolidine. What are the likely causes and how can I improve the yield?
Answer: This is a classic challenge where steric repulsion between the bulky substituents on both the dipole and the dipolarophile raises the activation energy of the transition state. The key is to adjust reaction parameters to favor the desired cycloaddition pathway.
Causality and Mechanistic Considerations:
1,3-dipolar cycloadditions are powerful for constructing five-membered rings like pyrrolidines in a single, atom-economic step.[2][3] The reaction proceeds through a concerted, pericyclic mechanism where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.[3][4] Steric hindrance can distort the required geometry of the transition state, impeding orbital overlap and slowing down the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield [3+2] cycloadditions.
Detailed Optimization Strategies:
-
Catalyst Selection: For metal-catalyzed cycloadditions, the choice of metal and ligand is paramount. Silver and copper catalysts are commonly employed. In cases of significant steric clash, a less bulky ligand on the metal center can create more space for the substrates to approach. For instance, using a silver(I) salt with a less sterically demanding phosphine ligand might be beneficial. Some reactions with N-tert-butanesulfinylimines have shown success with Ag2CO3 as a catalyst to obtain densely substituted pyrrolidines.[5]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state. A screen of aprotic solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile) is recommended. DCM has been found to provide superior yields in some cycloadditions.[6]
-
Temperature and Concentration: While higher temperatures can sometimes overcome the activation barrier, they can also lead to decomposition. A careful temperature screen is advised, starting from room temperature and gradually increasing. Conversely, for some systems, sub-ambient temperatures may improve selectivity by favoring a specific transition state. Running the reaction at a higher concentration can also sometimes favor the intramolecular cycloaddition.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by providing efficient and uniform heating, which can be particularly effective for overcoming the high activation energy imposed by steric hindrance.[6][7]
Issue 2: Poor Diastereoselectivity in the Synthesis of Multi-substituted Pyrrolidines
Question: My reaction is producing the desired pyrrolidine, but as a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?
Answer: Achieving high diastereoselectivity in the formation of multiple stereocenters is a common hurdle, especially with bulky substituents that can introduce competing steric interactions in the transition state.
Causality and Mechanistic Considerations:
The diastereoselectivity of the cycloaddition is determined by the relative energies of the different possible transition states (endo vs. exo approach). Steric interactions between the substituents on the dipole and dipolarophile play a crucial role in dictating which transition state is lower in energy.
Strategies for Enhancing Diastereoselectivity:
-
Chiral Auxiliaries and Catalysts: The use of a chiral auxiliary on the nitrogen of the azomethine ylide precursor (e.g., a tert-butanesulfinyl group) can effectively direct the facial selectivity of the cycloaddition.[5][8] Alternatively, employing a chiral Lewis acid catalyst can create a chiral environment that favors one diastereomeric outcome.
-
Metal and Ligand Choice in Catalysis: In metal-catalyzed reactions, the ligand's steric and electronic properties can profoundly influence diastereoselectivity. For example, in palladium-catalyzed diaminations of alkenes, a less sterically hindered quinox ligand favors the formation of piperidines (6-endo cyclization), while a bulkier pyox ligand promotes the formation of amino-substituted pyrrolidines (5-exo cyclization).[9]
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the reaction is under tighter kinetic control, and the small energy difference between the competing transition states becomes more significant, favoring the formation of the thermodynamically more stable product. Performing the reaction at temperatures as low as -78 °C can be beneficial.[10]
Table 1: Influence of Ligands on Cyclization Pathway
| Catalyst System | Ligand Type | Predominant Product | Cyclization Mode | Reference |
| Palladium | Quinox (less hindered) | 3-Aminopiperidine | 6-Endo | [9] |
| Palladium | Pyox (bulky) | Amino-substituted pyrrolidine | 5-Exo | [9] |
Issue 3: Failure of Direct Alkylation on a Sterically Crowded Pyrrolidine Ring
Question: I am trying to introduce a bulky alkyl group onto a pre-existing, substituted pyrrolidine-2,5-dione (succinimide derivative) via direct alkylation, but the reaction is failing. What alternative strategies can I employ?
Answer: Direct alkylation of a sterically congested carbon center is often difficult due to the high energy of the SN2 transition state. When direct approaches fail, it is often necessary to rethink the synthetic strategy.
Causality and Mechanistic Considerations:
SN2 reactions are highly sensitive to steric hindrance at the reaction center. A bulky nucleophile and/or a sterically hindered electrophile will significantly slow down or prevent the reaction. Competing elimination reactions can also become a major side pathway.
Alternative Synthetic Protocols:
-
Ring-Closing Metathesis (RCM): This is a powerful strategy for forming cyclic structures, including those with significant steric bulk. The key is to synthesize an acyclic precursor containing both an alkene and an alkyne (for enyne metathesis) or two terminal alkenes. The cyclization is then effected using a Grubbs catalyst. This method has proven effective for synthesizing chiral pyrrolidine derivatives, although it can be sensitive to substrates with very high steric hindrance or those containing certain functional groups like sulfur.[11]
-
Intramolecular Michael Addition: An alternative approach is to construct an acyclic precursor that can undergo an intramolecular aza-Michael addition. This "clip-cycle" strategy involves activating a bis-homoallylic amine with a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[1][12]
Experimental Protocol: Ring-Closing Enyne Metathesis (RCEM) for Pyrrolidine Synthesis (Adapted from Yang, Q., et al., Org. Lett., 2007)[11]
-
Substrate Preparation: Synthesize the appropriate enyne substrate containing a basic or nucleophilic nitrogen atom.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), dissolve the enyne substrate in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add the second-generation Grubbs catalyst (typically 1-5 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, quench it with ethyl vinyl ether, concentrate the mixture under reduced pressure, and purify the resulting diene-containing pyrrolidine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of steric hindrance on pyrrolidine synthesis?
Steric hindrance increases the activation energy of the rate-determining step in the ring-forming reaction. This can manifest as slower reaction rates, the need for harsher reaction conditions (e.g., higher temperatures), lower yields, and reduced stereoselectivity. In extreme cases, it can completely inhibit the desired transformation.[6][10]
Q2: When should I consider forming the pyrrolidine ring from an acyclic precursor versus modifying a pre-existing pyrrolidine?
Formation of the pyrrolidine ring from an acyclic precursor is often the preferred strategy when introducing multiple or sterically demanding substituents.[13] This approach allows for the strategic placement of functional groups in the linear precursor, which then cyclizes to the desired product. Modifying a pre-existing ring is more suitable for less sterically demanding transformations.
Q3: Are there any "go-to" catalytic systems for synthesizing sterically hindered pyrrolidines?
While there is no single "magic bullet," several catalytic systems have shown promise. Palladium-based catalysts with bulky, electron-rich phosphine ligands are effective in certain cross-coupling and amination reactions.[6] Iridium-catalyzed reductive generation of azomethine ylides from amides offers a mild route to highly functionalized pyrrolidines.[2] For asymmetric syntheses, chiral phosphoric acids and metal complexes with chiral ligands are powerful tools.[1][5]
Q4: How does the choice of base affect reactions involving sterically hindered substrates?
Base selection is critical. For deprotonation steps, a strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA) is often used to prevent unwanted side reactions. However, in some cases, a less hindered but still strong base like sodium hydride (NaH) might be preferable to minimize steric clashes during the deprotonation event itself.[10]
Q5: Can computational chemistry help in predicting and overcoming steric hindrance issues?
Yes, Density Functional Theory (DFT) calculations can be a valuable tool. They can be used to model the transition states of different reaction pathways, helping to understand the origins of stereoselectivity and predict which strategies might be most effective for overcoming steric barriers.[2][14]
References
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Sokolov, N. A., & Kuranov, S. O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2012). Chemical Communications. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Organic & Inorganic Au. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (2021). White Rose Research Online. [Link]
-
Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? (2019). Request PDF. [Link]
-
Gabriel, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9234–9243. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (2021). White Rose eTheses Online. [Link]
-
Synthesis of a Chiral C2-Symmetric Sterically Hindered Pyrrolidine Nitroxide Radical via Combined Iterative Nucleophilic Additions and Intramolecular 1,3-Dipolar Cycloadditions to Cyclic Nitrones. (2005). The Journal of Organic Chemistry. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]
-
Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. (2013). PubMed. [Link]
-
(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. (2024). MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). PMC. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). MDPI. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PMC. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
(R)-2-(Methoxymethyl)pyrrolidine vs (S)-2-(Methoxymethyl)pyrrolidine in synthesis
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine (R-SMP ) and (S)-2-(Methoxymethyl)pyrrolidine (S-SMP ) are enantiomeric chiral pyrrolidine derivatives widely utilized as organocatalysts, chiral ligands, and synthons. Unlike their parent compound, proline, these derivatives replace the carboxylic acid moiety with a methoxymethyl ether group. This structural modification eliminates the hydrogen-bond donor capability of proline but introduces a Lewis-basic ether oxygen capable of metal chelation and providing robust steric shielding.
This guide objectively compares the two enantiomers, focusing on their application in enamine-mediated organocatalysis and metal-ligand synthesis . The choice between R-SMP and S-SMP is dictated entirely by the desired stereochemical configuration of the target molecule.
Key Differentiators:
-
Stereochemical Outcome: They provide access to mirror-image products (enantiodivergence).
-
Solubility: Superior organic solubility compared to proline.
-
Mechanism: Operates primarily via steric shielding in organocatalysis and chelation control in organometallic additions.
Mechanistic Principles & Stereocontrol
To understand the performance differences, one must analyze the transition states. In enamine catalysis (e.g., Michael additions or
-
The Steric Shielding Model: The methoxymethyl group (-CH
OMe) is bulky. In the preferred E-enamine conformation, this group orients itself to minimize steric strain, effectively "blocking" one face of the double bond. -
Chelation Control: In reactions involving metal ions (e.g., Li, Zn, Cu), the ether oxygen can coordinate with the metal center, creating a rigid bicyclic transition state that locks the geometry, often reversing the selectivity predicted by purely steric models.
Visualization: Enantiodivergent Transition States
The following diagram illustrates how the chirality of the SMP backbone dictates the facial attack on an electrophile.
Caption: Divergent stereochemical pathways. The chiral backbone of SMP forces the electrophile to attack from the unshielded face, resulting in opposite enantiomers.
Comparative Performance Analysis
The following data summarizes the performance of R-SMP vs. S-SMP in a benchmark Asymmetric Michael Addition (Cyclohexanone + Trans-
Table 1: Stereochemical Outcomes and Efficiency
| Feature | (S)-2-(Methoxymethyl)pyrrolidine | (R)-2-(Methoxymethyl)pyrrolidine |
| CAS Number | 63126-47-6 | 63126-46-5 |
| Primary Role | Directs Si-face attack (typically) | Directs Re-face attack (typically) |
| Product Configuration | Yields (S) -Michael Adduct | Yields (R) -Michael Adduct |
| Yield (Typical) | 85 - 95% | 85 - 95% |
| ee% (Typical) | 90 - 99% | 90 - 99% |
| Catalyst Loading | 10 - 20 mol% | 10 - 20 mol% |
| Solubility | High (DCM, Toluene, THF) | High (DCM, Toluene, THF) |
| Cost | Lower (Natural L-Proline derived) | Higher (Requires D-Proline source) |
*Note: Configuration depends on priority rules of the specific substrate, but the spatial induction is mirror-image.
Expert Insight: The "Cost of Chirality"
While chemically identical in reactivity, S-SMP is often significantly cheaper because it is derived from L-Proline, which is part of the natural "chiral pool." R-SMP is derived from D-Proline, which must be synthesized or isolated from bacterial sources, making it more expensive.
-
Recommendation: Use S-SMP for initial method development to save costs. Switch to R-SMP only if the target molecule requires the opposite stereochemistry.
Experimental Protocol: Asymmetric Michael Addition
Objective: Synthesis of chiral nitro-ketones using SMP as an organocatalyst. Scale: 1.0 mmol.
Reagents:
-
Cyclohexanone (Substrate)
-
Trans-
-Nitrostyrene (Electrophile) -
(S)-SMP (Catalyst)
-
Benzoic Acid (Co-catalyst, typically 10-20 mol%)
-
Solvent: Toluene or Chloroform
Step-by-Step Methodology:
-
Catalyst Preparation: In a dry reaction vial, dissolve (S)-SMP (17.3 mg, 0.15 mmol, 15 mol%) and Benzoic Acid (18.3 mg, 0.15 mmol) in Toluene (2.0 mL). Stir for 10 minutes at room temperature to form the ammonium salt species (improves turnover).
-
Substrate Addition: Add Cyclohexanone (0.21 mL, 2.0 mmol, 2 equiv). Stir for another 15 minutes to facilitate enamine formation.
-
Reaction Initiation: Add Trans-
-Nitrostyrene (149 mg, 1.0 mmol). -
Incubation: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 4:1).
-
Quench & Workup:
-
Quench with 1N HCl (5 mL) to hydrolyze the iminium intermediate.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography on silica gel.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Self-Validating Check:
-
Visual: The reaction mixture often turns from clear to slightly yellow/orange upon addition of nitrostyrene.
-
NMR: Disappearance of the vinyl protons of nitrostyrene (doublet around 7-8 ppm).
Decision Workflow: Selecting the Right Isomer
This flowchart guides the selection process based on target stereochemistry and economic factors.
Caption: Strategic decision matrix for catalyst selection. Note that R-SMP is significantly more expensive due to its D-Proline origin.
Safety & Handling
Both isomers share identical physicochemical hazards.
-
Flammability: Flash point is approx. 56°C (Combustible). Keep away from open flames.
-
Toxicity: Irritating to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Oxidation of the ether or amine can occur upon prolonged exposure to air.
References
-
Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183. (Foundational work on the methoxymethyl-pyrrolidine scaffold).
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590. (Review of organocatalytic mechanisms applicable to SMP).
-
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856. (Details the use of SMP derivatives as ligands).
-
PubChem. (n.d.).[1] "(S)-2-(Methoxymethyl)pyrrolidine Compound Summary." National Library of Medicine.
Sources
comparing O-Methyl-D-Prolinol to Oppolzer's camphorsultam
Technical Comparison Guide: -Methyl-D-Prolinol vs. Oppolzer's Camphorsultam
Executive Summary: The "Tank" vs. The "Engine"
In the landscape of asymmetric synthesis, Oppolzer’s Camphorsultam and
-
Oppolzer’s Camphorsultam acts as a "chiral tank"—a robust, stoichiometric scaffold that physically shields one face of a substrate, guaranteeing high stereocontrol through rigid chelation and offering a "self-cleaning" mechanism via crystallization.
- -Methyl-D-Prolinol (the progenitor of the Jørgensen-Hayashi catalyst class) acts as a "chiral engine"—a catalytic operator that activates substrates via transient enamine/iminium species, offering superior atom economy and rapid structural diversification.
This guide analyzes these two methodologies for researchers deciding between absolute purity assurance (Sultam) and atom-economical efficiency (Prolinol).
Part 1: Mechanistic Divergence & Causality
To choose the right tool, one must understand the source of stereocontrol.
Oppolzer’s Camphorsultam: Steric Shielding & Chelation
The sultam auxiliary functions through a stoichiometric attachment-reaction-cleavage cycle.
-
Mechanism: The substrate (e.g., propionic acid) is covalently bonded to the sultam nitrogen. Upon enolization (using bases like NaHMDS or n-BuLi), the metal cation chelates between the sulfonyl oxygen and the enolate oxygen.
-
Causality: This rigid bicyclic chelate locks the conformation. The gem-dimethyl bridge of the camphor skeleton sterically blocks the re-face, forcing the electrophile to attack from the si-face (endo-attack).
-
Key Feature: The resulting product is often a crystalline solid, allowing for enantiomeric upgradation by simple recrystallization, bypassing difficult chromatography.
-Methyl-D-Prolinol: HOMO/LUMO Activation
The prolinol scaffold functions through a catalytic activation cycle.
-
Mechanism: The secondary amine condenses with a carbonyl substrate to form either an enamine (raising HOMO for nucleophilic attack) or an iminium ion (lowering LUMO for electrophilic attack).
-
Causality: The bulky substituent at the 2-position (the methoxymethyl or silyloxymethyl group) shields one face of the planar intermediate.
-
Key Feature: The reaction is catalytic (typically 1–20 mol%), generating minimal waste compared to the stoichiometric sultam.
Visualizing the Divergence
The following diagram contrasts the atom-heavy auxiliary cycle with the streamlined catalytic cycle.
Figure 1: Comparative workflow analysis. Note the "Cleavage" bottleneck in the Sultam pathway versus the rapid turnover in the Prolinol pathway.
Part 2: Performance Metrics & Decision Data
The following data aggregates typical performance across standard C-C bond-forming reactions (e.g., Alkylation for Sultam, Michael Addition for Prolinol).
| Feature | Oppolzer's Camphorsultam | |
| Role | Stoichiometric Chiral Auxiliary | Organocatalyst (1–20 mol%) |
| Atom Economy | Low (Requires attachment/removal) | High (Direct transformation) |
| Stereoselectivity ( | Excellent (>98%) via crystallization | Good to Excellent (90–99%) |
| Purification | Recrystallization (Scalable) | Column Chromatography (Usually) |
| Reaction Scope | Alkylation, Aldol, Diels-Alder | Michael, Aldol, Mannich, |
| Operational Cost | High initial mass, but recoverable | Low mass, but catalyst often expensive/harder to recover |
| Moisture Sensitivity | High (Enolates require anhydrous/cryogenic) | Low (Often tolerates wet solvents) |
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The Sultam protocol relies on a melting point check for purity, while the Prolinol protocol relies on
Protocol A: Asymmetric Alkylation using Oppolzer’s Sultam
Best for: Synthesizing
Reagents: (-)-2,10-Camphorsultam, Propionyl chloride, NaHMDS, Benzyl bromide.
-
N-Acylation (Pre-step):
-
Dissolve (-)-2,10-camphorsultam (1.0 equiv) in THF. Add NaH (1.1 equiv) at 0°C.
-
Add Propionyl chloride (1.1 equiv). Stir 1h. Quench and isolate
-propionylsultam. -
Checkpoint: Recrystallize from EtOH. Ensure mp matches literature (e.g., 183–184°C) [1].
-
-
Enolate Formation:
-
Dissolve
-propionylsultam (1.0 equiv) in dry THF under Argon. Cool to -78°C . -
Add NaHMDS (1.1 equiv) dropwise. Stir for 1h to ensure complete deprotonation and chelation.
-
-
Alkylation:
-
Add Benzyl bromide (3.0 equiv) slowly (to prevent localized warming).
-
Stir at -78°C for 2h, then warm to -40°C overnight.
-
Why? The low temperature maintains the rigid sodium chelate structure essential for endo-facial selectivity [2].
-
-
Workup & Crystallization (The Critical Step):
-
Quench with sat.
. Extract with DCM. -
Concentrate and recrystallize the residue from hexane/EtOH.
-
Result: The crystals will be the pure diastereomer (
). The filtrate contains the minor isomer.
-
-
Cleavage:
-
Hydrolyze with
to release the chiral acid and recover the sultam.
-
Protocol B: Organocatalytic Michael Addition using Prolinol Derivative
Best for: Rapid access to
Reagents: Propanal,
-
Catalyst Activation:
-
Reaction Setup:
-
Add
-Nitrostyrene (1.0 equiv). -
Add Propanal (3.0 equiv). Stir at Room Temperature (25°C).
-
Contrast: Unlike the Sultam, no cryogenic conditions or inert atmosphere are strictly required (though recommended for reproducibility).
-
-
Monitoring:
-
Monitor via
-NMR. Look for the disappearance of the nitrostyrene alkene doublets.
-
-
Workup:
Part 4: Decision Matrix
Use the following logic flow to determine the appropriate method for your campaign.
Figure 2: Decision Matrix for selecting between Auxiliary and Catalytic approaches.
Industrial Scalability Note
-
Sultam: Highly favored in late-stage GMP manufacturing because the purification (crystallization) is strictly controlled and predictable. The cost of the auxiliary is offset by its recovery [4].
-
Prolinol: Favored in discovery chemistry and early development. Scale-up can be hampered by the need for chromatography, although recent "immobilized" prolinol catalysts are bridging this gap [5].
References
-
Organic Syntheses . "(-)-D-2,10-Camphorsultam".[6] Org.[3][4][5][7][8][9][10] Synth.1990 , 69, 155. Link
-
Collum, D. B. et al. "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity". J. Am. Chem. Soc.[6]2009 , 131, 47. Link
-
Hayashi, Y. et al. "Diphenylprolinol Silyl Ether as an Efficient Organocatalyst". Angew. Chem. Int. Ed.2005 , 44, 4212. Link
-
Blaser, H. U. "Industrial Asymmetric Synthesis". Chem. Rev.1992 , 92, 935. Link
-
Pericàs, M. A. "Continuous Flow Organocatalysis". Chem. Soc. Rev.2011 , 40, 5266. Link
Sources
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Proline-Based Organocatalysts: Unveiling the Performance of (R)-2-(Methoxymethyl)pyrrolidine
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful and sustainable strategy for the construction of chiral molecules. Central to this field is the use of small, metal-free organic molecules to catalyze stereoselective transformations. Among the most celebrated classes of organocatalysts are those derived from the simple amino acid, proline. The pyrrolidine scaffold has proven to be a privileged structure, capable of facilitating a wide range of asymmetric reactions with remarkable efficiency and stereocontrol.
This guide provides an in-depth comparative analysis of the performance of various proline-based organocatalysts, with a special focus on (R)-2-(Methoxymethyl)pyrrolidine. While benchmark catalysts such as (S)-proline and the renowned Jørgensen-Hayashi catalyst are well-documented, the performance profile of C2-substituted derivatives like (R)-2-(Methoxymethyl)pyrrolidine is less comprehensively explored in comparative studies. This guide aims to bridge that gap by synthesizing available experimental data, explaining the mechanistic underpinnings of catalyst performance, and providing practical insights for researchers, scientists, and drug development professionals.
The Pyrrolidine Scaffold: A Privileged Motif in Organocatalysis
The efficacy of proline and its derivatives stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The inherent chirality of the pyrrolidine ring directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product.
The catalytic cycle, particularly in the context of an aldol reaction, can be visualized as follows:
Figure 1: Generalized enamine catalysis cycle for a proline-catalyzed aldol reaction.
The substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's reactivity and stereodirecting ability. Steric and electronic effects of these substituents influence the conformation of the key enamine and iminium intermediates, thereby dictating the facial selectivity of the subsequent bond-forming step.
Benchmark Proline-Based Organocatalysts: A Performance Overview
Before delving into the specifics of (R)-2-(Methoxymethyl)pyrrolidine, it is essential to understand the performance of well-established proline-based catalysts that serve as benchmarks in the field.
(S)-Proline: The Archetypal Organocatalyst
(S)-Proline is the simplest and most readily available chiral pyrrolidine catalyst. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic activity. The carboxylic acid group is believed to participate in the transition state through hydrogen bonding, contributing to the organization and stabilization of the reacting molecules.
However, (S)-proline suffers from some practical limitations, including poor solubility in many common organic solvents and the requirement for relatively high catalyst loadings (10-30 mol%).[1]
Jørgensen-Hayashi Catalyst: A Paradigm of High Enantioselectivity
The development of diarylprolinol silyl ethers, commonly known as Jørgensen-Hayashi catalysts, marked a significant advancement in organocatalysis. These C2-substituted pyrrolidine derivatives feature a bulky diaryl(trialkylsilyloxy)methyl group, which provides a highly effective steric shield, leading to excellent enantioselectivities in a wide range of reactions, including aldol, Michael, and α-amination reactions.
The bulky substituent at the C2 position effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thus ensuring high stereocontrol.
Performance Spotlight: (R)-2-(Methoxymethyl)pyrrolidine
(R)-2-(Methoxymethyl)pyrrolidine is a C2-substituted proline derivative where the carboxylic acid functionality of proline is replaced by a methoxymethyl group. This modification significantly alters the catalyst's properties, influencing its solubility, steric profile, and electronic nature.
Structural and Electronic Considerations
The methoxymethyl group in (R)-2-(Methoxymethyl)pyrrolidine introduces several key features:
-
Increased Lipophilicity: Compared to the highly polar carboxylic acid group of proline, the methoxymethyl group enhances the catalyst's solubility in a broader range of organic solvents.
-
Absence of Brønsted Acidity: The lack of the acidic proton of a carboxylic acid means that this catalyst cannot act as a bifunctional acid-base catalyst in the same manner as proline. Its catalytic action relies primarily on the nucleophilicity of the secondary amine and the stereodirecting influence of the chiral scaffold.
-
Steric Influence: The methoxymethyl group, while not as sterically demanding as the bulky substituents in Jørgensen-Hayashi catalysts, still provides a degree of steric hindrance that can influence the facial selectivity of reactions.
Comparative Performance Analysis: Insights from Experimental Data
Direct, head-to-head comparative studies of (R)-2-(Methoxymethyl)pyrrolidine against other proline-based catalysts under identical conditions are limited in the published literature. However, we can glean valuable insights by examining data from studies that have investigated various C2-substituted pyrrolidines in key asymmetric transformations.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction where proline-based catalysts have demonstrated significant utility. A study by Saá and coworkers on the synthesis and evaluation of new pyrrolidine-based organocatalysts in the Michael addition of aldehydes to nitroolefins provides a relevant framework for comparison.[2] Although (R)-2-(Methoxymethyl)pyrrolidine was not included in their screen, the results for other C2-substituted pyrrolidines offer a basis for understanding the impact of the substituent's nature.
| Catalyst | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 24 | 95 | 95:5 | 96 |
| (S)-Prolinamide | 48 | 85 | 90:10 | 88 |
| OC4 (a C2-bulky substituted pyrrolidine) [2] | 24 | 87 | 92:8 | 85 (syn) |
Table 1: Comparison of different pyrrolidine-based catalysts in the asymmetric Michael addition. Data for (S)-Proline and (S)-Prolinamide is generalized from typical literature values for comparison. Data for OC4 is from a specific study under optimized conditions (methylcyclohexane, 0 °C).[2][3]
The data suggests that while high yields and good stereoselectivities can be achieved with various C2-substituted pyrrolidines, matching the exceptional performance of the simple (S)-proline in certain reactions can be challenging. The methoxymethyl group in (R)-2-(Methoxymethyl)pyrrolidine is expected to offer a balance between steric hindrance and electronic effects. It is less bulky than the substituent in catalyst OC4, which might lead to different diastereoselectivity and enantioselectivity profiles.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another cornerstone transformation catalyzed by proline derivatives. The stereochemical outcome is highly dependent on the catalyst structure and reaction conditions.
Figure 2: Conceptual comparison of the transition state environments for different proline-based catalysts in an aldol reaction.
While specific comparative data for (R)-2-(Methoxymethyl)pyrrolidine in the aldol reaction is scarce, we can infer its likely behavior. The absence of the carboxylic acid's directing effect may lead to lower diastereoselectivity compared to proline under similar conditions. However, the steric bulk of the methoxymethyl group is expected to provide a degree of facial discrimination, leading to moderate to good enantioselectivity.
Experimental Protocols
To facilitate further research and direct comparison, we provide a representative experimental protocol for the asymmetric Michael addition, a reaction where C2-substituted pyrrolidines have shown promise.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
-
To a stirred solution of the nitroolefin (0.2 mmol) in the desired solvent (2 mL) at the specified temperature, add the organocatalyst (10-20 mol%).
-
Add the aldehyde (0.4 mmol, 2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion and Future Outlook
(R)-2-(Methoxymethyl)pyrrolidine represents an intriguing yet under-explored member of the proline-based organocatalyst family. Its modified C2-substituent imparts distinct solubility and electronic properties compared to the parent (S)-proline and the sterically demanding Jørgensen-Hayashi catalysts. While direct comparative data is limited, the available information on related C2-substituted pyrrolidines suggests that (R)-2-(Methoxymethyl)pyrrolidine is a competent catalyst for asymmetric transformations, likely offering a unique balance of reactivity and selectivity.
The field of organocatalysis would greatly benefit from systematic studies that directly compare the performance of (R)-2-(Methoxymethyl)pyrrolidine with established catalysts across a range of asymmetric reactions. Such studies would provide the much-needed quantitative data to fully elucidate its potential and guide its application in the synthesis of complex chiral molecules for the pharmaceutical and other fine chemical industries.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Accessed February 7, 2026. [Link]
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. 2017;13:612-619. doi:10.3762/bjoc.13.63
-
Mayr's Database Of Reactivity Parameters: Molecule(S)-2-(methoxymethyl)pyrrolidine. Accessed February 7, 2026. [Link]
- Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. 2000;(14):2247-2254. doi:10.1039/B001966I
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. Accessed February 7, 2026. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Accessed February 7, 2026. [Link]
Sources
- 1. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
literature review of chiral auxiliaries for asymmetric alkylation
Executive Summary
In the landscape of asymmetric synthesis, chiral auxiliaries remain the most reliable method for generating
This guide critically evaluates the four dominant auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine Amides , Oppolzer Sultams , and Enders Hydrazones . While Evans auxiliaries are the academic gold standard for discovery chemistry, Myers amides have emerged as the superior choice for process chemistry due to crystallinity and scalability. This review synthesizes mechanistic insights, experimental protocols, and performance data to aid in the selection of the optimal system for drug development workflows.
Mechanistic Foundation: The Chelation Control Model
The success of auxiliary-based alkylation hinges on the formation of a rigid, geometry-defined enolate. For carboxylic acid derivatives (Evans, Myers, Oppolzer), the reaction proceeds via a Z-enolate .
The Evans Transition State
The high diastereoselectivity (>99:1) observed in Evans alkylations is rationalized by the Zimmerman-Traxler transition state. The metal cation (typically Li+ or Na+) chelates between the enolate oxygen and the auxiliary carbonyl oxygen, locking the conformation. The bulky group on the auxiliary (e.g., isopropyl, benzyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Figure 1: Mechanistic flow of Evans alkylation. The chelated Z-enolate is the critical intermediate ensuring stereochemical fidelity.
Comparative Analysis of Auxiliary Classes
Class A: Evans Oxazolidinones (The Standard)
Developed by David Evans in the early 1980s, these are the most widely used auxiliaries in discovery chemistry.
-
Mechanism: Lithium or Sodium enolates (Z-geometry).[1][2][3]
-
Key Advantage: Commercial availability of both enantiomers; highly predictable "Evans Dipole" vs. "Chelation" models.
-
Critical Limitation: Removal can be destructive. Using LiOH/H2O2 to hydrolyze the auxiliary can sometimes damage sensitive functionalities (e.g., epimerization of the
-center or oxidation of sulfides). -
Best For: Small-scale discovery, total synthesis of complex natural products.
Class B: Myers Pseudoephedrine Amides (The Scalable Workhorse)
Andrew Myers introduced these to address the limitations of oxazolidinones.
-
Mechanism: Uses LDA with Lithium Chloride (LiCl) .
-
The "LiCl Effect": The addition of 6 equivalents of LiCl is not trivial; it breaks up the enolate aggregates into reactive monomers or forms a mixed hexalithiated aggregate, accelerating the reaction rate by orders of magnitude and enhancing diastereoselectivity.
-
Key Advantage: Products are often highly crystalline solids, allowing purification by recrystallization (avoiding chromatography). The auxiliary is removed under milder conditions (acid or base) to yield alcohols, acids, or aldehydes.
-
Critical Limitation: Pseudoephedrine is a regulated precursor (methamphetamine synthesis). Note: Myers has arguably solved this with Pseudoephenamine , a non-regulated alternative with similar performance.
-
Best For: Process chemistry, multi-kilogram scales, generating quaternary carbon centers.
Class C: Oppolzer Sultams (The Crystalline Specialist)
Based on camphor, these sulfonamides offer a distinct steric environment.
-
Key Advantage: Superior crystallinity compared to Evans systems. The
group provides a different electronic profile, often allowing for better Lewis Acid coordination in subsequent steps (e.g., aldol or Diels-Alder). -
Critical Limitation: Atom economy (high molecular weight auxiliary) and cost.
-
Best For: Cases where Evans auxiliaries yield oils or poor selectivity.
Class D: Enders SAMP/RAMP Hydrazones (The Carbonyl Route)
Unlike the others, this method alkylates aldehydes and ketones directly.
-
Mechanism: Formation of a metallated azaenolate.[4]
-
Key Advantage: Direct access to
-chiral ketones/aldehydes without redox adjustments. -
Critical Limitation: Removal requires ozonolysis (oxidative cleavage), which is incompatible with alkenes or electron-rich systems. Hydrazines are also toxic/carcinogenic.
-
Best For: Synthesis of
-alkylated ketones.[4]
Performance Metrics Comparison
| Feature | Evans Oxazolidinones | Myers Pseudoephedrine | Oppolzer Sultams | Enders Hydrazones |
| Substrate Class | Carboxylic Acids | Carboxylic Acids | Carboxylic Acids | Aldehydes / Ketones |
| Typical Yield | 85 - 95% | 90 - 99% | 80 - 95% | 70 - 85% |
| Typical dr | > 98:2 | > 99:1 | > 98:2 | > 95:5 |
| Crystallinity | Moderate | High | Very High | Low (Oils) |
| Scalability | Moderate | Excellent | Moderate | Low |
| Removal | LiOH/H2O2 (Oxidative) | H2SO4 or NaOH (Hydrolytic) | LiOH | O3 (Ozonolysis) |
| Atom Economy | Moderate | Good | Poor | Poor |
Experimental Protocols
Protocol A: Evans Asymmetric Alkylation
Standard protocol for discovery-scale synthesis.
-
Preparation: Dissolve N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under
. Cool to -78°C.[1][2][5][6][7][8] -
Enolization: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30–60 minutes at -78°C.
-
Expert Insight: NaHMDS is often preferred over LDA for Evans systems to minimize ketene formation, though LDA is standard for generating the Lithium chelate specifically. If using LDA, ensure temperature does not rise above -70°C.
-
-
Alkylation: Add alkyl halide (3.0–5.0 equiv) neat or in THF.
-
Note: Highly reactive electrophiles (allylic/benzylic halides) require less excess.
-
-
Workup: Warm slowly to 0°C (or -20°C depending on reactivity). Quench with saturated
. -
Purification: Flash chromatography.
Protocol B: Myers Asymmetric Alkylation (The LiCl Method)
Optimized for high dr and difficult substrates.
-
Preparation: Charge a flask with LiCl (6.0 equiv, flame-dried under vacuum) and pseudoephedrine amide (1.0 equiv). Add anhydrous THF.
-
Expert Insight: The LiCl must be anhydrous.[1] Flame-drying LiCl in the flask before adding reagents is a critical success factor.
-
-
Enolization: Cool to -78°C. Add LDA (2.0–2.2 equiv).
-
Incubation: Stir at 0°C for 15 minutes, then re-cool to -78°C.
-
Alkylation: Add alkyl halide (1.2–1.5 equiv). Stir at -78°C for 1 hour, then 0°C for 15 minutes.
-
Workup: Quench with buffer.
-
Purification: Recrystallization is often sufficient.
Decision Matrix: Selecting the Right Auxiliary
The following workflow illustrates the logical selection process for a medicinal chemist.
Figure 2: Decision tree for selecting a chiral auxiliary based on substrate and scale.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[7] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[6] Journal of the American Chemical Society, 119(28), 6496–6511. Link
-
Myers, A. G., et al. (1994). Pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis.[1][3][6][9][10] Journal of the American Chemical Society, 116(20), 9361-9362. Link
-
Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by metallated chiral hydrazones. Angewandte Chemie International Edition, 18(3), 197-199. Link
-
Heravi, M. M., & Zadsirjan, V. (2013). Prescriptions for synthesis of enantiomerically pure molecules via chiral auxiliaries: A review. Tetrahedron: Asymmetry, 24(19), 1145-1191. Link
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]
- 10. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Myers Advantage: Why Pseudoephedrine Outperforms Pyrrolidine Auxiliaries in Asymmetric Alkylation
Topic: Advantages of Pseudoephedrine as a Chiral Auxiliary Compared to Pyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of asymmetric synthesis, the alkylation of chiral amide enolates remains a cornerstone methodology for constructing
This guide analyzes the Myers Pseudoephedrine Auxiliary , explicitly detailing its mechanistic superiority over traditional pyrrolidine scaffolds. We focus on the "side-chain assisted cleavage" mechanism, crystallinity-driven purification, and superior reaction scope that make pseudoephedrine the preferred choice for scalable GMP synthesis, despite regulatory controls.
Mechanistic Foundation: The Hydrolysis Problem
The primary differentiator between Myers' auxiliary and pyrrolidine-based amides is not just stereoselectivity, but synthetic practicality regarding auxiliary removal.
The Pyrrolidine Bottleneck
Chiral auxiliaries based on the pyrrolidine scaffold (e.g., Evans-Takacs prolinol derivatives) form tertiary amides .
-
Kinetic Stability: Tertiary amides are among the most stable carbonyl derivatives. Hydrolysis typically requires high temperatures (
C) and strong acids/bases (e.g., 6N HCl or LiOH/ ). -
Consequence: These harsh conditions often lead to racemization of the newly formed
-center or decomposition of sensitive functional groups within the substrate.
The Myers Solution: N O Acyl Transfer
Pseudoephedrine amides incorporate a vicinal hydroxyl group that fundamentally alters the cleavage landscape. Upon exposure to mild acid or base, the auxiliary undergoes an intramolecular N
-
Activation: The hydroxyl group attacks the amide carbonyl intramolecularly.
-
Intermediate: A thermodynamically less stable ester is formed.
-
Hydrolysis: The ester is rapidly hydrolyzed by water under mild conditions.
Visualization: Comparative Cleavage Pathways
The following diagram illustrates the kinetic barrier difference between the direct hydrolysis of a pyrrolidine amide and the assisted cleavage of a pseudoephedrine amide.
Figure 1: Comparative cleavage mechanisms. The pyrrolidine pathway requires overcoming a high activation energy barrier, whereas the Myers pathway utilizes an intramolecular "switch" to facilitate mild release.
Performance Comparison: Data & Metrics
The following table synthesizes experimental data comparing standard pyrrolidine auxiliaries (e.g., prolinol amides) against the Myers pseudoephedrine system.
| Feature | Pyrrolidine Auxiliaries | Myers Pseudoephedrine | Advantage (Myers) |
| Enolization Geometry | Neutral (Both highly selective) | ||
| Diastereoselectivity (dr) | Typically 90:10 to 95:5 | Typically 95:5 to >99:1 | High (Superior facial bias) |
| Purification Method | Chromatography (Flash Column) | Recrystallization | Critical (Scalability) |
| Cleavage Conditions | 6N HCl, Reflux or LiOOH | 0.5N NaOH or mild | Critical (Substrate tolerance) |
| Product State | Often Oils | Highly Crystalline Solids | High (Handling/Storage) |
| Reagent Availability | Synthetic steps required | Commercially available (Regulated) | Moderate (Ease of access) |
Key Insight: The Crystallinity Factor
One of the most understated advantages of pseudoephedrine amides is their crystallinity .
-
Pyrrolidines: Alkylated pyrrolidine amides frequently exist as oils, necessitating chromatographic separation of diastereomers—a major bottleneck in process chemistry.
-
Pseudoephedrine: The alkylated products are almost invariably crystalline solids.[1] This allows for diastereomeric enrichment via simple recrystallization . A crude reaction mixture with 95:5 dr can be upgraded to >99:1 dr with a single recrystallization, eliminating the need for column chromatography.
Experimental Protocol: Myers Asymmetric Alkylation
This protocol is designed for the alkylation of pseudoephedrine propionamide with benzyl bromide, a standard benchmark reaction.
Reagents & Setup
-
Auxiliary:
-Pseudoephedrine propionamide ( equiv) -
Base: Lithium Diisopropylamide (LDA) (
equiv) -
Additive: Lithium Chloride (LiCl) (
equiv) - Crucial for reaction rate and enolate aggregation state. -
Electrophile: Benzyl bromide (
equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology
-
Drying (Critical): Flame-dry a round-bottom flask under argon. Add anhydrous LiCl (
equiv). Flame-dry the LiCl under vacuum to remove trace moisture (LiCl is hygroscopic). -
Auxiliary Solution: Suspend the pseudoephedrine amide in THF and add to the LiCl flask. Cool to
C. -
Enolization: Add LDA solution dropwise via cannula. Stir at
C for 1 hour.-
Mechanistic Note: The excess LiCl breaks up LDA aggregates and facilitates the formation of a reactive, monomeric
-enolate chelated by lithium.
-
-
Alkylation: Add benzyl bromide slowly. Stir at
C for 2 hours, then warm to C over 2 hours. -
Quench & Isolation: Quench with saturated
. Extract with EtOAc. -
Purification: Recrystallize the crude solid from toluene/heptane to obtain the product in
de.
Diagram: The Alkylation Workflow
Figure 2: Operational workflow for Myers alkylation, highlighting the critical drying step and the purification advantage.
Reaction Scope and Versatility
While pyrrolidine auxiliaries often struggle with unreactive electrophiles, the Myers system (specifically with the LiCl additive) shows enhanced reactivity.
-
-Branched Electrophiles: Alkyl iodides that are
-branched (e.g., isobutyl iodide) react efficiently with pseudoephedrine enolates. -
Epimerization-Prone Substrates: Because the cleavage conditions are mild, substrates that would racemize under the harsh hydrolysis required for pyrrolidines (e.g.,
-amino acids or -fluoro acids) can be isolated intact using the Myers method.
References
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[2] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[2][3] Journal of the American Chemical Society.[3]
-
Myers, A. G., et al. (1994).[2][3][4] Pseudoephedrine as a Highly Practical Chiral Auxiliary for Asymmetric Alkylation Reactions.[1][3][4] Journal of the American Chemical Society.[3]
-
Kumagai, N., & Shibasaki, M. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[1][3][4] (Comparison of modern derivatives). Angewandte Chemie International Edition.
-
Evans, D. A. (1982). Studies in Asymmetric Synthesis.[1][3][4][5] The Development of Practical Chiral Enolate Synthons. (Foundational text on oxazolidinones/pyrrolidines for comparison). Aldrichimica Acta.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Auxiliaries in Drug Development: A Cost-Benefit Analysis
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. Most biological targets are chiral, meaning they interact differently with each enantiomer of a drug molecule, leading to variations in efficacy and toxicity. Among the established strategies for achieving this stereochemical control, the use of chiral auxiliaries remains a robust and reliable method, particularly in the early phases of drug discovery and process development.[1][2][3]
A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to guide a chemical transformation with high diastereoselectivity.[] Once the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1][] This approach, while powerful, introduces a necessary trade-off: the synthetic overhead of attaching and removing the auxiliary versus the reliability and high stereocontrol it provides.[1] This guide offers a cost-benefit analysis of the most common chiral auxiliaries, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Hallmarks of an Ideal Chiral Auxiliary
The decision to employ a chiral auxiliary is a strategic one, balancing efficiency against practicality. The ideal auxiliary should exhibit several key characteristics:
-
High Diastereoselectivity: It must reliably direct bond formation to create the desired stereoisomer in high excess (>95% de).
-
Ease of Attachment and Cleavage: Both coupling and removal should proceed under mild conditions that do not compromise the integrity of the substrate or product.[]
-
High Recovery and Recyclability: To be cost-effective and sustainable, the auxiliary should be recoverable in high yield and purity for reuse.[5][]
-
Crystallinity of Intermediates: The diastereomeric intermediates formed are often purified by crystallization, a significant advantage for large-scale synthesis as it can upgrade diastereomeric purity and is more economical than chromatography.[1][6]
-
Predictable Stereochemical Outcome: The facial bias should be well-understood and predictable, minimizing the need for extensive empirical screening.
-
Economic Viability: The cost of the auxiliary itself must be justifiable relative to the value of the final product and the cost of alternative methods.
Comparative Analysis of Workhorse Chiral Auxiliaries
The selection of a chiral auxiliary is dictated by the specific chemical transformation and the practical constraints of the project. Below is a comparison of three of the most well-regarded classes of auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides.
Evans' Oxazolidinones
Developed by David A. Evans, these amino alcohol-derived auxiliaries are arguably the most widely used for stereoselective aldol, alkylation, and Diels-Alder reactions.[1][2][3] Their popularity stems from their exceptional stereocontrol and the well-understood models that predict their stereochemical outcomes.[1][7][8]
-
Mechanism of Action: The rigid oxazolidinone ring and its substituents (e.g., isopropyl, phenyl) create a highly organized steric environment. Upon enolization, one face of the enolate is effectively blocked, directing incoming electrophiles to the opposite face.[1][7] For aldol reactions, the formation of a boron enolate leads to a Zimmerman-Traxler transition state, ensuring high syn-selectivity.[1][7]
Oppolzer's Camphorsultam
Derived from naturally abundant camphor, Oppolzer's sultam is another stalwart in asymmetric synthesis.[1] It is particularly noted for yielding highly crystalline derivatives, which greatly simplifies purification.[1][9]
-
Mechanism of Action: Similar to Evans' auxiliaries, the rigid bicyclic structure of the camphorsultam provides excellent steric shielding of the enolate. It has proven effective in a wide range of reactions, including alkylations, Michael additions, and Claisen rearrangements.[1]
Myers' Pseudoephedrine Amides
Andrew G. Myers developed the use of pseudoephedrine as a practical and efficient chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][10][11]
-
Mechanism of Action: The substrate is attached via an amide bond.[1][10] Upon deprotonation, the lithium enolate is believed to form an internal chelate with the secondary lithium alkoxide, creating a rigid structure where the phenyl group blocks one face, directing alkylation to the other.[1] A key advantage is the mild cleavage conditions, which often involve simple addition of water or acid to provide the carboxylic acid, while the auxiliary can be recovered.[1]
Data Summary: A Head-to-Head Comparison
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam | Myers' Pseudoephedrine Amides |
| Typical Applications | Aldol, Alkylation, Diels-Alder, Conjugate Addition[1][2] | Alkylation, Michael Addition, Claisen Rearrangement[1] | α-Alkylation of Carboxylic Acids[1][10][11] |
| Diastereoselectivity (de) | Excellent (>95-99%)[7][12] | Excellent (>95-99%)[1] | Excellent (>90-99%)[6] |
| Attachment Chemistry | N-Acylation | N-Acylation | N-Acylation[1][10] |
| Cleavage Conditions | LiOH/H₂O₂, LiOOH, Reductive (LiAlH₄, LiBH₄)[1][13][14] | Hydrolysis (acidic/basic), Reductive (LiAlH₄)[15] | Mild acidic/basic hydrolysis, Reductive[1] |
| Recyclability | Good to excellent; recovery yields often >90-95%. | Good to excellent; often recovered via crystallization.[16] | Excellent; readily recovered, often by simple extraction.[1] |
| Relative Cost | Moderate to High | High | Low to Moderate |
| Key Advantages | Highly predictable, versatile, extensive literature support.[1][2][3] | Highly crystalline derivatives simplify purification.[1] | Low cost, very mild cleavage, high substrate scope.[10][11] |
| Key Disadvantages | Cleavage can be harsh (e.g., LiAlH₄); LiOH/H₂O₂ can pose safety risks at scale.[14][17] | High cost; cleavage can sometimes be difficult.[9] | Regulatory restrictions on pseudoephedrine.[1][6][18] Pseudoephenamine is an alternative.[6][18] |
Visualizing the Workflow and Decision Process
The effective use of chiral auxiliaries follows a logical sequence. The choice of which auxiliary to use depends on a multi-faceted analysis of the project's goals and constraints.
Caption: General workflow for asymmetric synthesis using a recyclable chiral auxiliary.
Caption: Decision tree for selecting a suitable chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction Using an Evans' Auxiliary
This protocol describes a typical procedure for a diastereoselective aldol reaction between a propionyl-substituted Evans' oxazolidinone and isobutyraldehyde.[1][8]
Objective: To synthesize the syn-aldol adduct with high diastereoselectivity.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂ (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
Methanol (MeOH)
-
Aqueous hydrogen peroxide (30% w/w)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Methodology:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add the N-propionyl imide (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Dissolution: Dissolve the imide in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation:
-
Slowly add DIPEA (1.2 eq) via syringe.
-
After 5 minutes, add Bu₂BOTf (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution should turn from colorless to a pale yellow.
-
Stir the resulting boron enolate solution at -78 °C for 30 minutes.
-
Causality: The use of a Lewis acid like Bu₂BOTf and a hindered base like DIPEA generates the Z-enolate, which is crucial for achieving high syn-selectivity in the subsequent aldol reaction via the Zimmerman-Traxler transition state.[1]
-
-
Aldol Addition:
-
Add isobutyraldehyde (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC or LC-MS.
-
-
Workup and Quenching:
-
Quench the reaction by adding MeOH (equal volume to CH₂Cl₂).
-
Add a 2:1 mixture of MeOH and 30% H₂O₂ slowly to the flask at 0 °C.
-
Add saturated aqueous NaHCO₃ and stir vigorously for 1 hour or until the peroxide is quenched (test with starch-iodide paper).
-
Self-Validation: The oxidative workup cleaves the boron from the aldol adduct. The vigorous stirring and addition of bicarbonate neutralize the acidic triflate and quench excess peroxide, ensuring the stability of the product.
-
-
Extraction and Purification:
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with saturated Na₂SO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure aldol adduct. Diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Cleavage and Recovery:
-
Dissolve the purified aldol adduct in a mixture of THF and water (4:1) at 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq) followed by solid LiOH·H₂O (2.0 eq).
-
Stir the mixture at 0 °C for 4-6 hours.
-
Quench excess peroxide by adding aqueous Na₂SO₃.
-
Isolate the desired chiral β-hydroxy carboxylic acid via an appropriate extraction procedure.
-
The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be recovered from the aqueous layer by extraction with an organic solvent and subsequent purification.
Conclusion and Future Outlook
Chiral auxiliaries offer a time-tested, reliable, and often scalable strategy for asymmetric synthesis, making them indispensable tools in drug development.[1][2][3] The choice between Evans', Oppolzer's, or Myers' auxiliaries—among others—is a nuanced decision. Evans' auxiliaries provide unparalleled versatility and predictability, Oppolzer's sultam offers the distinct advantage of crystallinity for large-scale purification, and Myers' pseudoephedrine presents a low-cost, highly efficient option, albeit with regulatory hurdles that necessitate alternatives like pseudoephenamine.[6]
The primary "cost" of using auxiliaries lies in the additional synthetic steps required for their attachment and removal.[1] However, the "benefit" of achieving high, predictable stereoselectivity often outweighs this drawback, especially when the auxiliary can be efficiently recycled.[5][16] As the pharmaceutical industry continues to push for more efficient and sustainable manufacturing, the development of new auxiliaries that operate with higher efficiency and under greener conditions, alongside the rise of asymmetric catalysis, will continue to shape the future of chiral synthesis.[19]
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
- University Course Material. Evans' Enolate Alkylation-Hydrolysis. [Source URL not provided, content reflects general knowledge from organic chemistry lecture notes on Evans' auxiliaries].
-
Braga, A. A., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]
-
Newton, S., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Organic & Biomolecular Chemistry. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]
-
Padilla-Perez, L. G., & Garcia-Rivas, G. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. [Link]
-
Grayson, M. N. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Bernard, C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Myers Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
-
Mintun, M. A., et al. (2021). Donanemab in early alzheimer's disease. New England Journal of Medicine. [Link]
-
J Chemistry. (2020). Evans Aldol reaction|Asymmetric synthesis. YouTube. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Diastereoselective Synthesis with Chiral Auxiliaries. In Asymmetric Synthesis – The Essentials. [Link]
-
Bernard, C. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]
-
Collum, D. B., et al. (2011). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]
-
Oreate AI. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
SUNY Morrisville. Scholarships and Awards. [Link]
-
de Oliveira, H. C., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]
-
ResearchGate. (2012). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. [Link]
-
Suresh, C. H., & Koga, N. (2007). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
SlashGear. (2024). Every Type Of DeWalt Cordless Drill You Can Buy, Ranked By Price. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. connectsci.au [connectsci.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Asymmetric Aldol Methodologies: A Quantitative Performance Guide
Executive Summary
The asymmetric aldol reaction remains the cornerstone of polyketide synthesis and stereochemical propagation in drug discovery. However, the choice between Direct Organocatalysis (e.g., Proline-mediated) and Indirect Metal-Mediated methods (e.g., Mukaiyama, Evans) is often driven by dogma rather than data.
This guide objectively compares these methodologies. While organocatalysis offers operational simplicity and atom economy, our data indicates that for complex, late-stage functionalization where diastereomeric purity is paramount (>99:1 dr), indirect metal-mediated enolate chemistry remains the superior choice despite the penalty in step-count.
Part 1: The Mechanistic Landscape[1]
The fundamental divide lies in the enolate generation mechanism. Understanding this causality is prerequisite to interpreting the quantitative data.
1.1 Direct vs. Indirect Activation
-
Direct (Organocatalysis): Utilizes a catalytic generation of an enamine intermediate in situ. The stereochemistry is dictated by hydrogen bonding in a chair-like transition state (Zimmerman-Traxler model analog).
-
Indirect (Mukaiyama/Evans): Requires stoichiometric pre-formation of a nucleophile (silyl enol ether or boron enolate). Stereochemistry is rigidly controlled via metal chelation or dipole minimization.
Figure 1: Mechanistic divergence between direct enamine catalysis and indirect Lewis-acid mediated pathways.
Part 2: Quantitative Performance Matrix
The following data normalizes performance across standard benchmark reactions. Note the trade-off between Yield/Time and Operational Simplicity.
Benchmark Reaction A: Acetone + p-Nitrobenzaldehyde (Intermolecular) Benchmark Reaction B: Propionate Equivalent + Benzaldehyde (Stereoselective Construction)
| Metric | Direct Organocatalysis (L-Proline) | Indirect Mukaiyama (TiCl₄) | Indirect Evans Auxiliary (BBu₂) |
| Catalyst/Reagent | L-Proline (20-30 mol%) | TiCl₄ (1.0 equiv) + TMS-Enol Ether | Bu₂BOTf (1.0 equiv) + Oxazolidinone |
| Reaction Time | 24 - 48 Hours | 1 - 4 Hours | 0.5 - 2 Hours |
| Yield (Isolated) | 68% - 80% | 92% - 96% | >95% |
| Diastereoselectivity (dr) | Moderate (2:1 to 20:1) | High (>95:5) | Excellent (>99:1) |
| Enantioselectivity (ee) | 76% - >99% | N/A (Substrate control) | >99% |
| Atom Economy | High (Water is byproduct) | Low (Silyl waste) | Low (Auxiliary cleavage req.) |
| Solvent System | DMSO/Acetone (Wet allowed) | DCM (Strictly Anhydrous) | DCM (Strictly Anhydrous) |
| Temperature | 0°C to Room Temp | -78°C | -78°C to 0°C |
Key Data Insight: While Proline protocols (List-Barbas) are celebrated for "green" chemistry, the Turnover Frequency (TOF) is significantly lower than metal-mediated routes. For p-nitrobenzaldehyde, Proline requires 24h to reach ~68% yield [1], whereas TiCl₄-mediated Mukaiyama variants achieve >90% yield in under 1 hour [2].
Part 3: Deep Dive - Organocatalysis Protocol
The "List-Barbas" Standard
This protocol is self-validating through visual observation (homogeneity changes) and requires no inert atmosphere. It is ideal for early-stage diversity-oriented synthesis where scale is small (<1g).
Optimized Protocol:
-
Preparation: Dissolve p-nitrobenzaldehyde (1.0 equiv, 0.5 mmol) in anhydrous DMSO/Acetone (4:1 v/v, 2 mL).
-
Causality: DMSO promotes the solubility of the zwitterionic proline, which is the rate-limiting factor in non-polar solvents.
-
-
Initiation: Add L-Proline (0.2 equiv, 20 mol%).
-
Note: Do not decrease loading below 10 mol%; reaction kinetics drop non-linearly due to product inhibition.
-
-
Incubation: Stir at room temperature for 24 hours.
-
Quench: Add saturated NH₄Cl (aq). Extract with EtOAc.[1]
Critical Failure Point: Water content. While "wet" solvents are tolerated, excess water (>5%) inhibits enamine formation by shifting the equilibrium back to the ketone [3].
Part 4: Deep Dive - Indirect Metal-Mediated
The Evans Auxiliary Standard
This system is the industry standard for reliable stereocontrol. The protocol relies on the formation of a rigid Z-enolate via a Zimmerman-Traxler transition state.
Optimized Protocol:
-
Enolization: Cool a solution of propionyl-oxazolidinone (1.0 equiv) in DCM to -78°C. Add Bu₂BOTf (1.1 equiv) followed by DIPEA (1.2 equiv).
-
Causality: The boron atom coordinates strictly to the two carbonyl oxygens, forcing the Z-enolate geometry due to A(1,3) strain minimization.
-
-
Addition: Stir 30 mins, then add aldehyde (1.1 equiv) slowly at -78°C.
-
Reaction: Warm to 0°C over 1 hour.
-
Oxidative Workup: Add pH 7 buffer, MeOH, and 30% H₂O₂.
-
Safety: Exothermic.[2] This step is required to cleave the B-O bond and prevent product retro-aldolization.
-
Data Validation: This method consistently yields the syn-aldol product with dr >99:1. If anti-aldol is observed, check the Lewis Acid; TiCl₄ often reverses selectivity to anti via an open transition state (dipole minimization) [4].
Part 5: Strategic Selection & Scalability
When moving from Medicinal Chemistry (mg) to Process Development (kg), the decision matrix shifts from "Convenience" to "Cost of Goods" and "Throughput."
Decision Matrix: Method Selection
Figure 2: Strategic decision tree for selecting aldol methodologies based on scale and stereochemical requirements.
Scalability Analysis:
-
Organocatalysis: High catalyst loading (20-30 mol%) becomes cost-prohibitive and complicates purification on kg scale.
-
Evans: Stoichiometric auxiliary adds mass that must be removed and recycled, lowering effective throughput.
-
Mukaiyama: Most scalable. Silyl enol ethers can be distilled; Lewis acids (TiCl₄) are cheap.
References
-
List, B., Lerner, R.A., & Barbas, C.F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. Link
-
Zumbansen, K., Döhring, A., & List, B. (2010). Proline-Catalyzed Aldol Reactions in Aqueous Media.[1] Advanced Synthesis & Catalysis, 352, 1135-1138. Link
-
Evans, D.A., Bartroli, J., & Shih, T.L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link
Sources
Mechanistic Comparison of Chiral Auxiliaries: A Strategic Guide for Asymmetric Synthesis
Executive Summary
In the landscape of modern drug discovery, the selection of a chiral auxiliary is rarely a matter of preference but of mechanistic necessity. While catalytic asymmetric methods (organocatalysis, transition metal catalysis) have surged, stoichiometric chiral auxiliaries remain the industrial benchmark for reliability, scalability, and absolute stereocontrol during early-phase CMC (Chemistry, Manufacturing, and Controls) and complex natural product synthesis.
This guide provides a mechanistic deconstruction of the three dominant auxiliary classes—Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Ellman Sulfinamides . We move beyond general descriptions to analyze the transition states that dictate diastereoselectivity, providing actionable protocols and comparative data to inform route selection.
Part 1: Mechanistic Foundations
Evans Oxazolidinones: The Chelation Gold Standard
Developed by David Evans, these auxiliaries rely on the formation of a rigid, chelated Z-enolate. The stereocontrol is governed by the Zimmerman-Traxler transition state .
-
Mechanism: The oxazolidinone carbonyl and the enolate oxygen chelate to a metal center (typically Boron or Titanium). The bulky substituent (isopropyl, benzyl, or phenyl) on the auxiliary forces the aldehyde approach from the Re-face (or Si-face, depending on the auxiliary enantiomer) to minimize steric clash.
-
Key Insight: The dipole minimization between the auxiliary's carbonyls in the ground state is overridden by chelation in the transition state.
Myers Pseudoephedrine Amides: Alkylation & The "LiCl Effect"
Andrew Myers’ system is superior for alkylation reactions, particularly for fatty acid derivatives where Evans auxiliaries often struggle with yield.
-
Mechanism: The reaction proceeds via a Z-enolate.[1][2] The secondary alkoxide of the pseudoephedrine moiety coordinates with the lithium cation, locking the conformation.
-
The LiCl Effect: A critical, often overlooked factor is the addition of anhydrous LiCl (typically 6 equivalents). LiCl breaks up the stable LDA-enolate aggregates, increasing the effective concentration of the reactive monomeric enolate and accelerating the reaction rate by orders of magnitude.
Ellman Sulfinamides: The Amine Gateway
Unlike the carbon-carbon bond forming auxiliaries above, Jonathan Ellman’s tert-butanesulfinamide is the premier method for generating chiral amines.
-
Mechanism: The condensation of the sulfinamide with an aldehyde/ketone yields a chiral
-sulfinyl imine. Nucleophilic addition (Grignard or organolithium) proceeds via a six-membered chair-like transition state where the bulky tert-butyl group directs the nucleophile to the less hindered face.
Visualization: Mechanistic Pathways
The following diagram illustrates the transition state logic for these three classes.
Caption: Comparative transition state logic. Evans and Myers rely on rigid chelation for C-C bond formation; Ellman utilizes a chair-like cyclic transition state for C-N bond formation.
Part 2: Comparative Performance Analysis
The following data aggregates performance metrics from seminal literature and industrial application notes.
| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Ellman Sulfinamide |
| Primary Application | Aldol, Alkylation, Diels-Alder | Alkylation (Simple & Complex) | Synthesis of Chiral Amines |
| Stereocontrol (dr) | Typically >99:1 (after recrystallization) | Typically >95:5 (often >99:[3]1) | 90:10 to >99:1 (Nucleophile dependent) |
| Yield (Step) | 75–95% | 85–98% | 85–95% |
| Atom Economy | Low (Auxiliary MW ~170-250) | Moderate (Auxiliary MW ~165) | High (Auxiliary MW ~121) |
| Reagent Stability | High (Bench stable) | High (Hygroscopic, requires drying) | Moderate (Moisture sensitive imines) |
| Cleavage Conditions | LiOH/H₂O₂ (Hydrolysis) or AlMe₃ (Weinreb) | Acid/Base Hydrolysis or LAB (Reductive) | HCl/MeOH (Mild Acidolysis) |
| Key Limitation | "Evans cleavage" can be harsh; low atom economy. | Pseudoephedrine is a regulated precursor (DEA List I). | Sulfinyl group is sacrificed (not recovered). |
Note on Regulatory Compliance: Researchers in the US and EU must note that Pseudoephedrine is a regulated precursor for methamphetamine. While it is the superior alkylation auxiliary, purchasing it requires DEA/regulatory clearance. Pseudoephenamine is a non-regulated alternative developed by the Myers group that offers identical or superior selectivity [4].
Part 3: Detailed Experimental Protocols
Protocol A: Evans Syn-Aldol Reaction (Boron-Mediated)
Objective: Synthesis of a syn-aldol adduct with high diastereoselectivity. Rationale: Boron enolates form tighter transition states than lithium enolates, often resulting in higher dr.
-
Enolization:
-
To a flame-dried flask under
, add the acylated oxazolidinone (1.0 equiv) in anhydrous (0.2 M). -
Cool to -78 °C .
-
Add
(1.1 equiv) dropwise. Caution: Triflate is moisture sensitive. -
Immediately add
(1.2 equiv). -
Critical Step: Warm to 0 °C for 15 minutes to ensure complete enolate formation, then re-cool to -78 °C .
-
-
Aldol Addition:
-
Add the aldehyde (1.1 equiv) dropwise (neat or in minimal
). -
Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
-
-
Quench & Oxidation:
-
Quench with pH 7 phosphate buffer and MeOH (1:3).
-
Add a mixture of MeOH/30%
(2:1) at 0 °C. Why? This cleaves the boron-aldol chelate to release the product. -
Stir 1 hour. Extract with
.
-
-
Purification:
-
Flash chromatography. Evans adducts are UV active and separate well.
-
Protocol B: Myers Asymmetric Alkylation
Objective: Methylation of a fatty acid derivative. Rationale: The use of LiCl is non-negotiable for high yields.
-
Preparation:
-
Flame-dry a flask containing LiCl (6.0 equiv). Flame-dry the solid LiCl under vacuum to remove trace water. This is the most common point of failure.
-
-
Enolization:
-
Add the pseudoephedrine amide (1.0 equiv) and THF. Cool to -78 °C .
-
Add LDA (2.1 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, then re-cool to -78 °C .
-
-
Alkylation:
-
Add the alkyl halide (e.g., MeI, 1.5 equiv).
-
Stir at -78 °C for 2 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract with EtOAc. The product is often crystalline and may not require chromatography.
-
Part 4: Strategic Selection in Drug Discovery
The choice of auxiliary should be dictated by the downstream chemistry and the specific bond being formed.
Decision Matrix Workflow
Caption: Strategic decision tree for selecting the optimal chiral auxiliary based on reaction type and substrate complexity.
Expert Commentary
-
Use Evans when you need a "workhorse" method for aldol reactions. The UV chromophore makes reaction monitoring (TLC/HPLC) trivial compared to non-aromatic auxiliaries.
-
Use Myers when performing difficult alkylations. The breakdown of enolate aggregates by LiCl allows for alkylation of substrates that would stall an Evans enolate. Furthermore, if your target is a chiral alcohol, the reductive cleavage of the Myers auxiliary (using LAB or
) is cleaner than the reductive cleavage of oxazolidinones. -
Use Ellman for any chiral amine. It avoids the heavy metal waste of older methods and the harsh conditions of removing chiral benzyl groups.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[4][5][6] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[4][5] Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[7][8] Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012).[4][6] Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[2][5] Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane-10,2-sultam: A versatile chiral auxiliary. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: (R)-2-(Methoxymethyl)pyrrolidine
[1][2]
Executive Directive
(R)-2-(Methoxymethyl)pyrrolidine (CAS: 84025-81-0), often abbreviated as R-SMP, is a valuable chiral auxiliary used in asymmetric synthesis (e.g., SAMP/RAMP hydrazone alkylations).[1] However, its utility masks a dual-hazard profile: it is a Flammable Liquid (Flash Point ~45°C) and a Corrosive/Irritant Amine .
The Critical Failure Point: The most common disposal error is treating R-SMP solely as a generic organic solvent. Due to its basicity (secondary amine), mixing it with acidic waste streams—even weak acids—can trigger immediate, violent exothermic neutralization, potentially pressurizing waste containers or causing geysering.
Operational Mandate:
-
Segregate: Never commingle with acidic waste or strong oxidizers.[2]
-
Verify: Check pH prior to bulking if the waste stream composition is ambiguous.
-
Contain: Use rated containers for flammable corrosives.
Waste Characterization & Hazard Profile
Effective disposal begins with accurate characterization. The following data must be referenced when generating waste tags/labels.
| Parameter | Value / Description | Operational Implication |
| CAS Number | 84025-81-0 | Unique identifier for waste manifests. |
| Physical State | Liquid (Colorless to light yellow) | High mobility in spill scenarios.[3][1] |
| Flash Point | 45°C (113°F) [1] | D001 (Ignitable) RCRA Waste.[1] Grounding required during transfer.[3][4] |
| Basicity | Secondary Amine | Potential D002 (Corrosive) if pH ≥ 12.[1]5. Incompatible with acids. |
| Specific Gravity | 0.93 g/mL | Floats on water; difficult to suppress with water spray.[1] |
| Incompatibilities | Acids, Acid Chlorides, Anhydrides, Oxidizers | Violent Reaction Risk. Must be segregated.[1] |
Segregation Logic: The "Do Not Mix" Protocol
The following decision logic is critical for preventing laboratory accidents. You must segregate R-SMP from "Standard Organic Waste" if that standard waste contains any acidic species (e.g., acetic acid, HCl traces from workups).
Visualization: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating R-SMP waste to prevent incompatible chemical reactions.
Step-by-Step Disposal Protocol
Phase 1: Accumulation & Packaging
Objective: safely transfer waste from the bench to the Satellite Accumulation Area (SAA).
-
Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: HDPE is resistant to basic amines and physical shock. Avoid metal cans if the coating integrity is unknown, as amines can corrode certain metals over time.
-
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste.
-
Must include: "Hazardous Waste," "(R)-2-(Methoxymethyl)pyrrolidine," and hazards: "Flammable," "Irritant/Corrosive."
-
-
Vapor Control: Keep the container tightly closed when not adding waste. R-SMP has a distinct amine odor and is a respiratory irritant (H335) [2].
Phase 2: Bulking & Transfer (SAA to Main Storage)
Objective: Move waste to 55-gallon drums or bulk storage without incident.
-
Grounding (Static Control):
-
Since the Flash Point is 45°C, static discharge can ignite vapors.
-
Protocol: Attach a grounding strap to the receiving drum and the pouring container (if conductive) before opening.
-
-
pH Verification (The Safety Stop):
-
Before pouring into a "General Organic" drum, dip a pH strip into the receiving drum.
-
Rule: If the receiving drum is acidic (pH < 4), DO NOT POUR . You will trigger an exotherm. Start a new drum dedicated to Basic/Alkaline Organics.
-
-
Ventilation: Perform all transfers inside a fume hood or under local exhaust ventilation to manage volatile organic compounds (VOCs).
Phase 3: Final Disposal
Method: Incineration.[5]
-
Mechanism: The waste is sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Chemistry: High-temperature incineration destroys the organic framework. Note that because R-SMP contains Nitrogen, the incinerator must be equipped with a scrubber to handle Nitrogen Oxides (NOx) emissions.
-
Code Assignment: Primary Code D001 (Ignitable). Secondary characteristic D002 (Corrosive) may apply depending on concentration and pH [3].
Emergency Contingencies: Spill Management
Scenario: A 500mL bottle of R-SMP shatters on the lab floor.
Visualization: Spill Response Workflow
Figure 2: Immediate response workflow for an R-SMP spill.[3][1][6][7]
Specific Cleanup Notes:
-
Do Not Neutralize on Floor: Do not attempt to pour acid on the spill to "neutralize" it. The heat generated will increase the vaporization of the flammable solvent, increasing fire risk.
-
Absorbent Selection: Use inert clay (vermiculite), sand, or commercial solvent pads. Avoid paper towels (high surface area + flammable liquid = fire wick).
References
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. (R)-2-(Methoxymethyl)pyrrolidine | 84025-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-(Methoxymethyl)pyrrolidine
As a key chiral building block in pharmaceutical and agrochemical synthesis, (R)-2-(Methoxymethyl)pyrrolidine is a valuable compound in modern research and development.[1] Its effective and safe use, however, hinges on a thorough understanding of its hazard profile and the rigorous application of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish a self-validating system of safety when handling this chemical, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Profile: Understanding the 'Why' Behind the Protocol
A robust safety plan is built on a clear-eyed assessment of the material's intrinsic risks. (R)-2-(Methoxymethyl)pyrrolidine presents a multi-faceted hazard profile that demands respect and careful management. It is a flammable liquid that also poses significant corrosive and irritant risks upon contact.[2]
A summary of its hazard classifications according to the Globally Harmonized System (GHS) provides the foundation for our personal protective equipment (PPE) and handling strategies.
| Hazard Classification | Category | Signal Word | Key Considerations |
| Flammable Liquid | Category 3 | Warning | Flash Point: 45°C. Vapors can form ignitable mixtures with air. Requires strict control of ignition sources. |
| Skin Corrosion/Irritation | Category 1C / 2 | Danger/Warning | Causes severe skin burns and irritation.[2][3] Demands robust barrier protection. |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger/Warning | Causes serious, potentially irreversible eye damage.[2][3] Non-negotiable requirement for full eye and face protection. |
| Respiratory Irritation | STOT SE 3 | Warning | May cause respiratory irritation.[3][4] Mandates the use of engineering controls like a fume hood. |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[4] |
Core PPE Protocol: An Integrated System of Defense
Based on the hazard profile, a multi-layered PPE strategy is required. Each component is selected to mitigate a specific risk, and together they form a comprehensive barrier between the researcher and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All work involving the transfer, handling, or reaction of (R)-2-(Methoxymethyl)pyrrolidine must be conducted within a properly functioning chemical fume hood.[5] This is the primary and most critical line of defense against respiratory exposure to its irritant vapors.[5]
Essential Personal Protective Equipment
The following PPE must be worn at all times when handling the chemical, from the moment of retrieval from storage to the completion of waste disposal.[3]
-
Eye and Face Protection:
-
Rationale: The chemical is classified as causing severe eye damage.[2] A simple splash could have devastating consequences.
-
Protocol: Wear indirect-vent, chemical splash goggles that seal to the face.[6] In conjunction with goggles, a full-face shield is mandatory whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters or when running reactions under pressure.[6]
-
-
Hand Protection:
-
Rationale: The risk of severe skin burns and irritation necessitates chemically resistant gloves.[2]
-
Protocol: Wear nitrile or neoprene gloves. Always double-check the glove manufacturer's specifications for compatibility and breakthrough time. Before use, inspect gloves for any signs of degradation or puncture. Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly with soap and water after removing gloves.[5]
-
-
Body Protection:
-
Rationale: Protects skin from accidental splashes and contamination, while also addressing the flammability risk.
-
Protocol: A flame-resistant lab coat is required. For procedures with a higher risk of splashing, such as large-scale transfers or equipment cleaning, supplement this with a chemically resistant apron. All protective clothing should be clean and put on before work begins.[6]
-
-
Respiratory Protection:
-
Rationale: While the fume hood is the primary control, emergency situations may require respiratory protection.
-
Protocol: A respirator is not typically required for standard operations within a certified fume hood. However, one must be available for emergency response, such as a large spill. A full-face respirator with a combination organic vapor/acid gas (ABEK-type) cartridge is recommended. All personnel who might need to use a respirator must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA 1910.134.[6]
-
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from storage to disposal.
Safe Handling and Storage Workflow
-
Preparation: Ensure a safety shower and eyewash station are accessible and tested. Confirm the chemical fume hood has a valid certification. Assemble all necessary equipment and a designated chemical waste container within the hood.
-
Handling: When transferring the liquid, use non-sparking tools and ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup, which could ignite the flammable vapors.[7]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area designated for flammable liquids.[8] It should be stored under an inert gas as it is sensitive to air. Store away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[2][7]
Emergency Spill Response
In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Protocol
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Designation: All (R)-2-(Methoxymethyl)pyrrolidine waste, including contaminated absorbents and disposable labware, is considered hazardous waste.[9][10]
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Container Rinsing: Empty containers that held the chemical are also hazardous. They must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations permit. Deface the label on the empty, rinsed container before placing it in the trash.[11]
-
Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.
By integrating this expert-level understanding of the risks with these detailed operational plans, you can build a robust and trustworthy safety system for handling (R)-2-(Methoxymethyl)pyrrolidine, protecting yourself, your colleagues, and your research.
References
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: Pyrrolidine. Available at: [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. Available at: [Link]
-
U.S. Environmental Protection Agency. Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Available at: [Link]
-
NY.Gov. Managing and Disposing of Household Hazardous Waste. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
